Thalidomide-4-O-C6-NH2 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(6-aminohexoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5.ClH/c20-10-3-1-2-4-11-27-14-7-5-6-12-16(14)19(26)22(18(12)25)13-8-9-15(23)21-17(13)24;/h5-7,13H,1-4,8-11,20H2,(H,21,23,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHUBACBCPALHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2245697-88-3 | |
| Record name | 4-[(6-aminohexyl)oxy]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Thalidomide-4-O-C6-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thalidomide-4-O-C6-NH2 hydrochloride is a critical chemical tool in the rapidly advancing field of targeted protein degradation. It is not a therapeutic agent in itself, but rather a high-affinity ligand for the E3 ubiquitin ligase Cereblon (CRBN). Its primary application is as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively eliminate proteins of interest. This guide provides a comprehensive overview of the mechanism of action of this compound, its role in PROTACs, quantitative data regarding the binding of its parent compound, and detailed experimental protocols for its characterization.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The mechanism of action of this compound is intrinsically linked to its role as the CRBN-recruiting moiety in a PROTAC. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This compound serves as a derivative of the E3 ligase ligand thalidomide (B1683933).
When incorporated into a PROTAC, such as the well-characterized dTAG-13, the thalidomide-based portion binds to CRBN, a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex.[1] Simultaneously, the other end of the PROTAC binds to the target protein. This dual binding induces the formation of a ternary complex between the target protein, the PROTAC, and the CRL4-CRBN E3 ligase.[2] This proximity, engineered by the PROTAC, enables the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein.
The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome. The proteasome then unfolds and degrades the tagged protein into small peptides, effectively eliminating it from the cell. The PROTAC molecule, not being degraded in this process, can then act catalytically to induce the degradation of multiple copies of the target protein.[2]
Signaling Pathway Diagram
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Data
The binding affinity of the E3 ligase ligand to CRBN is a critical parameter for the efficacy of a PROTAC. While specific binding data for this compound is not widely published, the affinity of its parent compound, thalidomide, and its close analogs have been well-characterized. These values provide a strong reference for the expected performance.
| Compound | Assay Type | Binding Constant (Kd/Ki) | Organism/Construct | Reference(s) |
| Thalidomide | Competitive Titration | Ki: ~249.20 nM | Human DDB1-CRBN | [3] |
| Lenalidomide | Competitive Titration | Ki: ~177.80 nM | Human DDB1-CRBN | [3] |
| Pomalidomide | Competitive Titration | Ki: ~156.60 nM | Human DDB1-CRBN | [3] |
The successful use of this compound in potent degraders like dTAG-13, which shows activity at nanomolar concentrations, suggests that its binding affinity for CRBN is well within a functionally effective range.[1]
Experimental Protocols
Characterizing the function of a PROTAC synthesized with this compound involves a series of key experiments to determine its binding, degradation efficiency, and cellular effects.
CRBN Binding Affinity Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This assay is used to quantify the binding affinity of the ligand to the CRBN protein in a competitive format.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., a PROTAC containing Thalidomide-4-O-C6-NH2) in DMSO.
-
Perform serial dilutions of the test compound in the assay buffer.
-
Prepare solutions of a tagged CRBN protein (e.g., GST-CRBN/DDB1 complex), a terbium-labeled anti-tag antibody (FRET donor), and a fluorescently labeled thalidomide analog (tracer/FRET acceptor).
-
-
Assay Procedure (384-well plate format):
-
Add the diluted test compound or vehicle control (DMSO) to the wells.
-
Add the pre-mixed CRBN protein and terbium-labeled antibody to the wells.
-
Initiate the binding reaction by adding the fluorescent tracer to all wells.
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light.
-
Detection: Read the plate on a TR-FRET-compatible microplate reader, measuring fluorescence at the donor and acceptor emission wavelengths (e.g., 620 nm and 665 nm, respectively).
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, from which the inhibition constant (Ki) can be calculated.
-
Protein Degradation Assay (Western Blot)
This is a fundamental technique to visualize and quantify the degradation of the target protein.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
For dose-response analysis, treat cells with serial dilutions of the PROTAC for a fixed time (e.g., 24 hours).
-
For time-course analysis, treat cells with a fixed concentration of the PROTAC and harvest at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay) to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in SDS-PAGE sample buffer.
-
Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Perform densitometry analysis to quantify the band intensity of the target protein, normalized to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control to determine degradation parameters like DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).
-
Experimental Workflow Diagram
Caption: Logical workflow for Western Blot analysis.
Conclusion
This compound is a pivotal tool for researchers engaged in the development of PROTACs. Its ability to effectively recruit the CRBN E3 ligase enables the targeted degradation of a wide array of proteins, offering a powerful strategy for studying protein function and developing novel therapeutics. A thorough understanding of its mechanism of action, coupled with robust experimental validation as outlined in this guide, is essential for the successful design and implementation of next-generation protein degraders.
References
An In-depth Technical Guide to the Synthesis of Thalidomide-4-O-C6-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of Thalidomide-4-O-C6-NH2 hydrochloride, a crucial E3 ligase ligand-linker conjugate employed in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. This document details a plausible and robust multi-step synthetic pathway, complete with experimental protocols, quantitative data, and characterization of key intermediates and the final product. Furthermore, this guide visualizes the synthetic workflow and the fundamental mechanism of action of thalidomide-based PROTACs through detailed diagrams, offering a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug discovery.
Introduction
Thalidomide (B1683933), a molecule with a complex history, has re-emerged as a cornerstone in modern drug development, not for its original sedative properties, but as a powerful modulator of the E3 ubiquitin ligase Cereblon (CRBN)[1]. This activity has made thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), essential components of PROTACs. PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, connected by a flexible linker[2][3]. By inducing the proximity of the POI to the E3 ligase, PROTACs trigger the ubiquitination and subsequent degradation of the target protein by the proteasome[1][2][3].
This compound is a key building block in the construction of thalidomide-based PROTACs. It comprises the 4-hydroxythalidomide scaffold, which binds to Cereblon, and a six-carbon aliphatic linker with a terminal primary amine. This amine group serves as a versatile chemical handle for conjugation to a wide variety of POI ligands. The hydrochloride salt form enhances the compound's solubility and stability. This guide outlines a detailed synthetic approach to this important molecule, providing the necessary information for its preparation in a laboratory setting.
Synthetic Strategy
The synthesis of this compound can be accomplished through a multi-step sequence, commencing with the synthesis of the key intermediate, 4-hydroxythalidomide. This is followed by the introduction of the C6 linker via a Williamson ether synthesis, and concludes with the deprotection of the terminal amine and formation of the hydrochloride salt.
The overall synthetic workflow is depicted below:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Synthesis of 4-Hydroxythalidomide (E)
Step 1: Synthesis of 4-Nitrothalidomide (C)
-
Protocol: To a stirred solution of 3-aminopiperidine-2,6-dione hydrochloride (B) (1.0 eq) in glacial acetic acid, add 3-nitrophthalic anhydride (A) (1.0 eq) and triethylamine (B128534) (2.0 eq).
-
Heat the reaction mixture to reflux and maintain for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature, and pour it into ice-water.
-
Filter the resulting precipitate, wash with water, and dry under vacuum to yield 4-nitrothalidomide (C).
Step 2: Synthesis of 4-Aminothalidomide (D)
-
Protocol: Suspend 4-nitrothalidomide (C) (1.0 eq) in ethanol (B145695) or methanol.
-
Add a catalyst, such as 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 4-aminothalidomide (D).
Step 3: Synthesis of 4-Hydroxythalidomide (E)
-
Protocol: Dissolve 4-aminothalidomide (D) (1.0 eq) in an aqueous solution of a strong acid, such as sulfuric acid, at 0 °C.
-
Add a solution of sodium nitrite (B80452) (NaNO2) (1.1 eq) in water dropwise while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at this temperature for 30 minutes to form the diazonium salt.
-
Heat the reaction mixture to boiling and maintain for 1-2 hours to facilitate the hydrolysis of the diazonium salt.
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 4-hydroxythalidomide (E).
Synthesis of the C6-Linker: N-(6-Bromohexyl)-tert-butylcarbamate (H)
Step 1: Boc-Protection of 6-Amino-1-hexanol (F)
-
Protocol: Dissolve 6-amino-1-hexanol (F) (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or a mixture of tetrahydrofuran (B95107) (THF) and water.
-
Add di-tert-butyl dicarbonate (B1257347) (Boc2O) (1.1 eq) and a base like triethylamine or sodium bicarbonate.
-
Stir the reaction mixture at room temperature overnight.
-
Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give N-(tert-butoxycarbonyl)-6-amino-1-hexanol (G).
Step 2: Bromination of N-(tert-Butoxycarbonyl)-6-amino-1-hexanol (G)
-
Protocol: Dissolve N-(tert-butoxycarbonyl)-6-amino-1-hexanol (G) (1.0 eq) in anhydrous DCM at 0 °C.
-
Add triphenylphosphine (B44618) (PPh3) (1.2 eq) followed by N-bromosuccinimide (NBS) (1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed.
-
Concentrate the reaction mixture and purify by column chromatography on silica gel to yield N-(6-bromohexyl)-tert-butylcarbamate (H).
Synthesis of 4-O-(6-((tert-Butoxycarbonyl)amino)hexyl)thalidomide (I)
-
Protocol: To a solution of 4-hydroxythalidomide (E) (1.0 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (2.0 eq).
-
Add N-(6-bromohexyl)-tert-butylcarbamate (H) (1.2 eq) to the reaction mixture.
-
Heat the mixture to 60-80 °C and stir overnight.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-O-(6-((tert-butoxycarbonyl)amino)hexyl)thalidomide (I).
Synthesis of this compound (J)
-
Protocol: Dissolve the Boc-protected intermediate (I) in a suitable organic solvent such as dioxane or methanol.
-
Add a solution of hydrochloric acid in dioxane (e.g., 4 M) or concentrated hydrochloric acid.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.
-
Upon completion, concentrate the solvent under reduced pressure.
-
Triturate the resulting residue with diethyl ether to induce precipitation of the hydrochloride salt.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to yield this compound (J) as a solid.
Data Presentation
The following tables summarize representative quantitative and characterization data for the key compounds in the synthetic pathway.
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 4-Hydroxythalidomide | C₁₃H₁₀N₂O₅ | 274.23 | Solid |
| N-(6-Bromohexyl)-tert-butylcarbamate | C₁₁H₂₂BrNO₂ | 280.20 | Oil or Solid |
| 4-O-(6-((tert-Butoxycarbonyl)amino)hexyl)thalidomide | C₂₄H₃₁N₃O₇ | 473.52 | Solid |
| This compound | C₁₉H₂₄ClN₃O₄ | 409.87 | Solid |
Table 2: Representative Reaction Parameters and Yields
| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Synthesis of 4-Hydroxythalidomide | 4-Aminothalidomide, NaNO₂, H₂SO₄ | Water | 0 to 100 | 2-3 | 40-60 |
| Williamson Ether Synthesis (Formation of I ) | 4-Hydroxythalidomide, H , K₂CO₃ | DMF | 80 | 12-16 | 70-85 |
| Boc Deprotection & Salt Formation (Formation of J ) | I , HCl in Dioxane | Dioxane | Room Temp | 1-4 | >90 |
Table 3: Representative Spectroscopic Data
| Compound | ¹H NMR (Representative Chemical Shifts, δ ppm) | MS (m/z) |
| 4-Hydroxythalidomide | 11.0 (s, 1H, -OH), 8.0-7.2 (m, 3H, Ar-H), 5.1 (dd, 1H, -CH-), 2.9-2.0 (m, 4H, -CH₂CH₂-) | [M+H]⁺: 275.06 |
| 4-O-(6-((tert-Butoxycarbonyl)amino)hexyl)thalidomide | 7.8-7.1 (m, 3H, Ar-H), 5.1 (dd, 1H, -CH-), 4.1 (t, 2H, -OCH₂-), 3.0 (q, 2H, -CH₂NH-), 2.9-2.0 (m, 4H, glutarimide (B196013) -CH₂CH₂-), 1.8-1.4 (m, 8H, linker -CH₂-), 1.45 (s, 9H, -C(CH₃)₃) | [M+H]⁺: 474.22 |
| This compound | 8.3 (br s, 3H, -NH₃⁺), 7.9-7.2 (m, 3H, Ar-H), 5.1 (dd, 1H, -CH-), 4.2 (t, 2H, -OCH₂-), 2.9 (t, 2H, -CH₂NH₃⁺), 2.9-2.1 (m, 4H, glutarimide -CH₂CH₂-), 1.9-1.5 (m, 8H, linker -CH₂-) | [M-Cl]⁺: 374.19 |
Mechanism of Action: Cereblon-Mediated Protein Degradation
This compound, when incorporated into a PROTAC, serves as the Cereblon-recruiting moiety. The fundamental mechanism of action for such a PROTAC is the hijacking of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^) to induce the degradation of a specific target protein.
The process can be visualized as follows:
Caption: Mechanism of Cereblon-mediated protein degradation by a thalidomide-based PROTAC.
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the Protein of Interest (POI) and Cereblon (CRBN), a substrate receptor for the CRL4 E3 ubiquitin ligase complex. This brings the POI into close proximity with the E3 ligase machinery[4].
-
Ubiquitination: The E2 ubiquitin-conjugating enzyme, associated with the CRL4 complex, transfers ubiquitin molecules to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a degradation signal[1][4].
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and subsequently degraded by the 26S proteasome into smaller peptides, effectively eliminating the target protein from the cell. The PROTAC molecule is then released and can engage in further rounds of degradation[3].
Conclusion
This technical guide provides a detailed and actionable framework for the synthesis of this compound. The outlined synthetic route is based on established chemical transformations and provides researchers with the necessary protocols and data to produce this valuable PROTAC building block. The visualization of both the synthetic pathway and the mechanism of action aims to facilitate a deeper understanding of the chemistry and biology of thalidomide-based protein degraders. As the field of targeted protein degradation continues to expand, the availability of such key intermediates and the knowledge of their synthesis are paramount to the development of novel therapeutics for a wide range of human diseases.
References
- 1. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Novel Cereblon-Recruiting PRC1 Bridged PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Thalidomide-4-O-C6-NH2 Hydrochloride: A Core Component for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and application of Thalidomide-4-O-C6-NH2 hydrochloride, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule serves as a potent E3 ligase ligand, specifically recruiting the Cereblon (CRBN) component of the CUL4A-DDB1 E3 ubiquitin ligase complex. Its integrated C6 alkyl linker with a terminal amine provides a versatile attachment point for ligands targeting proteins of interest, facilitating their targeted degradation through the ubiquitin-proteasome system.
Core Chemical Properties
This compound is a synthetic compound purpose-built for PROTAC-based targeted protein degradation. Its key physicochemical properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₂₄ClN₃O₅ | [1] |
| Molecular Weight | 409.86 g/mol | [1] |
| CAS Number | 2245697-88-3 | [1] |
| Appearance | Solid | [2] |
| Purity | Typically >97% (verified by HPLC) | [1] |
| Solubility | DMSO: ≥ 83.33 mg/mL (195.19 mM) H₂O: 25 mg/mL (61.00 mM) | [1] |
| Storage Conditions | Powder: -20°C for 3 years In solvent: -80°C for 1 year | [1] |
Mechanism of Action in Targeted Protein Degradation
This compound functions as the E3 ligase-recruiting moiety within a PROTAC. The thalidomide (B1683933) portion of the molecule binds to Cereblon (CRBN), a substrate receptor of the CRL4^CRBN^ E3 ubiquitin ligase complex. When incorporated into a PROTAC, this molecule facilitates the formation of a ternary complex between the target protein of interest (POI), the PROTAC, and the E3 ligase complex. This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome. A notable application of this molecule is in the dTAG system, where it is a component of dTAG-13, used for the degradation of proteins tagged with a mutant FKBP12^F36V^.
Figure 1: Mechanism of action of a PROTAC utilizing this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process. The following represents a plausible synthetic route based on established chemical principles for the synthesis of thalidomide analogs and linker conjugations.
Step 1: Synthesis of 4-Hydroxythalidomide
4-Hydroxythalidomide can be synthesized from 3-hydroxyphthalic anhydride (B1165640) and 3-aminopiperidine-2,6-dione (B110489) hydrochloride.
-
Reaction Setup: In a round-bottom flask, combine 3-hydroxyphthalic anhydride (1 equivalent), 3-aminopiperidine-2,6-dione hydrochloride (1 equivalent), and sodium acetate (B1210297) (1 equivalent) in glacial acetic acid.
-
Reaction Conditions: Heat the mixture to reflux (approximately 120-140 °C) for 12-16 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature and pour it into ice water. The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-hydroxythalidomide.
Step 2: Synthesis of N-(6-Bromohexyl)phthalimide
This step serves to protect the amine group of 6-bromohexylamine and introduce the phthalimide (B116566) moiety which will be removed in the final step.
-
Reaction Setup: Dissolve phthalic anhydride (1 equivalent) and 6-bromohexylamine hydrobromide (1 equivalent) in dimethylformamide (DMF).
-
Reaction Conditions: Add triethylamine (B128534) (2.2 equivalents) to the mixture and heat to 80-90 °C for 2-4 hours.
-
Work-up and Purification: After cooling, pour the reaction mixture into water and extract with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.
Step 3: Alkylation of 4-Hydroxythalidomide
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxythalidomide (1 equivalent) and N-(6-bromohexyl)phthalimide (1.2 equivalents) in anhydrous DMF.
-
Reaction Conditions: Add potassium carbonate (K₂CO₃) (3 equivalents) as a base. Stir the reaction mixture at 60-70 °C for 12-24 hours.
-
Work-up and Purification: Monitor the reaction by thin-layer chromatography (TLC). Once complete, cool the mixture, add water, and extract with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.
Step 4: Deprotection to Yield Thalidomide-4-O-C6-NH2
-
Reaction Setup: Dissolve the product from Step 3 in ethanol.
-
Reaction Conditions: Add hydrazine (B178648) monohydrate (4-5 equivalents) and reflux the mixture for 2-4 hours.
-
Work-up and Purification: Cool the reaction mixture, and the phthalhydrazide (B32825) byproduct will precipitate. Filter off the precipitate and concentrate the filtrate. The residue is then purified by column chromatography to yield the free amine.
Step 5: Hydrochloride Salt Formation
-
Reaction Setup: Dissolve the purified free amine from Step 4 in a minimal amount of a suitable solvent like methanol (B129727) or dichloromethane.
-
Reaction Conditions: Cool the solution in an ice bath and add a solution of HCl in diethyl ether (e.g., 2 M) dropwise until precipitation is complete.
-
Final Product Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.
References
In-Depth Technical Guide to Thalidomide-4-O-C6-NH2 Hydrochloride: A Core Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thalidomide-4-O-C6-NH2 hydrochloride is a pivotal synthetic chemical entity in the rapidly advancing field of targeted protein degradation (TPD). This technical guide provides a comprehensive overview of its core application as a versatile E3 ligase ligand-linker conjugate. It is specifically designed for the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality that hijacks the cell's natural protein disposal system to eliminate disease-causing proteins. This document details the mechanism of action, provides quantitative data on related compounds, outlines key experimental protocols for its use and evaluation, and presents visual diagrams of relevant biological pathways and experimental workflows.
Introduction: The Role of this compound in PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules engineered to simultaneously bind a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome. Thalidomide (B1683933) and its derivatives are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase, making them a cornerstone in the design of a significant class of PROTACs.[1][2]
This compound is a pre-functionalized building block designed to streamline the synthesis of CRBN-recruiting PROTACs. It consists of:
-
The Thalidomide Core: This moiety serves as the CRBN-binding element.
-
A C6 Alkoxy Linker: A six-carbon chain attached to the 4-position of the phthalimide (B116566) ring via an ether linkage. This linker provides spatial separation between the CRBN ligand and the POI ligand, which is crucial for the formation of a stable and productive ternary complex.
-
A Terminal Amine Group (hydrochloride salt): This primary amine provides a reactive handle for the straightforward conjugation to a ligand targeting a protein of interest, typically through the formation of an amide bond.
Its primary application is in the synthesis of PROTACs for research and therapeutic development. A notable example of its use is in the construction of the dTAG-13 degrader, which targets FKBP12F36V fusion proteins.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The central mechanism of action for a PROTAC incorporating this compound involves the formation of a ternary complex between the target protein (POI), the PROTAC, and the CRBN E3 ligase complex (CRL4^CRBN^). This process can be broken down into the following key steps:
-
Ternary Complex Formation: The PROTAC molecule acts as a molecular bridge, with the thalidomide end binding to CRBN and the "warhead" end binding to the POI.
-
Ubiquitination: The induced proximity allows the E3 ligase to transfer ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome into smaller peptides.
-
Catalytic Cycle: The PROTAC is released after ubiquitination and can participate in further rounds of degradation, acting in a catalytic manner.
References
Thalidomide-4-O-C6-NH2 Hydrochloride: An In-Depth Technical Guide to a Key Cereblon Ligand for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-4-O-C6-NH2 hydrochloride is a synthetic, bifunctional molecule that serves as a high-affinity ligand for the E3 ubiquitin ligase Cereblon (CRBN). As a derivative of thalidomide, it is a cornerstone in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This technical guide provides a comprehensive overview of this compound, its mechanism of action as a Cereblon ligand, and its application in the field of targeted protein degradation.
This document details the available quantitative data for this ligand and related compounds, provides in-depth experimental protocols for its characterization, and visualizes the key signaling pathways and experimental workflows.
Core Concept: Hijacking the Ubiquitin-Proteasome System
Thalidomide and its analogs function as "molecular glues" by inducing proximity between Cereblon and novel protein substrates, leading to their ubiquitination and subsequent degradation by the proteasome. PROTACs featuring a thalidomide-based ligand, such as this compound, leverage this mechanism. These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a linker, and a ligand that recruits an E3 ubiquitin ligase, in this case, Cereblon.
The primary role of this compound within a PROTAC is to engage the CRL4CRBN E3 ubiquitin ligase complex, which is composed of Cullin 4 (CUL4), DDB1, and RBX1.[1][2] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[3]
Data Presentation
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C19H24ClN3O5 |
| Molecular Weight | 409.86 g/mol |
| CAS Number | 2245697-88-3 |
| Appearance | Solid |
| Solubility | Soluble in DMSO and water |
Table 2: Binding Affinities of Thalidomide and Derivatives to Cereblon
| Compound | Assay Type | Binding Affinity (Kd or IC50) | Reference |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | Kd: ~250 nM | [8] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | Kd: 1.2 µM | [9] |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | Kd: 1.5 µM | [9] |
| CC-220 | TR-FRET | IC50: 60 nM | [9] |
Signaling Pathway and Mechanism of Action
The signaling pathway initiated by a PROTAC containing this compound involves the formation of a ternary complex between the target protein, the PROTAC, and the CRL4CRBN E3 ligase complex. This proximity enables the enzymatic cascade of ubiquitination, ultimately leading to the degradation of the target protein.
References
- 1. lifesensors.com [lifesensors.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. blog.addgene.org [blog.addgene.org]
- 6. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sphinxsai.com [sphinxsai.com]
- 9. researchgate.net [researchgate.net]
The Role of Thalidomide-4-O-C6-NH2 Hydrochloride in PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing the Ubiquitin-Proteasome System for Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins rather than merely inhibiting them. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins. A critical component of a PROTAC is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the target protein. Thalidomide (B1683933) and its derivatives are prominent E3 ligase ligands that hijack the Cereblon (CRBN) E3 ligase. This guide focuses on the specific role and application of Thalidomide-4-O-C6-NH2 hydrochloride, a key building block in the synthesis of potent and selective PROTACs.
This compound is a pre-functionalized chemical entity comprising a thalidomide analog for CRBN binding and a 6-carbon (C6) alkyl chain with a terminal amine group. This amine serves as a versatile attachment point for a linker and a ligand specific to the protein of interest (POI), thereby streamlining the synthesis of PROTAC molecules. Its utility is exemplified in the well-characterized PROTAC, dTAG-13, which effectively targets the engineered FKBP12F36V fusion protein and Bromodomain and Extra-Terminal (BET) proteins for degradation.[1][2]
Mechanism of Action: A Tripartite Alliance for Degradation
The fundamental role of this compound within a PROTAC is to mediate the formation of a ternary complex between the target protein, the PROTAC itself, and the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Quantitative Data Presentation: The Case of dTAG-13
The efficacy of PROTACs is quantified by parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The dTAG-13 PROTAC, which incorporates a derivative of Thalidomide-4-O-C6-NH2, has been extensively studied for its ability to degrade FKBP12F36V fusion proteins.
| Parameter | Target Protein | Cell Line | Value | Reference |
| DC50 | FKBP12F36V-Nluc | 293FT | Potent (sub-micromolar) | [1] |
| Dmax | FKBP12F36V-Nluc | 293FT | >90% | [1] |
| DC50 | BRD4(short)-FKBP12F36V | MV4;11 | Potent | [1] |
| Dmax | BRD4(short)-FKBP12F36V | MV4;11 | Robust degradation | [1] |
| IC50 (Binding) | FKBP12F36V | - | 146.80 nM (AlphaScreen) | [3] |
| IC50 (Binding) | CRBN | - | 64.19 nM (AlphaScreen) | [3] |
Table 1: Quantitative data for the dTAG-13 PROTAC.
Signaling Pathways Targeted by PROTACs Utilizing Thalidomide-based Ligands
The degradation of specific proteins by PROTACs can have profound effects on cellular signaling pathways implicated in disease.
FKBP12 and the TGF-β Signaling Pathway
FKBP12 is a known negative regulator of the Transforming Growth Factor-beta (TGF-β) type I receptor (TGFβRI).[4][5][6] By binding to the GS domain of TGFβRI, FKBP12 prevents its phosphorylation and activation by the type II receptor (TGFβRII) in the absence of a ligand, thus inhibiting downstream SMAD signaling.[7] A PROTAC that degrades FKBP12 would therefore be expected to enhance TGF-β signaling.
BET Proteins and the Hedgehog Signaling Pathway
Bromodomain and Extra-Terminal (BET) proteins, such as BRD4, are epigenetic readers that play a crucial role in transcriptional regulation.[1] In the context of the Hedgehog signaling pathway, BET proteins have been shown to be critical for the transcriptional activity of the GLI family of transcription factors, which are the ultimate effectors of the pathway.[1][8][9] Degradation of BET proteins by a PROTAC would therefore inhibit the expression of Hedgehog target genes.
References
- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. columbia.edu [columbia.edu]
- 3. graylab.stanford.edu [graylab.stanford.edu]
- 4. dTAG-13 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 7. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. TGF-beta-signaling with small molecule FKBP12 antagonists that bind myristoylated FKBP12-TGF-beta type I receptor fusion proteins. | Broad Institute [broadinstitute.org]
The Advent of Chemical Knockdown: An In-depth Technical Guide to the Discovery and Development of Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the discovery, development, and core principles of thalidomide-based Proteolysis Targeting Chimeras (PROTACs). From the serendipitous discovery of Cereblon (CRBN) as the target of thalidomide (B1683933) to the rational design of highly potent and selective protein degraders, this document serves as an in-depth resource. It includes a compilation of quantitative data for key thalidomide-based PROTACs, detailed experimental protocols for their evaluation, and diagrams of core signaling pathways and workflows to support researchers in the field of targeted protein degradation.
Introduction: A Paradigm Shift in Pharmacology
The principle of targeted protein degradation has emerged as a transformative paradigm in drug discovery, offering the potential to address disease targets previously considered "undruggable."[1][2] At the forefront of this revolution are PROTACs, heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to selectively eliminate proteins of interest.[1][2] PROTACs are comprised of two distinct ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.[1] The use of thalidomide and its derivatives as the E3 ligase-recruiting moiety has become a mainstay in PROTAC design, largely due to their favorable drug-like properties, including smaller size and better cell permeability compared to other E3 ligase ligands.[2][3]
The journey of thalidomide began in the 1950s as a sedative, but its tragic teratogenic effects led to its withdrawal from the market.[2][4] Decades later, it was repurposed for treating leprosy and multiple myeloma.[2][4] The pivotal breakthrough in understanding its mechanism of action came with the identification of Cereblon (CRBN) as its direct cellular target.[2] CRBN is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN).[2] Thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide (B1683931), act as "molecular glues," inducing a conformational change in CRBN that leads to the recruitment and subsequent ubiquitination and proteasomal degradation of specific "neo-substrates".[3] This discovery not only unraveled the decades-old mystery of its biological activities but also provided a powerful tool for the rational design of a new class of therapeutics: thalidomide-based PROTACs.[1]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Thalidomide-based PROTACs function by inducing the proximity of the target protein to the CRBN E3 ubiquitin ligase complex.[5] This leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.[5] The catalytic nature of this process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[1]
Quantitative Data Presentation
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of several key thalidomide-based PROTACs against various targets.
Bromodomain and Extra-Terminal (BET) Protein Degraders
BRD4, a member of the BET family, is a key regulator of oncogene transcription and a major target for cancer therapy.
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | Pomalidomide | BRD4 | Jurkat | < 1 | > 95 | [6] |
| dBET1 | Thalidomide | BRD4 | AML cells | N/A | N/A | [7] |
| PROTAC 1 | Pomalidomide | BRD4 | Burkitt's lymphoma cells | < 1 | N/A | [8] |
| PROTAC 3 | N/A | BRD4 | RS4;11 leukemia cells | ~0.1-0.3 | N/A | [8] |
| PROTAC 4 | Lenalidomide | BRD4 | N/A | Picomolar range | N/A | [8] |
| PROTAC 5 | Lenalidomide | BRD4 | BxPC3 | N/A | Effective degradation | [8] |
Bruton's Tyrosine Kinase (BTK) Degraders
BTK is a crucial enzyme in B-cell receptor signaling and a validated target in B-cell malignancies.
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MT-809 | Pomalidomide (C5-linked) | BTK | N/A | 11.6 | N/A | [9] |
| MT-541 | Pomalidomide (C4-linked) | BTK | N/A | 90.1 | N/A | [9] |
| DD-03-171 | Thalidomide derivative | BTK | Mantle cell lymphoma | 5.1 | N/A | [10] |
| SPB5208 | Thalidomide | BTK | JeKo-1 | N/A | Significant degradation | [11] |
Androgen Receptor (AR) Degraders
The androgen receptor is a key driver of prostate cancer, and its degradation is a promising therapeutic strategy.
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Reference |
| Compound 13b | Thalidomide | AR | LNCaP | 5.211 | N/A | [9][12] |
| PAP508 | Thalidomide | AR | LNCaP, VCaP | Low micromolar | < 50 | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the development and characterization of thalidomide-based PROTACs.
Solid-Phase Synthesis of a Thalidomide-Based PROTAC
Solid-phase synthesis offers a streamlined approach for the rapid generation of PROTAC libraries.[] This protocol describes a representative synthesis of a pomalidomide-based PROTAC targeting a protein of interest (POI).
Materials:
-
Rink Amide resin
-
Pomalidomide
-
Linker with a carboxylic acid and a protected amine (e.g., Fmoc-amino-PEG-acid)
-
Warhead (ligand for POI) with a carboxylic acid
-
Coupling reagents (e.g., HATU, HOBt, DIPEA)
-
Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Solvents (DMF, DCM)
Procedure:
-
Resin Loading: Swell Rink Amide resin in DMF. Couple the Fmoc-protected linker to the resin using HATU, HOBt, and DIPEA.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.
-
Pomalidomide Coupling: Couple pomalidomide to the deprotected amine on the linker using HATU, HOBt, and DIPEA.
-
Warhead Coupling: Couple the warhead to the other end of the linker after appropriate deprotection if necessary.
-
Cleavage and Purification: Cleave the PROTAC from the resin using a cleavage cocktail. Purify the crude product by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and NMR.
Western Blotting for Protein Degradation
This is the primary assay to quantify the degradation of the target protein.
Materials:
-
Cell line expressing the target protein
-
Thalidomide-based PROTAC
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere. Treat cells with a serial dilution of the PROTAC and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Immunoblotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize protein bands using an ECL substrate.
-
Quantify band intensities and normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
NanoBRET™ Assay for Ternary Complex Formation
This assay measures the PROTAC-induced proximity between the target protein and CRBN in live cells.[1]
Materials:
-
HEK293T cells
-
Plasmids encoding NanoLuc®-tagged target protein and HaloTag®-tagged CRBN
-
Transfection reagent
-
HaloTag® NanoBRET™ 618 Ligand
-
Nano-Glo® Live Cell Substrate
-
Luminometer
Procedure:
-
Cell Preparation: Co-transfect HEK293T cells with the NanoLuc®-target protein and HaloTag®-CRBN plasmids.
-
Assay Plate Preparation: Seed the transfected cells into a white, 96-well assay plate.
-
Labeling and Treatment: Add the HaloTag® NanoBRET™ 618 Ligand to label the HaloTag®-CRBN. Treat the cells with a serial dilution of the PROTAC.
-
Substrate Addition and Measurement: Add the Nano-Glo® Live Cell Substrate and measure the donor (460 nm) and acceptor (618 nm) emission signals.
-
Data Analysis: Calculate the corrected NanoBRET™ ratio. A higher ratio indicates ternary complex formation. Plot the ratio against the PROTAC concentration to determine the EC50 for complex formation.
Structure-Activity Relationship (SAR) and Optimization
The development of potent and selective thalidomide-based PROTACs is an iterative process of design, synthesis, and biological evaluation. Key aspects of SAR include:
-
E3 Ligase Ligand: While thalidomide was the progenitor, its analogs, lenalidomide and pomalidomide, often exhibit higher binding affinity for CRBN, which can translate to more potent PROTACs.[8]
-
Linker: The length, composition, and attachment point of the linker are critical for optimal ternary complex formation. PEG and alkyl chains are commonly used. The attachment point on the thalidomide moiety (typically the C4 or C5 position of the phthalimide (B116566) ring) can significantly impact degradation efficiency.[7][9]
-
Warhead: The affinity and selectivity of the warhead for the target protein are fundamental to the PROTAC's on-target activity.
Future Perspectives and Conclusion
The discovery of thalidomide's interaction with CRBN has been a watershed moment in chemical biology and drug discovery.[2] It has not only provided a powerful tool for the rational design of a new class of therapeutics but has also paved the way for the broader field of targeted protein degradation. Thalidomide-based PROTACs have demonstrated remarkable efficacy in preclinical studies, and several are now in clinical trials, holding immense promise for the treatment of a wide range of diseases, including cancer and neurodegenerative disorders.[2]
Future research will likely focus on:
-
Exploring new E3 ligases: While CRBN is widely used, the human genome encodes over 600 E3 ligases, offering a vast landscape for the development of novel PROTACs with potentially improved tissue specificity and reduced off-target effects.
-
Optimizing drug-like properties: Enhancing the oral bioavailability and pharmacokinetic properties of PROTACs remains a key challenge due to their relatively large size.
-
Understanding and overcoming resistance: As with any therapeutic modality, the emergence of resistance is a potential concern. Research into the mechanisms of resistance to PROTACs will be crucial for the long-term success of this approach.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. goldbook.iupac.org [goldbook.iupac.org]
- 4. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure-activity relationship studies of thalidomide analogs with a taxol-like mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Developments of CRBN-based PROTACs as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Thalidomide-4-O-C6-NH2 Hydrochloride: A Technical Guide to Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which co-opt the cell's natural protein disposal machinery to selectively eliminate proteins of interest. A key component in many successful PROTACs is the E3 ligase ligand, which recruits the cellular ubiquitination machinery to the target protein.
This technical guide provides an in-depth overview of Thalidomide-4-O-C6-NH2 hydrochloride, a widely used E3 ligase ligand-linker conjugate. This molecule incorporates a thalidomide (B1683933) analog that binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected to a C6 alkyl linker with a terminal amine group for conjugation to a target protein ligand. Its hydrochloride salt form often provides improved solubility and stability for experimental use. We will delve into its mechanism of action, provide representative quantitative data for PROTACs utilizing this moiety, detail key experimental protocols for its characterization, and visualize the underlying biological pathways and experimental workflows.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Thalidomide and its analogs function as "molecular glues" that modulate the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex.[1][2] In the context of a PROTAC, the thalidomide moiety of this compound binds to CRBN, a substrate receptor for the Cullin 4 (CUL4)-RING E3 ubiquitin ligase complex.[3][4] This binding event, in concert with the other end of the PROTAC binding to a protein of interest (POI), induces the formation of a ternary complex (POI-PROTAC-CRBN).
This induced proximity positions the POI for ubiquitination by an E2 ubiquitin-conjugating enzyme associated with the CRL4-CRBN complex.[5][6] The E2 enzyme transfers ubiquitin molecules to lysine (B10760008) residues on the surface of the POI, leading to the formation of a polyubiquitin (B1169507) chain. This polyubiquitin tag serves as a recognition signal for the 26S proteasome, the cell's primary protein degradation machinery, which then unfolds and degrades the tagged POI into small peptides. The PROTAC molecule is then released and can engage in another cycle of degradation, acting catalytically.
A notable application of a derivative of Thalidomide-4-O-C6-NH2 is in the dTAG (degradation tag) system.[][8][9] In this system, a protein of interest is endogenously tagged with a mutant FKBP12 protein (FKBP12F36V). A degrader molecule, such as dTAG-13, which incorporates a ligand for FKBP12F36V and a thalidomide-based CRBN ligand, can then be used to induce the degradation of the tagged protein.[3]
Data Presentation: Quantitative Analysis of PROTACs
While specific binding affinity data for the standalone this compound is not extensively published, its utility is demonstrated through the performance of the PROTACs it helps create. The efficacy of these PROTACs is typically quantified by their DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved). The following tables summarize representative data for PROTACs utilizing thalidomide-based CRBN ligands, illustrating the typical performance metrics.
Table 1: Representative Degradation Performance of a BTK-Targeting PROTAC
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Representative BTK PROTAC | BTK | Diffuse Large B-cell Lymphoma | <10 | >90 |
Table 2: Representative Degradation Performance of a BRD4-Targeting PROTAC
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Representative BRD4 PROTAC | BRD4 | Human Monocyte Lymphoma | ~25 | ~95 |
Experimental Protocols
The characterization of PROTACs incorporating this compound involves a series of in vitro and cell-based assays to confirm their mechanism of action and quantify their efficacy.
Western Blotting for Protein Degradation
This is the most common method to directly measure the reduction in the level of the target protein.
Materials:
-
Cell culture reagents
-
PROTAC compound (dissolved in a suitable solvent, e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a desired period (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein concentration of all samples, add Laemmli sample buffer, and denature by boiling. Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Add the ECL substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize them to the loading control to determine the percentage of protein degradation relative to the vehicle control.
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitination of the target protein.
Materials:
-
Cell culture reagents
-
PROTAC compound
-
Proteasome inhibitor (e.g., MG132)
-
Denaturing lysis buffer (e.g., containing 1% SDS)
-
Immunoprecipitation (IP) buffer
-
Antibody specific to the target protein for IP
-
Protein A/G magnetic beads
-
Antibody against ubiquitin for Western blotting
Protocol:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation. It is crucial to co-treat with a proteasome inhibitor (e.g., MG132) for a few hours before lysis to allow for the accumulation of polyubiquitinated proteins.
-
Cell Lysis: Lyse the cells under denaturing conditions to disrupt protein-protein interactions.
-
Immunoprecipitation (IP): Dilute the lysates to reduce the SDS concentration and immunoprecipitate the target protein using a specific antibody and protein A/G beads.
-
Western Blotting: Elute the immunoprecipitated proteins from the beads and analyze them by Western blotting using an antibody that recognizes ubiquitin. An increase in a high-molecular-weight smear for the target protein in the PROTAC-treated sample indicates polyubiquitination.
Ternary Complex Formation Assays
Several biophysical techniques can be used to characterize the formation of the POI-PROTAC-CRBN ternary complex, which is a critical step in the mechanism of action. These include Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and proximity-based assays like AlphaLISA and NanoBRET. The choice of assay depends on the specific requirements of the study, such as the need for kinetic data or high-throughput screening.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and a general experimental workflow.
Caption: CRBN-mediated targeted protein degradation pathway.
Caption: General experimental workflow for PROTAC evaluation.
Conclusion
This compound is a valuable chemical tool for the development of PROTACs that leverage the CRBN E3 ubiquitin ligase for targeted protein degradation. Its thalidomide-based CRBN-binding moiety, coupled with a flexible linker, facilitates the creation of potent and selective degraders for a wide range of protein targets. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to design, synthesize, and evaluate novel PROTACs, thereby advancing the field of targeted protein degradation and opening new avenues for therapeutic intervention.
References
- 1. Figure 4. Schematic model of CRBN-directed cullin 4 ring E3 ubiquitin ligase complex (CRL4) action after binding of IMiDs to CRBN. CRBN forms an E3 ubiquitin ligase complex with three other proteins-damaged DNA binding protein 1 (DDB1), cullin 4 (CUL4), and regulator of cullins 1 (Roc1). IMiDs binding to CRBN results in the selective ubiquitination and proteasomal degradation of Ikaros family zinc finger transcription factors IKZF1 and IKZF3. This degradation decreases interferon regulatory factor 4 (IRF4) in plasma cells and increases IL-2 expression in T cells : Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide : Science and Education Publishing [pubs.sciepub.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 8. dTAG system | Chemical Probes Portal [chemicalprobes.org]
- 9. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
The Architectonics of Targeted Protein Annihilation: A Technical Guide to PROTAC Technology Leveraging Thalidomide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Paradigm Shift in Therapeutic Intervention
The advent of Proteolysis Targeting Chimeras (PROTACs) represents a revolutionary approach in drug discovery, moving beyond traditional occupancy-driven inhibition to a catalytic, event-driven pharmacology.[1] These heterobifunctional molecules act as intracellular catalysts, hijacking the body's own protein disposal machinery—the Ubiquitin-Proteasome System (UPS)—to selectively eliminate disease-causing proteins.[1][2] This in-depth guide elucidates the fundamental principles of PROTAC technology, with a specific focus on the pivotal role of thalidomide (B1683933) and its derivatives as recruiters of the Cereblon (CRBN) E3 ubiquitin ligase, a cornerstone of modern PROTAC design.[3]
From its controversial past, thalidomide has been repurposed, and its mechanism of action is now understood to involve the modulation of the CRL4-CRBN E3 ubiquitin ligase complex.[4][5] This understanding has paved the way for the rational design of a new class of therapeutics that can, in principle, target any protein for degradation, including those previously considered "undruggable."[1][6]
Core Principle: Hijacking the Ubiquitin-Proteasome System
PROTACs are meticulously designed molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The mechanism of action is a sequential process that culminates in the degradation of the target protein.[1]
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a transient ternary complex.[1][7] The stability and geometry of this complex are critical determinants of degradation efficiency.
-
Ubiquitination : The formation of the ternary complex brings the POI into close proximity with the E3 ligase, which then facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI.[1]
-
Proteasomal Degradation : The polyubiquitinated POI is recognized by the 26S proteasome, a cellular machinery responsible for degrading unwanted proteins.[2] The proteasome unfolds and proteolytically degrades the POI into small peptides.
-
Catalytic Cycle : The PROTAC molecule is then released and can engage another POI and E3 ligase, initiating a new cycle of degradation.[1][7] This catalytic nature allows for potent biological effects at substoichiometric concentrations.[1]
The Role of Thalidomide and Its Derivatives
The discovery that thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide, bind directly to Cereblon (CRBN) was a pivotal moment for PROTAC technology.[4][8] CRBN is a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN).[3] Thalidomide derivatives act as "molecular glues," modulating the substrate specificity of CRBN.[9] In the context of PROTACs, these molecules serve as highly effective E3 ligase ligands due to their favorable drug-like properties, including smaller size and better cell permeability compared to other E3 ligase ligands.[3][9]
Quantitative Data: Binding Affinities and Degradation Efficacy
The efficacy of a thalidomide-based PROTAC is influenced by several factors, including the binding affinity of the thalidomide derivative to CRBN and the degradation potency of the resulting PROTAC.
| Compound | Binding Affinity to CRBN (Kd or IC50) | Assay Method |
| Thalidomide | ~250 nM (Kd)[8] | Competitive Titration[8] |
| Lenalidomide | ~178 nM (Kd)[8] | Competitive Titration[8] |
| Pomalidomide | ~157 nM (Kd)[8] | Competitive Titration[8] |
| Lenalidomide | ~2 µM (IC50)[5] | Competitive Bead Binding[5] |
| Pomalidomide | ~2 µM (IC50)[5] | Competitive Bead Binding[5] |
| Table 1: Binding Affinities of Thalidomide Derivatives to Cereblon (CRBN). |
| PROTAC | Target Protein | E3 Ligase Ligand | Cell Line | DC50 | Dmax |
| ARV-110 | Androgen Receptor (AR) | Cereblon Ligand | VCaP | ~1 nM[10] | >90%[10] |
| ARV-471 | Estrogen Receptor (ER) | Cereblon Ligand | ER+ Breast Cancer Cells | ~1.8-2 nM[11][12] | >90%[12] |
| dBET1 | BRD4 | Pomalidomide | HeLa | 18 nM | >95% |
| ARD-266 | Androgen Receptor (AR) | Cereblon Ligand | LNCaP, VCaP, 22Rv1 | 0.2-1 nM[11] | >95%[11] |
| Table 2: Degradation Efficacy of Representative Thalidomide-based PROTACs. |
Experimental Protocols
Rigorous experimental validation is crucial for the development and characterization of PROTACs. The following are detailed protocols for key in vitro assays.
Target Protein Degradation Assay (Western Blot)
This is the most direct method to quantify the degradation of the target protein and determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[4]
a. Cell Culture and PROTAC Treatment
-
Cell Seeding : Plate cells in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment.[1]
-
PROTAC Treatment :
-
Cell Harvest : After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[1]
b. Sample Preparation
-
Cell Lysis : Add RIPA lysis buffer containing protease and phosphatase inhibitors to the cells, incubate on ice, and then scrape the cells.[13]
-
Centrifugation : Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris.[1]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[1]
c. Western Blotting
-
Gel Electrophoresis : Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer, heat at 95-100°C for 5-10 minutes, and load onto an SDS-PAGE gel.[1]
-
Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting :
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[4]
-
Incubate the membrane with the primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[1][4]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
-
Signal Detection : Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.[1]
d. Data Analysis
-
Quantify the band intensities using densitometry software.[1]
-
Normalize the target protein signal to the loading control.[1]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[4]
Cell Viability / Cytotoxicity Assay (CellTiter-Glo®)
This assay determines the downstream functional consequence of target protein degradation, such as inhibiting cancer cell growth, by quantifying ATP as an indicator of metabolically active cells.[14]
a. Cell Seeding and Treatment
-
Seed cells in an opaque-walled 96-well plate at a density of 3,000-5,000 cells/well in 90 µL of medium and allow them to adhere overnight.
-
Add 10 µL of serially diluted PROTACs to the wells. Include a vehicle control.
-
Incubate for the desired treatment period (e.g., 72 hours).[14]
b. Assay Procedure
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[6]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[15]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
c. Data Acquisition and Analysis
-
Measure the luminescence using a plate luminometer.[14]
-
Calculate cell viability as a percentage relative to the vehicle-treated control and plot the results to determine the IC50 value using non-linear regression.
Ternary Complex Formation Assay (NanoBRET™)
This live-cell assay quantitatively measures the PROTAC-induced proximity between the target protein and the E3 ligase.[3]
a. Cell Preparation and Transfection
-
Co-transfect cells with plasmids encoding the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase (e.g., CRBN) fused to HaloTag® (acceptor).[2]
-
Seed the transfected cells into a 96-well plate.
-
Incubate for 24-48 hours.[2]
b. Compound Treatment and Reagent Addition
-
Prepare serial dilutions of the PROTAC.
-
(Optional) Pre-treat cells with a proteasome inhibitor (e.g., MG132) to distinguish ternary complex formation from degradation.[2]
-
Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).[2]
-
Add the NanoBRET™ detection reagent containing the HaloTag® ligand and Nano-Glo® substrate.[2]
c. Signal Measurement and Data Analysis
-
Incubate at room temperature for 10-15 minutes.[2]
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.[2]
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.[2]
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 and Bmax values.[2]
Target Protein Ubiquitination Assay (Immunoprecipitation-Western Blot)
This assay confirms that the observed protein degradation is a result of ubiquitination.
a. Cell Treatment and Lysis
-
Treat cells with the PROTAC and a proteasome inhibitor (to allow accumulation of ubiquitinated proteins).
-
Lyse the cells as described in the Western Blot protocol.
b. Immunoprecipitation
-
Pre-clear the cell lysates with Protein A/G beads.
-
Incubate the pre-cleared lysates with an antibody specific to the target protein overnight at 4°C.[16]
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times to remove non-specific binding proteins.
-
Elute the immunoprecipitated proteins from the beads by boiling in sample buffer.
c. Western Blot Analysis
-
Perform SDS-PAGE and Western blotting on the eluted samples.
-
Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitinated target protein, which will appear as a high-molecular-weight smear.
Conclusion and Future Perspectives
PROTAC technology, particularly with the advent of well-characterized E3 ligase ligands like thalidomide derivatives, has opened up a new frontier in drug discovery. The ability to catalytically induce the degradation of previously intractable targets holds immense promise for the treatment of a wide range of diseases, from cancer to neurodegenerative disorders.[6] However, challenges remain in optimizing the drug-like properties of these larger molecules and understanding the complex interplay of factors that govern the efficiency of ternary complex formation and subsequent degradation.[17] Continued research into novel E3 ligase ligands, linker design, and a deeper understanding of the structural biology of ternary complexes will undoubtedly propel this exciting therapeutic modality into the clinic and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. OUH - Protocols [ous-research.no]
- 7. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.sg]
- 8. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]
- 13. academic.oup.com [academic.oup.com]
- 14. benchchem.com [benchchem.com]
- 15. ch.promega.com [ch.promega.com]
- 16. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for Thalidomide-4-O-C6-NH2 Hydrochloride in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. Thalidomide (B1683933) and its derivatives are widely used as E3 ligase ligands that recruit the Cereblon (CRBN) E3 ubiquitin ligase complex. Thalidomide-4-O-C6-NH2 hydrochloride is a key building block in the synthesis of CRBN-recruiting PROTACs, providing a thalidomide moiety linked to a 6-carbon chain with a terminal amine for conjugation to a POI ligand.
These application notes provide a detailed protocol for the synthesis of this compound and its subsequent use in the synthesis and evaluation of a PROTAC.
Chemical Properties and Data
| Property | Value | Reference |
| Chemical Name | 4-((6-aminohexyl)oxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride | [1] |
| Molecular Formula | C19H24ClN3O5 | [1] |
| Molecular Weight | 409.86 g/mol | [1] |
| CAS Number | 2245697-88-3 | [1] |
| Appearance | White to off-white solid | N/A |
| Solubility | DMSO: ≥ 83.33 mg/mL (195.19 mM), Water: ≥ 25 mg/mL (61.00 mM) | [1] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [1] |
Signaling Pathway: PROTAC Mechanism of Action
Thalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein (POI) and the CRBN E3 ligase. This proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.
Caption: Mechanism of protein degradation induced by a Thalidomide-based PROTAC.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a representative synthesis of this compound starting from 4-hydroxythalidomide and a protected 6-aminohexanol derivative.
Materials:
-
4-Hydroxythalidomide
-
N-(6-hydroxyhexyl)phthalimide
-
Triphenylphosphine (B44618) (PPh3)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrazine (B178648) monohydrate
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl) in diethyl ether or dioxane
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Step-by-Step Procedure:
-
Mitsunobu Reaction:
-
To a solution of 4-hydroxythalidomide (1.0 eq) and N-(6-hydroxyhexyl)phthalimide (1.2 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add triphenylphosphine (1.5 eq).
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to yield the phthalimide-protected intermediate.
-
-
Deprotection of the Phthalimide Group:
-
Dissolve the purified intermediate (1.0 eq) in ethanol.
-
Add hydrazine monohydrate (5.0 eq) and reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of phthalhydrazide.
-
Filter off the precipitate and wash it with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.
-
-
Salt Formation:
-
Dissolve the free amine in a minimal amount of dichloromethane or methanol.
-
Cool the solution to 0 °C and add a solution of HCl in diethyl ether or dioxane (1.1 eq) dropwise.
-
Stir the mixture for 30 minutes at 0 °C.
-
Remove the solvent under reduced pressure to obtain this compound as a solid.
-
Quantitative Data (Representative):
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (LC-MS) |
| 1 | Phthalimide-protected intermediate | 4-Hydroxythalidomide | PPh3, DIAD | 60-70 | >95% |
| 2 | Free amine | Phthalimide-protected intermediate | Hydrazine | 80-90 | >98% |
| 3 | Final Hydrochloride Salt | Free amine | HCl | >95 | >99% |
Protocol 2: Synthesis of a PROTAC using this compound
This protocol outlines the coupling of this compound to a generic Protein of Interest (POI) ligand containing a carboxylic acid functional group.
Materials:
-
This compound
-
POI-COOH (Protein of Interest ligand with a carboxylic acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Step-by-Step Procedure:
-
Amide Coupling:
-
To a solution of POI-COOH (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add this compound (1.1 eq) and an additional equivalent of DIPEA to neutralize the hydrochloride salt.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by preparative reverse-phase HPLC to yield the final PROTAC.
-
Characterization of the Final PROTAC:
-
LC-MS: Confirm the molecular weight of the final product.
-
NMR Spectroscopy (¹H and ¹³C): Confirm the structure of the synthesized PROTAC.
Experimental Workflow for PROTAC Synthesis and Evaluation
The following diagram illustrates a typical workflow from the synthesis of the PROTAC to its biological evaluation.
Caption: A typical experimental workflow for the synthesis and evaluation of a PROTAC.
References
Application Notes and Protocols: Covalent Conjugation of Thalidomide-4-O-C6-NH2 Hydrochloride to a Protein Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide (B1683933) and its derivatives are a cornerstone in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery. These bifunctional molecules consist of a ligand that binds to a target protein of interest and another ligand that recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. Thalidomide and its analogs are potent binders to the Cereblon (CRBN) E3 ubiquitin ligase complex, making them invaluable components in PROTAC design.[1][2]
This document provides a detailed protocol for the covalent conjugation of Thalidomide-4-O-C6-NH2 hydrochloride, a thalidomide derivative featuring a C6 amine linker, to a protein ligand. The primary amine on the linker allows for a stable amide bond formation with carboxyl groups on the protein ligand using the widely adopted 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Principle of the Method
The conjugation of Thalidomide-4-O-C6-NH2 to a protein ligand is achieved through a two-step crosslinking process mediated by EDC and NHS.
-
Activation of Carboxyl Groups: EDC activates the carboxyl groups (-COOH) on the protein ligand, forming a highly reactive but unstable O-acylisourea intermediate.[3][4]
-
Formation of a Stable NHS Ester: In the presence of NHS, the O-acylisourea intermediate is converted into a more stable, amine-reactive NHS ester. This step enhances the efficiency of the conjugation reaction and allows for better control over the process.[4][5]
-
Amine Coupling: The primary amine (-NH2) of Thalidomide-4-O-C6-NH2 nucleophilically attacks the NHS ester, resulting in the formation of a stable amide bond and the release of NHS.
This method provides a "zero-length" crosslinking, meaning no additional spacer atoms are introduced between the protein ligand and the thalidomide derivative beyond the C6 linker.
Signaling Pathway of Thalidomide-Based PROTACs
Thalidomide and its derivatives exert their function by recruiting the CRL4-CRBN E3 ubiquitin ligase complex to a protein of interest (POI). This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.
Caption: Mechanism of action for a thalidomide-based PROTAC.
Experimental Protocols
Materials and Reagents
-
This compound
-
Protein Ligand (with accessible carboxyl groups)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Reaction tubes
-
Spectrophotometer
-
SDS-PAGE system
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
-
HPLC system with a suitable column (e.g., size-exclusion or reverse-phase)
Experimental Workflow
References
Application Notes and Protocols for the Experimental Use of Thalidomide-4-O-C6-NH2 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-4-O-C6-NH2 hydrochloride is a synthetic ligand-linker conjugate that plays a crucial role in the development of Proteolysis Targeting Chimeras (PROTACs). As a derivative of thalidomide, it functions as a potent E3 ubiquitin ligase ligand, specifically targeting the Cereblon (CRBN) protein.[1][2] Within a PROTAC molecule, this moiety serves to recruit the CRBN E3 ligase complex to a specific protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2]
A prime example of its application is in the composition of dTAG-13, a well-characterized degrader of FKBP12F36V fusion proteins.[3] This technology allows for the rapid and selective degradation of virtually any protein that can be tagged with the FKBP12F36V mutant, providing a powerful tool for target validation and studying protein function. These application notes provide a comprehensive overview of the experimental use of this compound-containing PROTACs in cell culture.
Mechanism of Action
The fundamental mechanism of a PROTAC utilizing a thalidomide-based ligand involves the formation of a ternary complex between the target protein, the PROTAC molecule, and the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.
Data Presentation
The efficacy of a PROTAC is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achievable). The following table summarizes representative data for dTAG-13, which utilizes a this compound-derived moiety.
| Cell Line | Target Protein | PROTAC Concentration | Incubation Time | % Degradation (Dmax) | DC50 | Reference |
| MV4;11 | BRD4(short)-FKBP12F36V | 100 nM | 1 hour | >95% | Not specified | [1][2] |
| 293FT | FKBP12F36V-Nluc | 100 nM | 4 hours | Potent reduction | Not specified | [2][4] |
| 293T | BRD4-FKBP12F36V (homozygous) | 100 nM | 4 hours | >95% | Not specified | [5] |
| Glioma cells | FKBP-tagged protein | 500 nM | 4-24 hours | Complete degradation | Not specified | |
| mESC | FKBP-tagged chromatin protein | 50-500 nM | 1 hour | Considerable knockdown | Not specified | |
| HEK293T | HiBiT-dTAG | 0.1-10,000 nM | 4 hours | ~50% | Not specified | [6] |
Experimental Protocols
Protocol 1: Assessment of Target Protein Degradation by Western Blot
This protocol outlines the steps to quantify the degradation of a target protein in response to treatment with a thalidomide-based PROTAC.
Materials:
-
Cell line expressing the protein of interest
-
Complete cell culture medium
-
Thalidomide-based PROTAC (e.g., dTAG-13)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies (specific to the target protein and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment:
-
Dose-Response: Prepare serial dilutions of the PROTAC in culture medium (e.g., 0.1 nM to 10 µM). Treat cells for a fixed time (e.g., 24 hours). Include a vehicle control (DMSO).[7]
-
Time-Course: Treat cells with a fixed concentration of the PROTAC (e.g., 100 nM) for various time points (e.g., 1, 2, 4, 8, 24 hours).[1]
-
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, perform electrophoresis, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol assesses the effect of PROTAC-induced protein degradation on cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Thalidomide-based PROTAC
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in culture medium and add them to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a period relevant to the expected effect on cell viability (e.g., 48, 72, or 96 hours).[7]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the PROTAC concentration to determine the IC50 value.
Signaling Pathway Analysis
The direct downstream consequence of PROTAC action is the degradation of the target protein. The subsequent effects on cellular signaling pathways are entirely dependent on the function of the depleted protein. For instance, the degradation of BRD4, a transcriptional coactivator, leads to the downregulation of its target genes, including the proto-oncogene c-MYC.[3] This, in turn, can induce cell cycle arrest and apoptosis in cancer cells.
Researchers should tailor their signaling pathway analysis to the known or hypothesized functions of their specific protein of interest. This may involve examining changes in phosphorylation status of downstream kinases, expression levels of target genes, or activation of specific cellular processes.
Conclusion
This compound is an essential building block for the construction of potent and selective PROTACs that recruit the Cereblon E3 ligase. Its incorporation into molecules like dTAG-13 has enabled the development of powerful chemical tools for targeted protein degradation. The protocols and data presented here provide a framework for researchers to effectively utilize such PROTACs in cell culture to investigate protein function and explore novel therapeutic strategies. It is important to note that specific experimental conditions, such as cell line, target protein, and the specific PROTAC used, will necessitate optimization of the provided protocols.
References
- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bmglabtech.com [bmglabtech.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Thalidomide-4-O-C6-NH2 Hydrochloride in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of Thalidomide-4-O-C6-NH2 hydrochloride, an E3 ligase ligand-linker conjugate, in various in vitro assays. This document includes solubility data, stock solution preparation, and step-by-step methodologies for key experimental procedures.
Introduction
Thalidomide (B1683933) and its analogs are immunomodulatory drugs with a range of biological activities, including anti-inflammatory, anti-angiogenic, and anti-cancer effects. The primary molecular target of thalidomide is the protein Cereblon (CRBN), which functions as a substrate receptor within the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[1] The binding of thalidomide or its derivatives to CRBN alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins. This targeted protein degradation is the basis for the therapeutic effects of these compounds.
This compound is a synthetic derivative of thalidomide that incorporates a linker with a terminal amine group, making it a valuable tool for the development of Proteolysis Targeting Chimeras (PROTACs). As a standalone molecule, it can be used to investigate the cellular functions of CRBN and the consequences of neosubstrate degradation.
Solubility and Stock Solution Preparation
Proper dissolution and storage of this compound are critical for obtaining reliable and reproducible results in in vitro experiments.
Solubility Data
Quantitative solubility data for this compound is summarized in the table below. It is important to note that the use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can significantly impact solubility.[2]
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 83.33 | 203.31 | Requires sonication for complete dissolution.[2] |
| Water | 25 | 61.00 | Requires sonication for complete dissolution.[2] |
Protocol for Stock Solution Preparation
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Sonicator (water bath or probe)
Procedure:
-
Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination of the stock solution.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the solution. A water bath sonicator is recommended to avoid overheating. Sonicate in short bursts (e.g., 5-10 minutes) until the solution is clear.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can lead to compound degradation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][3] Protect from light and moisture.[2][3]
-
Note on Working Solutions: When preparing working solutions for cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Dilute the stock solution in the appropriate cell culture medium immediately before use.
Experimental Protocols
The following are detailed protocols for common in vitro assays that can be used to characterize the biological activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of the compound on cell proliferation and viability.
Materials:
-
Target cancer cell line (e.g., multiple myeloma cell lines)
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis for CRBN Pathway Activation
This protocol is used to detect changes in the protein levels of CRBN neosubstrates (e.g., Ikaros, Aiolos) following treatment with this compound.
Materials:
-
Target cell line
-
6-well cell culture plates
-
This compound stock solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Ikaros, anti-Aiolos, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
In Vitro Angiogenesis Assay (Tube Formation Assay)
This assay assesses the effect of the compound on the ability of endothelial cells to form capillary-like structures.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel
-
96-well plate
-
This compound stock solution
-
Microscope with a camera
Procedure:
-
Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well. Incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Seeding and Treatment:
-
Harvest HUVECs and resuspend them in endothelial cell growth medium containing the desired concentrations of this compound or a vehicle control.
-
Seed 1.5 x 10⁴ cells in 100 µL of the treatment medium onto the polymerized Matrigel.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.
-
Imaging and Analysis:
-
Observe the formation of tube-like structures under a microscope.
-
Capture images of the tube network in each well.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ).
-
Signaling Pathways and Visualizations
Thalidomide and its analogs exert their effects through the modulation of various signaling pathways. The primary mechanism involves the recruitment of neosubstrates to the CRL4^CRBN^ E3 ubiquitin ligase complex.
Caption: CRBN-mediated protein degradation pathway.
Thalidomide analogs have also been shown to impact other signaling cascades, including the Wnt and STAT3/SP4 pathways.[4][5]
Caption: General experimental workflow for in vitro assays.
Conclusion
This compound is a versatile research tool for investigating the CRBN-mediated protein degradation pathway and for the development of novel PROTACs. The protocols provided in these application notes offer a starting point for characterizing the in vitro biological activities of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
References
Application Notes and Protocols for Designing a PROTAC with Thalidomide-4'-O-C6-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the design, synthesis, and evaluation of Proteolysis Targeting Chimeras (PROTACs) utilizing Thalidomide-4'-O-C6-NH2 hydrochloride as a key building block for recruiting the Cereblon (CRBN) E3 ubiquitin ligase.
Introduction to Thalidomide-Based PROTACs
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1] A PROTAC molecule typically consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] Thalidomide (B1683933) and its analogs are effective recruiters of the Cereblon (CRBN) E3 ligase, a component of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[][4] By inducing the proximity of the POI to the E3 ligase, the PROTAC facilitates the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[1]
Thalidomide-4'-O-C6-NH2 hydrochloride is a synthetic E3 ligase ligand-linker conjugate.[5] It incorporates the thalidomide moiety for CRBN binding and a C6 alkyl linker with a terminal amine group, which allows for straightforward conjugation to a ligand for a protein of interest.[5] This building block simplifies the synthesis of thalidomide-based PROTACs.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The mechanism of action for a PROTAC involves hijacking the cell's natural protein degradation pathway. The thalidomide-based PROTAC initiates this process by forming a ternary complex with the target protein and the CRBN E3 ligase. This proximity enables the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the proteasome.[6]
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Evaluation
A systematic evaluation of a newly synthesized PROTAC is crucial to determine its efficacy and mechanism of action. The following workflow outlines the key experimental stages.
Caption: A typical experimental workflow for PROTAC characterization.
Quantitative Data Summary
The efficacy of a PROTAC is characterized by several key quantitative parameters. The following table provides a representative summary of data for a well-characterized CRBN-recruiting PROTAC, dBET1, which targets the BRD4 protein for degradation.[6] This data is illustrative of the measurements used to evaluate PROTACs synthesized with components like Thalidomide-4'-O-C6-NH2 hydrochloride.
| Parameter | Description | Representative Value (dBET1) | Experimental Method |
| Binary Binding Affinity (Kd) | Binding affinity of the PROTAC to the target protein (POI) and the E3 ligase (CRBN) individually. | BRD4: ~100 nM, CRBN: ~1 µM | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP)[7][8] |
| Ternary Complex Formation (α) | Cooperativity of ternary complex formation. α > 1 indicates positive cooperativity. | > 1 | ITC, SPR, FP[8] |
| Degradation Concentration 50 (DC50) | Concentration of PROTAC required to degrade 50% of the target protein. | ~10 nM | Western Blot, NanoBRET/HiBiT[9][10] |
| Maximum Degradation (Dmax) | The maximum percentage of target protein degradation achieved. | > 95% | Western Blot, NanoBRET/HiBiT[10] |
| Half-maximal Inhibitory Concentration (IC50) | Concentration of PROTAC that inhibits a biological process (e.g., cell viability) by 50%. | ~50 nM | Cell Viability Assays (e.g., CellTiter-Glo, MTT)[11][12] |
Detailed Experimental Protocols
Protocol: Target Protein Degradation Assay via Western Blot
This protocol details the assessment of POI degradation following treatment with the synthesized PROTAC.[11]
Materials:
-
Cell line of interest expressing the POI
-
Synthesized PROTAC and vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC. Include a vehicle control.
-
Incubation: Incubate the cells for a desired time course (e.g., 3, 6, 12, 24 hours).[11]
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations, add Laemmli buffer, and boil at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel.[11]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[12]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody for the POI overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Repeat immunoblotting for the loading control.
-
-
Detection and Analysis: Apply ECL substrate and visualize protein bands using an imaging system. Quantify band intensities and normalize to the loading control to determine the extent of protein degradation.[11]
Protocol: Cell Viability Assay using CellTiter-Glo®
This protocol measures cell viability based on the quantification of ATP, an indicator of metabolically active cells.[12]
Materials:
-
Cell line of interest
-
Synthesized PROTAC and vehicle control
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density and incubate overnight.[12]
-
Compound Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a period relevant to the expected phenotypic effect (e.g., 48, 72, or 96 hours).[12]
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the cell viability against the log of the PROTAC concentration and use non-linear regression to calculate the IC50 value.[11]
-
Protocol: Binary Binding Affinity Assay using Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile (Kd, stoichiometry, enthalpy, and entropy).[7]
Materials:
-
Purified POI
-
Purified CRBN E3 ligase complex
-
Synthesized PROTAC
-
Isothermal Titration Calorimeter
-
Appropriate buffer (ensure buffer matching between protein and PROTAC solutions)
Procedure:
-
Sample Preparation:
-
Prepare a solution of the purified protein (POI or CRBN) in the ITC cell at a known concentration.
-
Prepare a solution of the PROTAC in the injection syringe at a concentration 10-20 times that of the protein.
-
-
ITC Experiment:
-
Equilibrate the instrument to the desired temperature.
-
Perform a series of injections of the PROTAC solution into the protein solution, measuring the heat change after each injection.
-
A control experiment with injections of the PROTAC into the buffer alone should be performed to subtract the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat change peaks to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[7] The change in entropy (ΔS) can then be calculated.
-
Conclusion
Thalidomide-4'-O-C6-NH2 hydrochloride is a valuable reagent for the streamlined synthesis of CRBN-recruiting PROTACs. A systematic approach to the design, synthesis, and evaluation of these molecules, following the workflows and protocols outlined in these notes, will facilitate the development of potent and selective protein degraders for therapeutic and research applications. The quantitative characterization of binding, degradation, and cellular effects is essential for optimizing PROTAC performance and understanding their mechanism of action.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell Permeability Assays of Thalidomide-4-O-C6-NH2 Hydrochloride PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] These heterobifunctional molecules are composed of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] Thalidomide and its analogs are commonly used as E3 ligase ligands that bind to Cereblon (CRBN).[3][4] The "Thalidomide-4-O-C6-NH2 hydrochloride" is a key building block, an E3 ligase ligand-linker conjugate, used in the synthesis of more complex PROTACs.[5]
A critical challenge in the development of effective PROTACs is their often-high molecular weight and polar surface area, which can lead to poor cell permeability, limiting their therapeutic efficacy.[6][7] Therefore, the accurate assessment of cell permeability is a crucial step in the drug discovery and development process for these molecules.[8][9]
These application notes provide detailed protocols for two standard and complementary assays to evaluate the cell permeability of PROTACs, with a focus on "this compound" and its derivatives: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
Key Permeability Assays
Two primary assays are recommended for assessing the cell permeability of PROTACs:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive transcellular permeability.[10] It measures the diffusion of a compound from a donor compartment through an artificial lipid membrane to an acceptor compartment.[11] PAMPA is a cost-effective method ideal for early-stage screening of compounds based on their passive diffusion characteristics.[12][13]
-
Caco-2 Permeability Assay: This cell-based assay utilizes a monolayer of Caco-2 cells, which are derived from human colon adenocarcinoma and differentiate to mimic the human intestinal epithelium.[14][15] This assay is considered more representative of in vivo human absorption as it accounts for not only passive diffusion but also active transport and efflux mechanisms.[16][17] A bidirectional Caco-2 assay, measuring permeability from the apical (A) to basolateral (B) side and vice versa, can determine the efflux ratio of a compound.[17]
Data Presentation
The following tables present illustrative data for the cell permeability of a hypothetical PROTAC derived from this compound. These values are for demonstration purposes and should be experimentally determined for each specific PROTAC.
Table 1: Illustrative PAMPA Permeability Data
| Compound ID | Linker Modification | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) |
| PROTAC-Thal-C6-X1 | Standard C6 | 0.9 |
| PROTAC-Thal-C6-X2 | PEGylated Linker | 1.5 |
| PROTAC-Thal-C6-X3 | Rigid Linker | 1.2 |
| Propranolol (High Permeability Control) | N/A | >10 |
| Atenolol (Low Permeability Control) | N/A | <1 |
Table 2: Illustrative Caco-2 Permeability Data
| Compound ID | A-B Papp (x 10⁻⁶ cm/s) | B-A Papp (x 10⁻⁶ cm/s) | Efflux Ratio (B-A / A-B) |
| PROTAC-Thal-C6-X1 | 0.7 | 4.2 | 6.0 |
| PROTAC-Thal-C6-X2 | 1.1 | 3.3 | 3.0 |
| PROTAC-Thal-C6-X3 | 0.9 | 2.7 | 3.0 |
| Propranolol (High Permeability Control) | >15 | >15 | ~1.0 |
| Atenolol (Low Permeability Control) | <1 | <1 | ~1.0 |
| Talinolol (Efflux Substrate Control) | <1 | >5 | >5 |
An efflux ratio greater than 2 is generally indicative of active efflux.[13]
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% (w/v) lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC (e.g., this compound derivative) and control compounds
-
LC-MS/MS system for analysis
Procedure:
-
Membrane Coating: Apply 5 µL of the phospholipid solution to the filter of each well in the 96-well filter plate.
-
Donor Solution Preparation: Prepare solutions of the test PROTAC and control compounds in PBS at a final concentration of 10 µM.
-
Acceptor Solution Preparation: Fill the wells of the 96-well acceptor plate with 300 µL of PBS.
-
Assay Assembly: Place the filter plate onto the acceptor plate, ensuring the filter bottoms are in contact with the acceptor solution.
-
Compound Addition: Add 150 µL of the donor solution to each well of the filter plate.
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.
-
Sample Collection: After incubation, carefully remove the filter plate. Collect samples from both the donor and acceptor wells for analysis.
-
Analysis: Determine the concentration of the PROTAC in the donor and acceptor wells using a validated LC-MS/MS method.
Data Calculation:
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([CA]t / [C]equilibrium))
Where:
-
VD is the volume of the donor well
-
VA is the volume of the acceptor well
-
A is the surface area of the membrane
-
t is the incubation time
-
[CA]t is the concentration of the compound in the acceptor well at time t
-
[C]equilibrium is the equilibrium concentration
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the bidirectional permeability and efflux of a PROTAC across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell® plates (e.g., 24-well or 96-well)
-
Cell culture medium and supplements
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer
-
Test PROTAC (e.g., this compound derivative) and control compounds
-
Transepithelial Electrical Resistance (TEER) meter
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells on the Transwell® inserts and culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[8]
-
Monolayer Integrity Check: Measure the TEER of the Caco-2 monolayers. Values above 250 Ω·cm² are generally considered acceptable.[8]
-
Permeability Assay (Apical to Basolateral, A-B): a. Wash the monolayers twice with pre-warmed transport buffer. b. Add 0.4 mL of transport buffer containing the test PROTAC (e.g., 10 µM) to the apical (A) side and 1.2 mL of transport buffer to the basolateral (B) side.[8] c. Incubate at 37°C with gentle shaking for 2 hours.[8] d. At the end of the incubation, collect samples from both the apical and basolateral compartments.
-
Permeability Assay (Basolateral to Apical, B-A): a. Wash the monolayers twice with pre-warmed transport buffer. b. Add 1.2 mL of transport buffer containing the test PROTAC to the basolateral (B) side and 0.4 mL of transport buffer to the apical (A) side.[8] c. Incubate and collect samples as described for the A-B direction.
-
Analysis: Determine the concentration of the PROTAC in all collected samples using a validated LC-MS/MS method.
Data Calculation:
The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of permeation
-
A is the surface area of the monolayer
-
C0 is the initial concentration in the donor chamber
The efflux ratio is calculated as: Efflux Ratio = Papp (B-A) / Papp (A-B).
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: PAMPA Experimental Workflow.
Caption: Caco-2 Assay Experimental Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Permeability Assay - Profacgen [profacgen.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Caco-2 Permeability | Evotec [evotec.com]
Application Notes and Protocols for Western Blot Analysis of Protein Degradation Induced by Thalidomide-4-O-C6-NH2 Hydrochloride-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to selectively eliminate target proteins from cells.[1] These heterobifunctional molecules function by co-opting the cell's endogenous ubiquitin-proteasome system.[1] A PROTAC consists of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1]
Thalidomide-4-O-C6-NH2 hydrochloride is a key building block in the synthesis of PROTACs. It comprises the thalidomide (B1683933) moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, and a linker with a terminal amine group for conjugation to a POI ligand.[3][4] Western blotting is a fundamental technique to quantify the degradation of a target protein induced by such PROTACs, allowing for the determination of key parameters like the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[1]
Signaling Pathway of Thalidomide-Based PROTAC Action
A PROTAC containing this compound acts as a molecular bridge to induce the formation of a ternary complex between the target protein and the CRBN subunit of the CRL4 E3 ligase complex.[2] This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein.[1] The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, which then degrades the target protein.[2] The PROTAC molecule is subsequently released and can catalytically induce the degradation of more target proteins.[2]
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for Western Blot Analysis
The overall workflow for quantifying PROTAC-induced protein degradation involves several key stages, from cell culture and treatment to data analysis and interpretation.[5]
Caption: Western blot experimental workflow.
Detailed Experimental Protocol
This protocol outlines the steps for treating cultured cells with a PROTAC synthesized from this compound and analyzing the degradation of a target protein via Western blot.
1. Materials
-
Cell Line: A suitable cell line expressing the protein of interest.
-
PROTAC Compound: Stock solution of the PROTAC in DMSO.
-
Cell Culture Reagents: Growth medium, fetal bovine serum (FBS), penicillin/streptomycin, and phosphate-buffered saline (PBS).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Protein Assay: Bicinchoninic acid (BCA) assay kit.
-
SDS-PAGE Reagents: Acrylamide solutions, SDS, TEMED, APS, Laemmli sample buffer.
-
Transfer Reagents: PVDF or nitrocellulose membrane, transfer buffer.
-
Blocking Buffer: 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[5]
-
Primary Antibodies: Specific antibody for the target protein and a loading control (e.g., GAPDH, β-actin).[6]
-
Secondary Antibody: HRP-conjugated secondary antibody that recognizes the primary antibody.[5]
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
2. Cell Seeding and Treatment
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[1] Allow cells to adhere overnight.
-
Dose-Response: Prepare serial dilutions of the PROTAC compound in fresh culture medium. Treat cells with varying concentrations of the PROTAC for a fixed period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[5]
-
Time-Course: Treat cells with a fixed concentration of the PROTAC and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).[5]
3. Cell Lysis and Protein Quantification
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.[2]
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.[5]
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.[2]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[2]
-
Carefully collect the supernatant. This contains the soluble proteins.[5]
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading for the Western blot.[5]
4. SDS-PAGE and Protein Transfer
-
Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer to a final 1X concentration.[2]
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[5]
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel until the dye front reaches the bottom.[2]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[1]
5. Immunoblotting
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[1][5]
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.[1]
-
Wash the membrane three times for 5-10 minutes each with TBST.[2]
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[5]
-
Repeat the washing steps to remove the unbound secondary antibody.[5]
-
Perform the same immunoblotting steps for the loading control antibody on the same membrane after stripping or on a separate gel.
6. Signal Detection and Data Analysis
-
Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value.
Data Presentation
Quantitative data should be summarized in tables for clear comparison. The key parameters to report are the DC50 and Dmax values.
Table 1: Representative Degradation Potency of a Target-Specific PROTAC
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Representative PROTAC A | Target X | Cell Line Y | <50 | >90 |
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation achieved.
Table 2: Time-Dependent Degradation with PROTAC A at a Fixed Concentration (e.g., 100 nM)
| Time (hours) | % Degradation of Target X (Normalized to Loading Control) |
| 0 | 0 |
| 2 | 25 |
| 4 | 55 |
| 8 | 80 |
| 16 | 92 |
| 24 | 95 |
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal | Inefficient protein transfer | Confirm transfer with Ponceau S staining.[1] |
| Incorrect antibody dilution | Optimize primary and secondary antibody concentrations. | |
| Insufficient protein load | Increase the amount of protein loaded per lane. | |
| High background | Insufficient blocking or washing | Increase blocking time and the number/duration of wash steps.[1] |
| Antibody concentration too high | Reduce the concentration of primary or secondary antibodies. | |
| Inconsistent loading control | Inaccurate protein quantification | Carefully perform the BCA assay and ensure equal loading.[1] |
| Pipetting errors | Use calibrated pipettes and ensure accurate sample loading. |
References
Application Notes and Protocols for dTAG Systems Utilizing Thalidomide-4-O-C6-NH2 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Thalidomide-4-O-C6-NH2 hydrochloride within the degradation tag (dTAG) system for targeted protein degradation. This technology offers rapid, selective, and reversible control over protein abundance, making it a powerful tool for target validation and studying the acute consequences of protein loss in various biological systems.[1][2][][4][5][6]
Introduction to the dTAG System
The dTAG system is a chemical-genetic approach that hijacks the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to induce the degradation of a specific protein of interest (POI).[1][][6] This is achieved by fusing the POI with a mutated form of the FKBP12 protein (FKBP12F36V). A heterobifunctional small molecule, the dTAG degrader, then acts as a molecular bridge, bringing the FKBP12F36V-tagged protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the fusion protein.[1][]
This compound is a critical component of the dTAG degrader, dTAG-13. It serves as the E3 ligase ligand, specifically binding to Cereblon (CRBN), a substrate receptor of the CRL4CRBN E3 ubiquitin ligase complex.[1][7] The other end of dTAG-13 binds with high selectivity to the FKBP12F36V tag, ensuring the targeted degradation of the fusion protein.[1]
Key Advantages of the dTAG System:
-
Rapid Action: Pronounced protein degradation can be observed within an hour of treatment.[1]
-
High Specificity: The system shows high selectivity for the FKBP12F36V-tagged protein with minimal off-target effects.[1][]
-
Tunable Degradation: The extent of protein knockdown can be controlled by varying the concentration of the dTAG degrader.
-
Reversibility: The effect of the degrader can be reversed by washing it out of the cell culture media.
-
Broad Applicability: The dTAG system has been successfully used to degrade a wide range of proteins, including nuclear, cytoplasmic, and oncogenic proteins.[1][]
-
In Vivo Utility: The dTAG system has been demonstrated to be effective in mouse models.[2][4][8]
Quantitative Data Summary
The following tables summarize the performance of dTAG-13, which incorporates Thalidomide-4-O-C6-NH2 as its Cereblon-binding moiety.
Table 1: Dose-Dependent Degradation of FKBP12F36V Fusion Proteins by dTAG-13
| Target Protein | Cell Line | dTAG-13 Concentration | Observation |
| FKBP12F36V-Nluc | 293FT | 100 nM | Potent reduction in FKBP12F36V-Nluc levels.[1] |
| BRD4(short)-FKBP12F36V | MV4;11 | Not specified | Robust degradation of BRD4.[1] |
| Various Fusion Chimeras | MV4;11 | 50 nM | Potent degradation of each fusion chimera.[1] |
Table 2: Kinetics of Protein Degradation Induced by dTAG-13
| Target Protein | Cell Line | Treatment Duration | Observation |
| FKBP12F36V-Nluc | 293FT | 1 hour | Rapid degradation observed.[1] |
| BRD4(short)-FKBP12F36V | MV4;11 | 1 hour | Rapid degradation observed.[1] |
| HDAC1-FKBP12F36V | MV4;11 | 1 hour | Pronounced degradation.[1] |
| MYC-FKBP12F36V | MV4;11 | 1 hour | Pronounced degradation.[1] |
| FKBP12F36V-EZH2 | MV4;11 | 1 hour | Pronounced degradation.[1] |
| PLK1-FKBP12F36V | MV4;11 | 1 hour | Pronounced degradation.[1] |
| FKBP12F36V-KRASG12V | MV4;11 | 4-8 hours | Near complete degradation.[1] |
Experimental Protocols
Preparation of this compound Stock Solution
It is recommended to prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C. To prepare a working solution, the DMSO stock can be diluted in cell culture medium. Note that the final DMSO concentration in the culture should be kept low (typically ≤ 0.1%) to avoid cellular toxicity.
For in vivo studies, specific formulations are required. A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[9]
Cell Culture and Treatment
-
Cell Seeding: Plate cells expressing the FKBP12F36V-tagged protein of interest at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
dTAG Degrader Treatment: Dilute the this compound-containing dTAG degrader (e.g., dTAG-13) to the desired final concentration in pre-warmed complete cell culture medium.
-
Incubation: Remove the existing medium from the cells and add the medium containing the dTAG degrader. Incubate the cells for the desired period (e.g., 1, 4, 8, 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Control Samples: Include appropriate controls in your experiment:
-
Untreated cells (or DMSO vehicle control).
-
Cells expressing the tagged protein but treated with a negative control compound that does not induce degradation.
-
Parental cells (not expressing the tagged protein) treated with the dTAG degrader.
-
Western Blot Analysis of Protein Degradation
-
Cell Lysis:
-
After treatment, place the cell culture plates on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the protein samples and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the protein of interest or the tag (e.g., anti-HA or anti-FKBP12) overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin, or α-tubulin).
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software and normalize the intensity of the target protein band to the corresponding loading control band.
Visualizations
Caption: Mechanism of the dTAG system for targeted protein degradation.
Caption: A typical experimental workflow for a dTAG degradation experiment.
Caption: Modulation of the KRAS signaling pathway using the dTAG system.
References
- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. Scientists create powerful, rapid system for degrading proteins [dana-farber.org]
- 5. New Horizons for Protein Degradation: Immediate, Selective Protein Control Using the dTAG System | Cell Signaling Technology [cellsignal.com]
- 6. Targeted Protein Degradation Tools: Overview and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Use of the dTAG system in vivo to degrade CDK2 and CDK5 in adult mice and explore potential safety liabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thalidomide-4-O-C7-NH2 hydrochloride | Ligands for E3 Ligase | | Invivochem [invivochem.com]
Application of Thalidomide-4-O-C6-NH2 Hydrochloride in Oncology Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Thalidomide-4-O-C6-NH2 hydrochloride in oncology research. This compound is a key component of the dTAG system, a powerful chemical biology tool for inducing rapid and specific protein degradation.
Introduction to this compound and the dTAG System
This compound is a synthetic E3 ligase ligand-linker conjugate. It serves as a crucial component of the heterobifunctional degrader molecule, dTAG-13. The dTAG system offers a novel strategy for targeted protein degradation, providing researchers with the ability to study the immediate and direct consequences of protein loss in a controlled manner.
The system is composed of two key elements:
-
A protein of interest (POI) tagged with the mutant FKBP12F36V protein. This tag can be introduced into cells through transgene expression or by CRISPR/Cas9-mediated gene editing to tag the endogenous protein.
-
The dTAG-13 degrader molecule. This molecule consists of a ligand that selectively binds to the FKBP12F36V tag, a linker, and a thalidomide (B1683933) moiety that recruits the Cereblon (CRBN) E3 ubiquitin ligase.
The binding of dTAG-13 to both the FKBP12F36V-tagged protein and CRBN brings the target protein into close proximity with the E3 ligase complex. This induced proximity leads to the polyubiquitination of the target protein, marking it for degradation by the proteasome.
Mechanism of Action: The dTAG System
The dTAG system provides a robust method for achieving rapid, reversible, and tunable degradation of specific proteins. This allows for a more precise understanding of protein function compared to traditional genetic knockdown or knockout approaches, which can be slower and may lead to compensatory mechanisms.
Quantitative Data Summary
The efficacy of dTAG-13 in degrading various FKBP12F36V-tagged proteins has been demonstrated in multiple studies. The following tables summarize the degradation potency (DC50) and maximal degradation (Dmax) observed for different target proteins in various cell lines.
| Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BRD4-FKBP12F36V | 293T | ~10 | >90 | Nabet et al., 2018 |
| FKBP12F36V-KRASG12V | NIH/3T3 | ~50 | >90 | Nabet et al., 2018 |
| ENL-FKBP12F36V | MV4;11 | ~25 | >90 | Erb et al., 2017 |
| FKBP12F36V-Nluc | 293FT | <100 | >80 | Nabet et al., 2018 |
DC50: The concentration of dTAG-13 required to degrade 50% of the target protein. Dmax: The maximum percentage of protein degradation achieved.
Experimental Protocols
Detailed methodologies for key experiments involving this compound as part of the dTAG-13 degrader are provided below.
CRISPR/Cas9-Mediated Endogenous Tagging of a Protein of Interest with FKBP12F36V
This protocol outlines the general steps for knocking in the FKBP12F36V tag at a specific genomic locus.
Materials:
-
Cas9 expression vector
-
sgRNA expression vector
-
Donor plasmid containing the FKBP12F36V tag and a selection marker (e.g., puromycin (B1679871) resistance) flanked by homology arms (~500-800 bp) corresponding to the genomic region surrounding the sgRNA target site.
-
Cell line of interest
-
Transfection reagent
-
Selection antibiotic (e.g., puromycin)
-
PCR reagents and primers for validation
-
Antibody against the protein of interest and/or the FKBP12 tag
Procedure:
-
sgRNA Design: Design and clone an sgRNA that targets the C-terminus of your gene of interest, just before the stop codon.
-
Donor Plasmid Construction: Clone the FKBP12F36V tag and a selection marker into a donor plasmid, flanked by homology arms corresponding to the upstream and downstream sequences of the sgRNA cut site.
-
Transfection: Co-transfect the Cas9 and sgRNA expression vectors along with the donor plasmid into the target cells using a suitable transfection reagent.
-
Selection: 24-48 hours post-transfection, begin selection with the appropriate antibiotic to enrich for cells that have incorporated the donor plasmid.
-
Clonal Isolation: After selection, isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.
-
Expansion and Validation: Expand the single-cell clones and validate the correct integration of the FKBP12F36V tag by genomic PCR, Sanger sequencing, and Western blot analysis to confirm the expression of the tagged protein at the expected molecular weight.
Assessment of Protein Degradation by Western Blot
This protocol describes how to evaluate the degradation of an FKBP12F36V-tagged protein upon treatment with dTAG-13.
Materials:
-
Cells expressing the FKBP12F36V-tagged protein of interest
-
dTAG-13 (reconstituted in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against the target protein, FKBP12 tag, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed the cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
dTAG-13 Treatment: Treat the cells with a range of dTAG-13 concentrations (e.g., 0, 1, 10, 100, 1000 nM) for a specific duration (e.g., 2, 4, 8, 24 hours). Include a DMSO-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the target protein levels to the loading control to determine the extent of degradation at each dTAG-13 concentration and time point.
Cell Viability Assay
This protocol is for assessing the effect of target protein degradation on cell proliferation and viability.
Materials:
-
Cells expressing the FKBP12F36V-tagged protein of interest
-
dTAG-13 (reconstituted in DMSO)
-
96-well or 384-well clear or white-walled plates
-
Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or MTT)
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a low density (e.g., 500-2000 cells per well) and allow them to attach overnight.
-
dTAG-13 Treatment: Add dTAG-13 at various concentrations to the wells. Include a DMSO-treated control.
-
Incubation: Incubate the plates for a desired period (e.g., 3-7 days) to allow for differences in cell proliferation to become apparent.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.
-
Analysis: Normalize the data to the DMSO-treated control to determine the effect of protein degradation on cell viability. Plot the results as a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).
Signaling Pathways Influenced by Thalidomide Analogs
Thalidomide and its analogs, including the thalidomide moiety in dTAG-13, exert their anti-cancer effects through various mechanisms beyond targeted protein degradation in the dTAG system. These include immunomodulation, anti-angiogenesis, and direct anti-proliferative and pro-apoptotic effects.
These multifaceted effects make thalidomide and its derivatives potent anti-cancer agents, particularly in hematological malignancies like multiple myeloma. The dTAG system cleverly harnesses the CRBN-binding property of thalidomide to create a highly specific tool for depleting any protein of interest, thereby enabling detailed investigation of its function in cancer biology.
Troubleshooting & Optimization
Technical Support Center: Thalidomide-4-O-C6-NH2 Hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of Thalidomide-4-O-C6-NH2 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
A1: this compound is a synthetic E3 ligase ligand-linker conjugate.[1] Its solubility is significantly higher than that of the parent thalidomide (B1683933) molecule due to the presence of the C6-amino linker, a form of N-alkylation which generally improves aqueous solubility.[2][3][4] The hydrochloride salt form also enhances its solubility in aqueous solutions.[5]
Q2: Why is my compound precipitating out of my aqueous buffer during my in vitro assay?
A2: Precipitation upon dilution of a stock solution (typically in DMSO) into an aqueous buffer is a common issue. This occurs when the final concentration of the compound in the buffer exceeds its thermodynamic solubility limit. The percentage of the organic co-solvent from the stock solution may not be sufficient to maintain solubility at the desired final concentration.[6]
Q3: Can I use pH adjustment to improve the solubility of this compound?
A3: Yes, as this compound is a hydrochloride salt, its solubility is likely pH-dependent. In its protonated, salt form, the primary amine in the linker is expected to enhance aqueous solubility.[2] Adjusting the pH of your buffer may increase the ionization of the molecule and improve its solubility.[6][7]
Q4: Are there any excipients that can help to solubilize this compound?
A4: The use of excipients can be an effective strategy. For thalidomide and its derivatives, complexation with cyclodextrins, such as hydroxypropyl-β-cyclodextrin, has been shown to significantly improve aqueous solubility and stability.[8][9] The use of surfactants or wetting agents can also aid in solubilization.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound.
Problem: Difficulty in dissolving the powdered compound.
-
Possible Cause: Insufficient solvent volume or inadequate mixing.
-
Solution:
-
Consult the solubility data table below for appropriate solvents.
-
Use sonication to aid dissolution.[1]
-
Gentle heating may be employed, but be cautious of potential degradation.
-
Problem: Compound precipitates when preparing an aqueous solution from a DMSO stock.
-
Possible Cause: The aqueous solubility limit has been exceeded.
-
Solutions:
-
Increase Co-solvent Concentration: Prepare a working solution with a higher percentage of a miscible organic co-solvent like DMSO or ethanol. Note that high concentrations of organic solvents might affect biological assays.[6]
-
Use a Two-Step Dilution: First, dilute the DMSO stock into a smaller volume of a water-miscible co-solvent (e.g., PEG300) before adding the aqueous buffer.
-
Incorporate Surfactants: Add a low concentration of a non-ionic surfactant such as Tween-80 to your aqueous buffer to facilitate micellar solubilization.[6]
-
Quantitative Solubility Data
The following tables summarize the solubility data for this compound and the parent compound, thalidomide.
Table 1: Solubility of this compound
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | 83.33 mg/mL | 195.19 mM | Sonication is recommended.[1] |
| Water | 25 mg/mL | 61.00 mM | Sonication is recommended.[1] |
Table 2: Solubility of Thalidomide
| Solvent | Solubility | Notes |
| Aqueous Solution (unspecified) | 50 µg/mL (sparingly soluble) | [8] |
| DMSO | ~12 mg/mL | [10] |
| Dimethylformamide (DMF) | ~12 mg/mL | [10] |
| DMSO:PBS (pH 7.2) (1:8) | ~0.11 mg/mL | [10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator
-
-
Procedure:
-
Allow the this compound powder and DMSO to come to room temperature.
-
Weigh the desired amount of the compound. For 1 mL of a 10 mM stock solution, weigh out 4.28 mg.
-
Add the appropriate volume of DMSO to the powder.
-
Vortex the solution until the powder is suspended.
-
Sonicate the solution until it becomes clear.
-
Aliquot into single-use vials to avoid multiple freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.[11]
-
Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Assays
This protocol aims to prepare a working solution while minimizing precipitation.
-
Materials:
-
10 mM stock solution of this compound in DMSO
-
Aqueous buffer (e.g., PBS)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
-
-
Procedure:
-
Determine the final desired concentration of the compound in your assay.
-
Perform a serial dilution of your DMSO stock solution with DMSO to get a range of concentrations.
-
In a separate plate or tube, add the aqueous buffer.
-
Add a small volume of the diluted DMSO stock to the aqueous buffer (e.g., 1 µL of stock into 99 µL of buffer for a 1:100 dilution).
-
Mix thoroughly immediately after adding the stock solution.
-
Visually inspect for any signs of precipitation. If precipitation occurs, consider using a lower final concentration or incorporating a solubilizing agent as described in the troubleshooting guide.
-
Protocol 3: Formulation for In Vivo Studies (Example)
This is an example formulation and may require optimization for your specific application.
-
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in water)
-
-
Procedure:
-
Prepare a concentrated stock solution in DMSO (e.g., 20.8 mg/mL).[11]
-
To prepare a 1 mL working solution:
-
Take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix well.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline to reach the final volume of 1 mL.[11]
-
-
The final solution should be clear. If not, sonication may be applied. This formulation yields a solution of at least 2.08 mg/mL.[11]
-
Visualizations
Caption: Experimental workflow for preparing solutions of this compound.
Caption: Troubleshooting logic for addressing solubility issues.
References
- 1. Thalidomide-O-C6-NH2 hydrochloride | E3 Ligase Ligand | TargetMol [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. Improvements in solubility and stability of thalidomide upon complexation with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Off-Target Effects of Thalidomide-Based PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing and overcoming the off-target effects associated with thalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of thalidomide-based PROTACs?
A1: The primary off-target effects of thalidomide-based PROTACs originate from the inherent "molecular glue" activity of the thalidomide (B1683933) moiety.[1] When bound to the E3 ligase Cereblon (CRBN), thalidomide and its analogs (known as immunomodulatory drugs or IMiDs) can recruit and induce the degradation of proteins that are not the intended target of the PROTAC.[1][2][3] These unintendedly degraded proteins are referred to as "neosubstrates".[1][4]
Key, well-characterized neosubstrates of the thalidomide-CRBN complex include:
-
Transcription Factors: Ikaros (IKZF1) and Aiolos (IKZF3) are crucial for lymphocyte development.[1] Their degradation is linked to the immunomodulatory effects of thalidomide.[1]
-
Casein Kinase 1α (CK1α): The degradation of CK1α is implicated in the therapeutic effects of lenalidomide (B1683929) in certain hematological cancers.[1][5]
-
SALL4: This transcription factor is a known mediator of thalidomide's teratogenic effects.[1][4]
-
Zinc Finger Proteins (ZFPs): A broader class of proteins that can be degraded by pomalidomide-based PROTACs, which raises concerns about potential long-term side effects.[1][6]
These off-target degradation events can lead to unintended biological consequences, including toxicity and altered cellular signaling, which can complicate experimental data interpretation and compromise the therapeutic window of the PROTAC.[1]
Q2: My proteomics data shows degradation of unexpected proteins. How do I determine if these are off-target effects of my thalidomide-based PROTAC?
A2: The degradation of unexpected proteins is a common concern. Here’s a systematic approach to investigate these potential off-target effects:
-
Cross-reference with known neosubstrates: Compare your list of degraded proteins with established thalidomide neosubstrates (e.g., IKZF1, IKZF3, CK1α, SALL4, and various ZFPs).[1][4]
-
Perform dose-response and time-course experiments: Analyze the degradation of both your target and the potential off-target proteins at various PROTAC concentrations and time points.[1][7] This can help differentiate direct from indirect effects and determine if off-target degradation occurs at therapeutically relevant concentrations.[1]
-
Synthesize a negative control PROTAC: Create a control PROTAC with an inactive enantiomer of the target-binding ligand or a version that cannot bind the target.[1] If the off-target degradation persists, it is likely mediated by the thalidomide moiety.[1]
-
Employ targeted proteomics: Use methods like Selected Reaction Monitoring (SRM) to validate the degradation of the most concerning off-target candidates with higher sensitivity.[8]
-
Confirm proteasome-dependent degradation: Co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132).[7] If the degradation is blocked, it confirms a proteasome-dependent mechanism.[7]
Q3: How can I rationally design thalidomide-based PROTACs to minimize off-target effects?
A3: Several rational design strategies can be employed to enhance the selectivity of thalidomide-based PROTACs:
-
Modification of the Thalidomide Moiety:
-
C5 Position Modification: Introducing chemical modifications at the C5 position of the phthalimide (B116566) ring can sterically hinder the binding of neosubstrates without significantly impacting CRBN engagement.[6][7][9][]
-
C6 Position Modification: Modification at the C6 position of lenalidomide with bulky substituents has been shown to reduce its degradation activity towards neosubstrates.[2]
-
Masking Hydrogen-Bond Donors: For pomalidomide-based PROTACs, masking hydrogen-bond donors immediately adjacent to the phthalimide ring can reduce off-target zinc finger protein degradation.[9][]
-
-
Linker Optimization:
-
Attachment Point: The point of attachment of the linker to the thalidomide moiety can influence neosubstrate degradation.[11]
-
Length and Composition: The linker's length and chemical properties impact the stability and conformation of the ternary complex (Target-PROTAC-CRBN), thereby affecting degradation selectivity.[1][8] Optimizing linker length and rigidity can favor the formation of a productive ternary complex with the intended target.[1]
-
-
Utilize Alternative E3 Ligases: If modifying the thalidomide-based PROTAC is not sufficient, consider redesigning the PROTAC to recruit a different E3 ligase, such as VHL, which has a distinct set of endogenous substrates and off-target profiles.[7]
Q4: My PROTAC shows potent on-target degradation but also significant cellular toxicity. How can I determine if the toxicity is on-target or off-target?
A4: Differentiating between on-target and off-target toxicity is crucial. The following experimental approaches can help:
-
CRISPR Knockout of the Target Protein: Use CRISPR-Cas9 to knock out the gene encoding your target protein.[1] If the toxicity is still observed with the PROTAC in the knockout cells, it confirms an off-target mechanism.[1]
-
Use a Non-degrading Control: Synthesize an inactive version of your PROTAC, for instance, by introducing a mutation in the E3 ligase-binding moiety that prevents it from binding to CRBN.[7] This control will still bind to the target protein but will not induce its degradation.[7] If the phenotype is still observed with this control, it is likely an off-target effect independent of degradation.[7]
-
Rescue Experiments: If a specific off-target is suspected to cause toxicity, attempt to rescue the phenotype by overexpressing a degradation-resistant mutant of that off-target protein.[1]
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test a series of PROTAC analogs with modifications aimed at reducing off-target effects (as described in Q3).[1] Correlate the reduction in off-target degradation with a decrease in cellular toxicity.[1]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Significant degradation of known off-targets (e.g., IKZF1, IKZF3) is observed. | High PROTAC concentration. | Perform a dose-response experiment to find the minimal effective concentration that degrades the target without significantly affecting off-targets.[7] |
| Inherent activity of the thalidomide moiety. | Re-design the PROTAC with modifications to the thalidomide scaffold (e.g., at the C5 position) or linker attachment point to reduce neosubstrate recruitment.[6][7][11] | |
| Cell line sensitivity. | Test the PROTAC in a different cell line with potentially lower expression levels of the off-target proteins.[7] | |
| Proteomics data reveals degradation of unexpected proteins. | Promiscuous binding of the target ligand. | Synthesize a control PROTAC with an inactive warhead to assess off-target effects independent of target binding. |
| Formation of stable off-target ternary complexes. | Use a NanoBRET™ assay to confirm the formation of off-target ternary complexes in cells.[12] | |
| Downstream effects of on-target degradation. | Conduct a time-course proteomics experiment to distinguish between direct and indirect degradation. Direct degradation should occur at earlier time points.[7] | |
| "Hook effect" is observed, complicating data interpretation. | Formation of non-productive binary complexes at high PROTAC concentrations. | Perform a wide dose-response experiment to identify the optimal concentration range for target degradation. Test your PROTAC at lower concentrations to find the "sweet spot" for maximal degradation.[12] |
| Discrepancy between proteomics and Western blot data. | Differences in assay sensitivity. | Use quantitative proteomics data to guide the selection of off-targets for validation by Western blot.[12] |
| Antibody cross-reactivity in Western blotting. | Validate the specificity of your primary antibody using knockout/knockdown cell lines if available.[12] |
Quantitative Data Summary
Table 1: Hypothetical Quantitative Proteomics Data for a BRD4-Targeting PROTAC
| Protein | Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Potential Off-Target? |
| BRD4 | BRD4 | -3.5 | < 0.001 | No (On-Target) |
| IKZF1 | IKZF1 | -2.8 | < 0.01 | Yes (Known Neosubstrate) |
| ZFP91 | ZFP91 | -1.5 | < 0.05 | Yes (Known Neosubstrate) |
| Protein X | GENEX | -1.2 | > 0.05 | Possible (Needs Validation) |
| Protein Y | GENEY | 0.1 | > 0.05 | No |
Table 2: Example Biophysical Data for Ternary Complex Formation
| PROTAC | Target Protein | E3 Ligase | Ternary Complex Formation (NanoBRET™ BRET Ratio) |
| PROTAC-A (On-Target) | BRD4 | CRBN | 0.85 |
| PROTAC-A (Off-Target) | ZFP91 | CRBN | 0.25 |
| PROTAC-B (Optimized) | BRD4 | CRBN | 0.90 |
| PROTAC-B (Optimized) | ZFP91 | CRBN | 0.05 |
Key Experimental Protocols
Global Proteomics for Unbiased Off-Target Discovery
This protocol provides a general workflow for identifying off-target protein degradation across the proteome.[13]
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to attach overnight.
-
Treat cells with the PROTAC at the desired concentration and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known degrader) and a negative control PROTAC if available.
-
Incubate for a predetermined time (e.g., 24 hours) to allow for protein degradation.[12]
-
-
Cell Lysis and Protein Digestion:
-
Peptide Labeling (for TMT-based quantification):
-
Label the peptide samples from each condition with a different isobaric tandem mass tag (TMT) reagent.[12]
-
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).[8]
-
-
Data Analysis:
Quantitative Western Blotting for Protein Degradation Validation
This method is used to confirm the degradation of specific proteins identified through proteomics or other screening methods.[14]
-
Cell Culture and Treatment:
-
Plate cells and treat with a dose-response of the PROTAC and a vehicle control as described for global proteomics.[14]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.[14]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and separate equal amounts of protein by SDS-PAGE.[14]
-
Transfer proteins to a PVDF membrane and block with 5% non-fat milk or BSA.[14]
-
Incubate the membrane with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.[14]
-
To ensure equal loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).[14]
-
-
Detection and Analysis:
NanoBRET™ Ternary Complex Formation Assay
This assay is used to measure the formation of the ternary complex (Target-PROTAC-E3 ligase) in living cells.[15]
-
Cell Transfection:
-
Co-transfect cells with plasmids encoding for a NanoLuc® luciferase-tagged target protein and a HaloTag®-labeled E3 ligase (e.g., CRBN).
-
-
Cell Plating and Labeling:
-
Plate the transfected cells in a suitable assay plate.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells.
-
-
PROTAC Treatment:
-
Treat the cells with a serial dilution of the PROTAC.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the donor (460 nm) and acceptor (618 nm) emission signals.
-
An increase in the BRET signal indicates the formation of the ternary complex.[15]
-
Visualizations
Caption: On- and off-target mechanisms of thalidomide-based PROTACs.
Caption: Workflow for troubleshooting unexpected protein degradation.
Caption: Logical relationships of strategies to mitigate off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 3. A double-edged sword of neo-substrate degradation in PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 5. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. biorxiv.org [biorxiv.org]
- 11. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Linker Length for Thalidomide-4-O-C6-NH2 Hydrochloride PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of PROTACs synthesized using Thalidomide-4-O-C6-NH2 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC synthesized with this compound?
A1: The linker in a Proteolysis Targeting Chimera (PROTAC) is a crucial component that connects the target-binding ligand (warhead) to the E3 ligase-recruiting moiety, in this case, a thalidomide (B1683933) derivative.[1][2] Its primary function is to bridge the target protein and the Cereblon (CRBN) E3 ligase, facilitating the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[3][4] This complex is essential for the subsequent ubiquitination of the target protein, marking it for degradation by the proteasome.[4] The length, composition, and attachment point of the linker are critical determinants of the PROTAC's efficacy.[5][6]
Q2: Is there a universal optimal linker length for all PROTACs using the Thalidomide-4-O-C6-NH2 backbone?
A2: No, there is no universally optimal linker length. The ideal length is highly dependent on the specific protein of interest (POI) and the overall architecture of the PROTAC.[1] The relationship between linker length and degradation efficacy is often not linear and must be determined empirically for each new target.[1][5] For some targets, shorter linkers may be more effective, while for others, longer linkers are necessary to achieve potent degradation. A systematic synthesis and evaluation of a series of PROTACs with varying linker lengths is necessary to determine the optimal length for a specific target.[7]
Q3: What are the consequences of a suboptimal linker length?
A3: A suboptimal linker length can lead to several issues:
-
Linker too short: This can cause steric hindrance, preventing the formation of a stable ternary complex between the target protein and CRBN.[6]
-
Linker too long: An excessively long or overly flexible linker might lead to an unstable ternary complex and inefficient ubiquitination.[7]
-
Poor ternary complex conformation: Even if a ternary complex forms, an improper linker length can orient the target protein in a way that the surface lysine (B10760008) residues are not accessible to the E2 ubiquitin-conjugating enzyme, thus preventing efficient ubiquitination.
Q4: What are the most common types of linkers used in thalidomide-based PROTACs?
A4: The most common linker motifs are polyethylene (B3416737) glycol (PEG) and alkyl chains.
-
PEG Linkers: These are often used to improve water solubility and can enhance cell permeability.[2]
-
Alkyl Chains: These linkers are more rigid than PEG linkers and can also be effective. The this compound provides a C6 alkyl chain.
Troubleshooting Guides
Issue 1: My PROTAC shows high binding affinity to the target protein and CRBN in binary assays, but it fails to induce target degradation in cells.
This is a common challenge that often points to issues with the formation of a productive ternary complex or poor cellular permeability.
| Potential Cause | Troubleshooting Steps |
| Incorrect Linker Length or Rigidity | Synthesize and test a library of PROTACs with varying linker lengths. A systematic approach, such as increasing or decreasing the alkyl chain length from the initial C6 linker, can help identify the optimal length. |
| Unfavorable Ternary Complex Conformation | Modify the linker's attachment points on the target-binding ligand. Computational modeling can be a valuable tool to predict and visualize the geometry of the ternary complex with different linker configurations. |
| Poor Cell Permeability | Assess the cell permeability of your PROTAC using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). If permeability is low, consider synthesizing analogs with more hydrophilic groups on the target ligand. |
Issue 2: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations.
The "hook effect" occurs when high concentrations of a PROTAC lead to the formation of binary complexes (Target-PROTAC or CRBN-PROTAC) instead of the productive ternary complex, thus reducing degradation efficiency.[7][8]
| Potential Cause | Troubleshooting Steps |
| Suboptimal Ternary Complex Stability | A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second, stabilizing the ternary complex. Systematically vary the linker length and composition to enhance cooperativity. |
| High PROTAC Concentrations | Perform a wide dose-response experiment to confirm the hook effect. A clear bell-shaped curve is indicative of this phenomenon. The optimal degradation will occur at a specific concentration range. |
Data Presentation
The optimal linker length is target-dependent. The following tables summarize findings from studies on thalidomide-based PROTACs, illustrating the critical nature of linker length optimization. Note: This data is representative and intended to illustrate general principles. The exact chemical structures and experimental conditions may vary between studies.
Table 1: Effect of Linker Length on BRD4 Degradation [1]
| PROTAC Linker | Linker Type | Linker Length (atoms) | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| C2 | Alkyl | 2 | BRD4 | 22Rv1 | 29 | >95 |
| C3 | Alkyl | 3 | BRD4 | 22Rv1 | 18 | >95 |
| C4 | Alkyl | 4 | BRD4 | 22Rv1 | 23 | >95 |
| PEG3 | PEG | 10 | BRD4 | MOLM-13 | 4.9 | >95 |
| PEG4 | PEG | 13 | BRD4 | MOLM-13 | 1.8 | >95 |
| PEG5 | PEG | 16 | BRD4 | RS4;11 | 0.8 | >98 |
Table 2: Impact of Linker Attachment Point on BRD4 Degradation [3]
| Linker Attachment Point | Linker Type | DC50 (nM) | Dmax (%) |
| C4-Phthalimide | PEG | 1.8 | >98 |
| C5-Phthalimide | PEG | 27 | >95 |
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[1][3]
-
Cell Culture and Treatment: Seed human cancer cell lines (e.g., HeLa, MOLM-13, RS4;11) in 6-well plates at an appropriate density. Allow cells to adhere and grow for 24 hours. Treat the cells with varying concentrations of the PROTACs.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with a corresponding secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities to determine the extent of protein degradation relative to the vehicle-treated control.
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is used to measure the binding affinities and kinetics of binary and ternary complexes.[3]
-
Chip Preparation: Immobilize one of the binding partners (e.g., the CRBN E3 ligase) onto the surface of a sensor chip.
-
Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction.
-
Ternary Complex Analysis: To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface. An increase in the binding response compared to the PROTAC alone indicates the formation of the ternary complex.
-
Data Analysis: Analyze the sensorgrams to determine the kinetic and affinity constants for both binary and ternary complex formation.
Mandatory Visualizations
Caption: Mechanism of action for a Thalidomide-based PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Failed Protein Degradation with Thalidomide-4-O-C6-NH2 Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thalidomide-4-O-C6-NH2 hydrochloride in their targeted protein degradation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the thalidomide (B1683933) moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, and a 6-carbon alkyl linker with a terminal amine group for conjugation to a target protein ligand.[1] This entire construct forms a Proteolysis Targeting Chimera (PROTAC). The PROTAC acts as a bridge, bringing the target protein into proximity with the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Q2: What are the known off-target effects of thalidomide-based PROTACs?
The primary off-target effects stem from the inherent activity of the thalidomide moiety, which can recruit and degrade endogenous proteins known as "neosubstrates."[2] The most well-characterized neosubstrates include the zinc finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as SALL4.[2][3] Degradation of these proteins can lead to unintended biological consequences, such as immunomodulatory effects and potential toxicities.[2]
Q3: What is the "hook effect" and how can I mitigate it?
The "hook effect" is a phenomenon where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in target protein degradation.[2] This occurs because at very high concentrations, the PROTAC is more likely to form non-productive binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.[2] To mitigate this, it is crucial to perform a dose-response experiment with a broad range of concentrations to identify the optimal concentration for degradation.
Troubleshooting Guides
Problem 1: No or low degradation of the target protein.
Possible Cause 1: Issues with the PROTAC molecule.
-
Solution: Verify the integrity and purity of your this compound-based PROTAC. Confirm its solubility in the experimental buffer. For in vitro assays, a small amount of an organic co-solvent like DMSO may be necessary, but the final concentration should be kept low (typically <0.5%) in cellular assays to avoid toxicity.
-
Physicochemical Properties of this compound:
Property Value Source Molecular Weight 409.86 g/mol Solubility in DMSO 83.33 mg/mL (195.19 mM) Solubility in H2O 25 mg/mL (61.00 mM) Storage (Powder) -20°C for up to 3 years | Storage (In Solvent) | -80°C for up to 1 year | |
Possible Cause 2: Suboptimal experimental conditions.
-
Solution: Optimize the PROTAC concentration and incubation time. Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) and a time-course experiment (e.g., 4, 8, 16, 24 hours) to determine the optimal conditions for maximal degradation.
Possible Cause 3: Issues with the biological system.
-
Solution: Confirm that the cell line used expresses sufficient levels of Cereblon (CRBN), the E3 ligase recruited by thalidomide. Low CRBN expression is a common reason for the failure of thalidomide-based PROTACs.
Possible Cause 4: Inefficient ternary complex formation.
-
Solution: The C6 linker of this compound may not be the optimal length for your specific target protein. The linker's length and flexibility are critical for the formation of a stable and productive ternary complex. Consider synthesizing and testing PROTACs with varying linker lengths.
Logical Workflow for Troubleshooting No/Low Degradation
Caption: Troubleshooting workflow for no or low protein degradation.
Problem 2: Significant degradation of off-target proteins.
Possible Cause 1: High PROTAC concentration.
-
Solution: Perform a dose-response experiment to determine the minimal effective concentration that degrades the target protein without significantly affecting off-target proteins like IKZF1 and IKZF3.
Possible Cause 2: Inherent neosubstrate recruitment by thalidomide.
-
Solution: If off-target degradation persists even at low concentrations, it may be an inherent property of the thalidomide moiety. Consider redesigning the PROTAC with a modified thalidomide analog to reduce neosubstrate binding.
Possible Cause 3: Promiscuous binding of the target ligand.
-
Solution: The ligand for your target protein may have an affinity for other proteins. Validate the specificity of your target-binding ligand using appropriate biochemical or cellular assays.
Signaling Pathway of PROTAC-mediated Degradation
Caption: PROTAC-mediated protein degradation pathway.
Key Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation
This protocol quantifies the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples, add Laemmli sample buffer, and denature by boiling.
-
Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize them to a loading control (e.g., GAPDH, β-actin) to determine the percentage of protein degradation.
-
Protocol 2: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitination of the target protein.
-
Cell Treatment:
-
Treat cells with the PROTAC at a concentration known to induce degradation.
-
It is crucial to co-treat with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of polyubiquitinated proteins.
-
-
Cell Lysis:
-
Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions.
-
-
Immunoprecipitation (IP):
-
Dilute the lysates to reduce the SDS concentration and immunoprecipitate the target protein using a specific antibody.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins and analyze them by Western blotting using an antibody that recognizes ubiquitin.
-
An increase in the high molecular weight smear upon PROTAC treatment indicates polyubiquitination of the target protein.
-
Experimental Workflow for PROTAC Evaluation
Caption: Experimental workflow for evaluating a novel PROTAC.
Quantitative Data Summary
The following table provides a hypothetical example of quantitative data for a PROTAC utilizing this compound to target a hypothetical protein 'Target X' and its effect on the known off-target IKZF1.
| PROTAC Concentration | % Target X Degradation (Dmax) | % IKZF1 Degradation | DC50 (Target X) | DC50 (IKZF1) |
| 1 nM | 15% | 5% | 50 nM | >1 µM |
| 10 nM | 45% | 10% | 50 nM | >1 µM |
| 100 nM | 85% | 25% | 50 nM | >1 µM |
| 1 µM | 90% | 60% | 50 nM | >1 µM |
| 10 µM | 70% (Hook Effect) | 80% | 50 nM | >1 µM |
This data illustrates the importance of a dose-response curve to identify the optimal concentration for selective target degradation and to observe potential "hook effects" at higher concentrations.
References
Stability issues with Thalidomide-4-O-C6-NH2 hydrochloride in solution
This technical support center provides guidance on the common stability issues encountered with Thalidomide-4-O-C6-NH2 hydrochloride in solution. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of their experiments.
Troubleshooting Guide
This guide addresses specific problems that may arise during the handling and use of this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Precipitation in aqueous solution | The compound has limited aqueous solubility, which can be affected by pH and temperature. | - Ensure the pH of your buffer is compatible with the compound's stability (ideally slightly acidic to neutral). - Consider using a co-solvent such as DMSO, PEG300, or Tween-80 to improve solubility.[1][2] - Gentle warming and sonication can aid dissolution, but avoid excessive heat which may accelerate degradation.[1][2] |
| Loss of biological activity over time | The thalidomide (B1683933) core is susceptible to hydrolysis, particularly at the glutarimide (B196013) ring, leading to inactive degradants. The linker may also be unstable under certain conditions. | - Prepare fresh solutions for each experiment whenever possible.[1] - If stock solutions must be stored, aliquot and store at -80°C for long-term stability (up to 6 months). For short-term storage, -20°C is suitable for up to one month.[1][3][4] - Avoid repeated freeze-thaw cycles.[3] - Protect solutions from light.[1] |
| Inconsistent experimental results | This can be due to batch-to-batch variability in compound quality or inconsistent solution preparation and storage. Degradation of the compound can also lead to variability. | - Qualify new batches of the compound by analytical methods such as HPLC-MS to confirm purity and identity. - Standardize your protocol for solution preparation, including solvent, concentration, and storage conditions. - Run control experiments to monitor the activity of the compound over the course of your study. |
| Unexpected peaks in analytical chromatography (HPLC, LC-MS) | These may correspond to degradation products of this compound. | - Analyze a freshly prepared sample as a reference. - Based on the known degradation pathways of thalidomide, anticipate potential hydrolysis products. - If unexpected peaks are significant, consider if the storage or experimental conditions (e.g., pH, temperature) could be contributing to degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: The solid powder should be stored at -20°C for up to 3 years.[2] It is important to keep the container tightly sealed and protected from moisture and light.[1]
Q2: What solvents are recommended for preparing stock solutions?
A2: DMSO is a commonly used solvent for preparing high-concentration stock solutions (e.g., up to 83.33 mg/mL).[2] For aqueous solutions, the solubility is lower (e.g., 25 mg/mL in water), and the use of co-solvents may be necessary for in vivo studies.[1][2] Sonication is recommended to aid dissolution in both DMSO and water.[2]
Q3: How long are stock solutions of this compound stable?
A3: When stored at -80°C, stock solutions are stable for up to 6 months.[1][3][4] At -20°C, the stability is reduced to approximately one month.[1][3][4] It is highly recommended to prepare fresh working solutions from the stock for each experiment.[1]
Q4: What are the likely degradation pathways for this molecule in solution?
A4: The primary degradation pathway is expected to be hydrolysis of the glutarimide ring in the thalidomide moiety, which can occur under both acidic and basic conditions. This would result in a loss of binding to the Cereblon (CRBN) E3 ubiquitin ligase. The ether linkage in the linker is generally more stable, but the terminal amine can be reactive.
Q5: How can I monitor the stability of my this compound solution?
A5: The most effective method for monitoring stability is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can separate the parent compound from its degradation products and allow for quantification of its purity over time.
Quantitative Data Summary
Table 1: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [2] |
| In Solvent | -80°C | 6 months | [1][3][4] |
| In Solvent | -20°C | 1 month | [1][3][4] |
Table 2: Solubility Information
| Solvent | Solubility | Molar Concentration (approx.) | Reference |
| DMSO | 83.33 mg/mL | 195.19 mM | [2] |
| Water | 25 mg/mL | 61.00 mM | [2] |
Experimental Protocols
Protocol 1: Preparation of Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the solution and use sonication if necessary to ensure complete dissolution.[2]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3] Store the aliquots at -80°C.
Protocol 2: Stability Assessment by HPLC
-
Sample Preparation: Prepare a solution of this compound at a known concentration in the desired buffer or solvent system.
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution onto a suitable C18 HPLC column. Run a gradient elution method with a mobile phase consisting of water and acetonitrile (B52724) with 0.1% formic acid.
-
Incubation: Store the remaining solution under the desired test conditions (e.g., specific temperature, pH, light exposure).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), inject another aliquot onto the HPLC system.
-
Data Analysis: Monitor the peak area of the parent compound over time. A decrease in the peak area indicates degradation. New peaks appearing in the chromatogram represent degradation products. Calculate the percentage of the parent compound remaining at each time point.
Visualizations
Caption: Potential hydrolytic degradation of the thalidomide moiety.
References
Technical Support Center: Optimizing Thalidomide-4-O-C6-NH2 Hydrochloride PROTAC Potency
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the potency of your Proteolysis-Targeting Chimeras (PROTACs) that utilize a Thalidomide-4-O-C6-NH2 hydrochloride E3 ligase ligand-linker conjugate.
Frequently Asked Questions (FAQs)
Q1: What is the role of the this compound component in my PROTAC?
A1: this compound serves as a crucial building block for your PROTAC. It consists of two key parts:
-
Thalidomide (B1683933): This is the E3 ligase ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.
-
-O-C6-NH2 hydrochloride: This is a 6-carbon alkyl linker with a terminal amine group (as a hydrochloride salt). The linker connects the E3 ligase ligand to your target protein ligand and plays a critical role in the formation of a productive ternary complex.[1]
Q2: My PROTAC shows good binding to the target protein and CRBN individually, but I'm not seeing significant degradation. What could be the issue?
A2: This is a common challenge in PROTAC development and often points to issues with the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1] Several factors related to your Thalidomide-4-O-C6-NH2-based PROTAC could be at play:
-
Suboptimal Linker Length or Composition: The 6-carbon linker may not be the ideal length or flexibility to allow for favorable protein-protein interactions between your target and CRBN.
-
Steric Hindrance: The attachment point of the linker on your target protein ligand might create steric clashes within the ternary complex.
-
Negative Cooperativity: The binding of one protein may hinder the binding of the other, leading to unstable ternary complex formation.
Q3: How can I improve the potency of my PROTAC built from this compound?
A3: Improving potency involves optimizing the different components of your PROTAC to enhance the formation and stability of the ternary complex. Key strategies include:
-
Linker Optimization: Systematically vary the length and composition of the linker. Since you are starting with a C6 linker, consider synthesizing analogs with shorter (e.g., C4, C5) or longer (e.g., C7, C8, PEG linkers) chains.[2][3][4] Introducing more rigid or flexible elements can also be beneficial.[3][4]
-
Modification of the Target Protein Ligand: While high affinity for the target is a good starting point, it doesn't always correlate with degradation efficiency.[5] Sometimes, a weaker binding ligand can lead to a more stable ternary complex. Consider exploring different binding pockets on your target protein.
-
Modification of the E3 Ligase Ligand: While you are starting with a thalidomide-based CRBN ligand, analogs of thalidomide (e.g., pomalidomide, lenalidomide) can be explored as they may induce different conformational changes in CRBN that could be more favorable for ternary complex formation with your specific target protein.
Q4: What is the "hook effect" and how can I mitigate it?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC.[6] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[6] To mitigate this:
-
Perform a Wide Dose-Response Experiment: This will help you identify the optimal concentration range for degradation and observe the characteristic bell-shaped curve of the hook effect.[6]
-
Enhance Ternary Complex Cooperativity: A well-designed linker can promote favorable protein-protein interactions, increasing the stability of the ternary complex and favoring its formation even at higher PROTAC concentrations.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| No or weak protein degradation observed | Inefficient ternary complex formation due to suboptimal linker length. [7] | Synthesize and test a series of PROTACs with varying linker lengths (e.g., shorter, longer, and PEG-based linkers) to identify the optimal length for your specific target and E3 ligase combination.[2][3] |
| Poor cell permeability of the PROTAC. [7] | Modify the linker to improve physicochemical properties, for instance, by incorporating more hydrophilic elements.[3] Perform cell permeability assays to confirm uptake. | |
| Low expression of CRBN in the chosen cell line. | Verify the expression levels of CRBN in your cell line using Western blot or qPCR. Choose a cell line with robust CRBN expression. | |
| Significant "hook effect" observed | Formation of non-productive binary complexes at high PROTAC concentrations. [6] | Perform a detailed dose-response study to identify the optimal concentration range that maximizes degradation before the onset of the hook effect.[1] |
| Low cooperativity in ternary complex formation. | Modify the linker to be more rigid or to promote favorable protein-protein interactions, which can enhance the stability of the ternary complex.[1] | |
| Off-target protein degradation | The current linker allows for the formation of productive ternary complexes with off-target proteins. | Systematically vary the linker length and rigidity. A shorter or more rigid linker can sometimes enhance selectivity by imposing stricter conformational requirements for ternary complex formation.[7] |
| PROTAC shows poor solubility | High molecular weight and lipophilicity of the PROTAC molecule. [8] | Test the solubility in a range of biocompatible solvents (e.g., DMSO, ethanol).[8] Consider synthesizing analogs with more hydrophilic linkers, such as those incorporating polyethylene (B3416737) glycol (PEG) chains.[3][8] |
Experimental Protocols & Data Presentation
Quantitative Data Summary: Impact of Linker Length on PROTAC Potency
The following table summarizes hypothetical data illustrating how linker length can impact the degradation potency (DC50) and maximum degradation (Dmax) of a PROTAC.
| PROTAC Analog | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC-1 | Thalidomide-4-O-C4-Target Ligand | 150 | 85 |
| PROTAC-2 | Thalidomide-4-O-C5-Target Ligand | 75 | 92 |
| PROTAC-3 (Baseline) | Thalidomide-4-O-C6-Target Ligand | 100 | 90 |
| PROTAC-4 | Thalidomide-4-O-C7-Target Ligand | 50 | 95 |
| PROTAC-5 | Thalidomide-4-O-C8-Target Ligand | 80 | 88 |
| PROTAC-6 | Thalidomide-4-O-PEG2-Target Ligand | 65 | 93 |
Note: This is example data and actual results will vary depending on the target protein and its ligand.
Key Experimental Methodologies
1. Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.[9]
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[10]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein concentration of all samples, add Laemmli sample buffer, and denature by boiling. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a nitrocellulose or PVDF membrane.[9]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[10]
-
Detection and Analysis: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize them to a loading control (e.g., GAPDH, β-actin) to determine the percentage of protein degradation relative to the vehicle control.[9] Plot the normalized protein levels against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[11]
2. Ternary Complex Formation Assay
This assay is crucial to confirm that your PROTAC is effectively bridging the target protein and the E3 ligase.
-
Time-Resolved FRET (TR-FRET) Assay:
-
Objective: To quantify the dose-dependent formation of a ternary complex induced by a PROTAC and determine the compound's potency (EC50).[12]
-
Protocol:
-
Add diluted PROTAC solution to the wells of a 384-well plate.
-
Prepare a master mix of the tagged target protein (e.g., His-tagged) and the tagged E3 ligase (e.g., GST-tagged CRBN).
-
Add the protein mix to each well.
-
Add FRET donor- and acceptor-labeled antibodies specific for the protein tags (e.g., anti-His-Europium and anti-GST-APC).
-
Incubate to allow complex formation and antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader. An increase in the FRET signal indicates the formation of the ternary complex.
-
-
3. In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitination of the target protein.[13]
-
Protocol:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation. It is crucial to co-treat with a proteasome inhibitor (e.g., MG132) to allow the accumulation of polyubiquitinated proteins.[13]
-
Cell Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions.[13]
-
Immunoprecipitation (IP): Dilute the lysate to reduce the SDS concentration and perform an immunoprecipitation using an antibody against the target protein.
-
Western Blot: Elute the captured proteins and perform a Western blot using an antibody that recognizes ubiquitin. A high molecular weight smear or laddering pattern indicates polyubiquitination of the target protein.[11]
-
Visualizations
Caption: General mechanism of action for a Thalidomide-based PROTAC.
Caption: A logical workflow for troubleshooting low PROTAC potency.
Caption: Standard experimental workflow for assessing PROTAC-mediated degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. explorationpub.com [explorationpub.com]
- 3. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Addressing Resistance to Thalidomide-Based Protein Degraders
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering resistance to thalidomide-based protein degraders. The information is tailored for scientists and drug development professionals working in the field of targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to thalidomide-based protein degraders?
A1: Acquired resistance to thalidomide-based degraders, which hijack the Cereblon (CRBN) E3 ubiquitin ligase, typically arises from genetic alterations that disrupt the key steps of the degradation process. The most common mechanisms include:
-
Alterations in the E3 Ligase Complex: This is the most frequently observed resistance mechanism. It can involve inactivating mutations, deletions, or downregulation of CRBN, the direct target of thalidomide (B1683933) and its derivatives.[1][2] Alterations in other components of the CUL4-RING ligase (CRL4) complex, such as CUL4A/B, can also occur, though less frequently.[3]
-
Mutations in the Target Protein: The target protein itself can acquire mutations that prevent the formation of a stable ternary complex (Target-Degrader-CRBN). These mutations often occur at or near the degrader binding site.[2]
-
Increased Substrate Competition: Overexpression of other endogenous proteins (neosubstrates) that can bind to the CRBN-degrader complex can lead to resistance. This increased competition reduces the degradation of the intended therapeutic target.[4]
-
Dysregulation of the Ubiquitin-Proteasome System (UPS): While less common, changes in the downstream machinery responsible for protein degradation, such as impaired proteasome function, could theoretically contribute to resistance.
Q2: What is the difference between on-target and off-target resistance?
A2: On-target resistance refers to changes that directly affect the intended degradation pathway, such as mutations in the target protein or the recruited E3 ligase (CRBN).[1][2] Off-target resistance involves mechanisms that are not directly related to the degrader's primary mode of action, such as the activation of a parallel survival pathway that compensates for the loss of the target protein or increased drug efflux out of the cell.
Q3: Are there any essential initial controls I should use in my degradation experiments?
A3: Yes, including the right controls is critical for interpreting your results. Essential controls include:
-
Vehicle Control (e.g., DMSO): Establishes the baseline level of the target protein.[5]
-
Proteasome Inhibitor Control (e.g., MG132, Bortezomib): Co-treatment with a proteasome inhibitor should prevent the degradation of your target protein. This confirms that the observed protein loss is dependent on the proteasome.[5][6]
-
Negative Control Compound: A structurally similar but inactive version of your degrader (e.g., an epimer of the thalidomide ligand) can confirm that the degradation is specific to your molecule's intended mechanism.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter when developing or working with thalidomide-based degraders in resistant cell lines.
Problem 1: The degrader is effective in the parental (sensitive) cell line but shows reduced or no activity in my resistant cell line.
This is a classic sign of acquired resistance. The following workflow can help you identify the cause.
Caption: Troubleshooting workflow for acquired degrader resistance.
Possible Cause 1: CRBN expression is lost or the gene is mutated.
-
How to check:
-
Analyze CRBN Protein Levels: Perform a Western blot on lysates from both sensitive and resistant cells. A significant reduction or complete loss of the CRBN protein band in the resistant line is a strong indicator of resistance.[1]
-
Analyze CRBN mRNA Levels: Use quantitative PCR (qPCR) to measure CRBN transcript levels. This can determine if the loss of protein is due to transcriptional downregulation.[1]
-
Sequence the CRBN gene: Extract genomic DNA from both cell lines and perform Sanger sequencing of the CRBN coding region to identify any point mutations, insertions, or deletions.[3]
-
-
Solution: To confirm that CRBN loss is the cause, you can perform a rescue experiment by re-expressing wild-type CRBN in the resistant cell line. If sensitivity to the degrader is restored, this confirms the mechanism.[1]
Data Table 1: Example CRBN Expression Data in Sensitive vs. Resistant Cells
| Cell Line | Degrader IC50 | Relative CRBN mRNA (Fold Change) | Relative CRBN Protein Level | CRBN Gene Status |
|---|---|---|---|---|
| OVCAR8 Parental | 50 nM | 1.0 | 100% | Wild-Type |
| OVCAR8 Resistant | > 10 µM | < 0.1 | Not Detected | Homozygous Deletion[1] |
| MM1.S Parental | 25 nM | 1.0 | 100% | Wild-Type |
| MM1.S Resistant | 2 µM | 1.1 | 100% | V388I Mutation[3] |
Possible Cause 2: The target protein has a mutation preventing degrader efficacy.
-
How to check:
-
Sequence the Target Gene: Perform Sanger or next-generation sequencing on the coding region of the target protein's gene from the resistant cells. Compare this to the sequence from the sensitive parental cells.
-
Structural Modeling: If a mutation is found, use structural modeling to predict if the amino acid change would interfere with degrader binding or the formation of the ternary complex.[2]
-
-
Solution: Express the mutant version of the target protein in a naive cell line and test for resistance to confirm the finding. A potential long-term solution involves redesigning the degrader to bind effectively to the mutant target.
Possible Cause 3: The target protein is no longer being ubiquitinated.
-
How to check: Perform an in-cell ubiquitination assay. This typically involves treating cells with the degrader in the presence of a proteasome inhibitor, followed by immunoprecipitation (IP) of the target protein and Western blotting with an anti-ubiquitin antibody.[7][8] A lack of a ubiquitin smear in the resistant line, which is present in the sensitive line, indicates a block in this step.
-
What it means: This result points to a failure in forming a productive ternary complex, which could be due to mutations in CRBN or the target protein, or potentially other components of the CRL4CRBN ligase.[4]
Problem 2: My degrader shows a "hook effect" at high concentrations.
A2: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a degrader.[5] This occurs because excessive degrader molecules favor the formation of non-productive binary complexes (Degrader-Target or Degrader-CRBN) instead of the essential ternary complex (Target-Degrader-CRBN) required for ubiquitination.[5][7]
Caption: The "Hook Effect" mechanism in protein degradation.
-
How to check: Perform a wide dose-response experiment (e.g., from 0.1 nM to 20 µM). If you observe a bell-shaped curve where degradation decreases after reaching a maximum (Dmax) at an optimal concentration, this confirms the hook effect.[5]
-
Solution: The solution is to use the degrader at its optimal concentration, which provides the maximal effect before the hook effect begins. All experiments should be conducted at or below this concentration.[7]
Key Experimental Protocols
Protocol 1: Western Blot for Protein Degradation Analysis
This protocol quantifies the level of a target protein following treatment with a degrader.[7]
-
Cell Plating & Treatment:
-
Plate cells at a density that will ensure they are in a logarithmic growth phase and sub-confluent at the time of harvest. Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the thalidomide-based degrader (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Sonicate briefly to shear DNA and ensure complete lysis.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate with a primary antibody specific to your target protein overnight at 4°C. Also probe for a loading control (e.g., GAPDH, β-Actin).
-
Wash the membrane 3 times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
-
Analysis:
-
Quantify band intensity using software like ImageJ. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Protocol 2: In-Cell Ubiquitination Assay (via Immunoprecipitation)
This protocol determines if a target protein is ubiquitinated in response to degrader treatment.[7][8]
-
Cell Treatment:
-
Plate and grow cells as described in Protocol 1.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours to allow ubiquitinated proteins to accumulate.[7]
-
Add the degrader at its optimal concentration (and a vehicle control) to the media already containing the proteasome inhibitor. Incubate for 2-6 hours.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing IP Lysis Buffer (e.g., containing 1% Triton X-100) supplemented with a protease inhibitor cocktail and a deubiquitinase (DUB) inhibitor (e.g., 10 mM N-Ethylmaleimide, NEM) to preserve ubiquitin chains.
-
Centrifuge to pellet debris as described previously.
-
-
Immunoprecipitation (IP):
-
Normalize lysates to the same protein concentration. Set aside a small aliquot of each lysate to serve as an "input" control.
-
Incubate the remaining lysate with a primary antibody against your target protein for 4 hours to overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads or agarose (B213101) resin and incubate for another 1-2 hours at 4°C.
-
Wash the beads 3-5 times with cold IP Lysis Buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Run the eluted IP samples and the input samples on an SDS-PAGE gel and transfer to a membrane.
-
Probe the membrane with an anti-ubiquitin antibody. A high-molecular-weight smear in the IP lane from the degrader-treated sample indicates polyubiquitination of the target protein.
-
You can also probe a separate blot with the anti-target antibody to confirm successful immunoprecipitation.
-
Protocol 3: Proteasome Activity Assay
This assay measures the chymotrypsin-like activity of the proteasome in cell lysates, which is essential for the final step of degradation.
-
Principle: The assay utilizes a fluorogenic peptide substrate (e.g., Suc-LLVY-AMC) that is cleaved by the proteasome's chymotrypsin-like activity to release a fluorescent AMC (7-Amino-4-methylcoumarin) molecule. The fluorescence intensity is directly proportional to proteasome activity.
-
Lysate Preparation:
-
Prepare cell lysates from sensitive and resistant cells using the provided assay lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add:
-
Blank: Assay Buffer only.
-
Positive Control: Active 20S proteasome enzyme.
-
Inhibitor Control: Lysate + Proteasome Inhibitor (e.g., Lactacystin).
-
Samples: Equal amounts of protein lysate from sensitive and resistant cells.
-
-
Add the Suc-LLVY-AMC substrate to all wells.
-
-
Measurement:
-
Immediately measure fluorescence on a microplate reader at an excitation wavelength of ~350 nm and an emission wavelength of ~440 nm.
-
Incubate the plate at 37°C and take readings every 5-10 minutes for 1-2 hours.
-
-
Analysis:
-
Subtract the blank reading from all samples.
-
Calculate the rate of reaction (change in fluorescence over time) for each sample.
-
Compare the proteasome activity between sensitive and resistant cell lysates. A significant decrease in the resistant line would suggest impaired proteasome function.
-
Data Table 2: Example Proteasome Activity Data
| Sample | Proteasome Activity (RFU/min/µg protein) |
|---|---|
| Sensitive Cell Lysate | 150.5 ± 10.2 |
| Resistant Cell Lysate | 145.8 ± 9.8 |
| Lysate + Inhibitor | 5.1 ± 1.5 |
(RFU = Relative Fluorescence Units)
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A Method for Analyzing the Ubiquitination and Degradation of Aurora-A - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ternary Complex Formation with Thalidomide-4-O-C6-NH2 Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive guidance on the use of Thalidomide-4-O-C6-NH2 hydrochloride in promoting ternary complex formation for targeted protein degradation. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is a synthetic E3 ligase ligand-linker conjugate. Its primary function is to serve as a component of Proteolysis Targeting Chimeras (PROTACs). The thalidomide (B1683933) moiety specifically recruits the Cereblon (CRBN) E3 ubiquitin ligase, while the C6-NH2 linker provides a point of attachment for a "warhead" that binds to a target protein of interest. This entire PROTAC molecule facilitates the formation of a ternary complex between the target protein and the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.[1]
Q2: How does the C6 linker length in this compound impact PROTAC efficacy?
A2: The length of the linker is a critical determinant of PROTAC efficacy. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might not effectively bring the target protein and E3 ligase into close enough proximity for efficient ubiquitination. The C6 alkyl chain offers a balance of flexibility and length that has been shown to be effective for various target proteins, though the optimal linker length is target-dependent and often requires empirical testing.[2][3]
Q3: What is the "hook effect" and how can I avoid it in my experiments?
A3: The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. To avoid this, it is crucial to perform a wide dose-response experiment (e.g., from low nanomolar to high micromolar) to identify the optimal concentration range for maximal degradation.[3]
Q4: My PROTAC utilizing this compound is not inducing degradation of my target protein. What are the potential causes?
A4: Several factors could contribute to a lack of degradation:
-
Poor Cell Permeability: PROTACs are relatively large molecules and may have difficulty crossing the cell membrane.
-
Low CRBN Expression: The cell line being used may not express sufficient levels of the CRBN E3 ligase.
-
Suboptimal Linker Length: While a C6 linker is often effective, it may not be optimal for your specific target protein.
-
Instability of the PROTAC: The PROTAC molecule may be unstable in the experimental conditions.
-
Inefficient Ternary Complex Formation: The geometry of the ternary complex may not be conducive to ubiquitination.
Q5: Are there potential off-target effects associated with using a thalidomide-based PROTAC?
A5: Yes, the thalidomide moiety can induce the degradation of endogenous "neosubstrates" of CRBN, such as IKZF1 and GSPT1. It is important to assess the degradation of these known neosubstrates as part of your experimental workflow to understand the specificity of your PROTAC.[4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No or low target protein degradation | 1. Inefficient ternary complex formation: The C6 linker may not be the optimal length for your specific target. 2. Low CRBN expression: The cell line may have insufficient levels of the CRBN E3 ligase. 3. Poor cell permeability of the PROTAC. | 1. Synthesize and test PROTACs with varying linker lengths (e.g., C2, C4, C8) to identify the optimal length. 2. Confirm CRBN expression levels in your cell line via Western blot. 3. Perform a cellular thermal shift assay (CETSA) or a NanoBRET assay to confirm target engagement in cells. |
| "Hook effect" observed (decreased degradation at high concentrations) | Formation of binary complexes: At high concentrations, the PROTAC forms non-productive binary complexes with either the target protein or CRBN. | Perform a full dose-response curve with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for maximal degradation (Dmax).[5] |
| Off-target protein degradation observed | Degradation of CRBN neosubstrates: The thalidomide moiety is known to induce the degradation of endogenous proteins like IKZF1 and GSPT1.[4] | Perform proteomic analysis (e.g., using mass spectrometry) to identify off-target effects. Assess the degradation of known neosubstrates by Western blot. |
| Inconsistent results between experiments | 1. PROTAC instability: The PROTAC may be degrading in solution. 2. Variability in cell culture conditions. | 1. Prepare fresh stock solutions of the PROTAC for each experiment. 2. Standardize cell seeding density, passage number, and treatment times. |
Quantitative Data on Linker Optimization
The selection of an appropriate linker is a critical step in PROTAC design. The following tables provide a summary of quantitative data from studies on thalidomide-based PROTACs, illustrating the impact of linker length and composition on degradation efficiency.
Note: The data presented below is a synthesis of findings from multiple research articles. Direct comparisons should be made with caution as experimental conditions may vary between studies.
Table 1: Impact of PEG Linker Length on BRD4 Degradation
| PROTAC Linker Composition | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Key Observation |
| No PEG (Alkyl) | BRD4 | H661 | < 500 | > 90 | A short, direct linkage can be highly effective.[6] |
| 1 PEG Unit | BRD4 | H661 | > 5000 | ~50 | A single PEG unit can significantly reduce degradation potency.[6] |
| 2 PEG Units | BRD4 | H661 | > 5000 | ~60 | Intermediate linker lengths may hinder optimal ternary complex formation.[6] |
| 4-5 PEG Units | BRD4 | H661 | < 0.5 | > 90 | Potency can be recovered and is highly dependent on the specific PROTAC architecture.[3][7] |
Table 2: Impact of Linker Length and Composition on BTK Degradation
| PROTAC Warhead | E3 Ligase Ligand | Linker Type | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| GDC-0853 | Pomalidomide | PEG | 0.5 | >90 | [8] |
| Ibrutinib derivative | Pomalidomide | Alkyl/PEG | 1-40 | Not specified | [7] |
| BTK binder (17) | DCAF1 binder | PEG-12 | 55 | >80 | [9] |
Experimental Protocols
1. Western Blot for Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[3]
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of your PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
-
SDS-PAGE and Western Blotting:
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the target protein level to the loading control to determine the percentage of degradation.
-
2. Ternary Complex Formation Assay (AlphaLISA)
This assay quantitatively measures the formation of the Target Protein-PROTAC-E3 Ligase ternary complex.
-
Reagent Preparation:
-
Prepare solutions of the purified target protein (e.g., with a GST tag) and the E3 ligase complex (e.g., CRBN-DDB1 with a His-tag).
-
Prepare serial dilutions of the PROTAC in the assay buffer.
-
-
Assay Plate Setup:
-
In a 384-well plate, add the target protein, E3 ligase, and PROTAC at various concentrations.
-
Incubate the mixture to allow for ternary complex formation (e.g., 60 minutes at room temperature).
-
-
Bead Addition:
-
Add AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-His).
-
Incubate in the dark (e.g., 60 minutes at room temperature).
-
-
Signal Detection:
-
Read the plate on an AlphaLISA-compatible plate reader.
-
-
Data Analysis:
-
Plot the AlphaLISA signal against the PROTAC concentration to determine the EC₅₀ for ternary complex formation.
-
Visualizations
dot
References
- 1. researchgate.net [researchgate.net]
- 2. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. graphviz.org [graphviz.org]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Technical Support Center: Thalidomide-4-O-C6-NH2 Hydrochloride Linker
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of the Thalidomide-4-O-C6-NH2 hydrochloride linker.
Understanding the Hydrolysis of this compound
The chemical structure of this compound features two primary sites susceptible to hydrolysis: the four amide bonds within the thalidomide (B1683933) moiety (the phthalimide (B116566) and glutarimide (B196013) rings) and the ether linkage connecting the thalidomide to the C6 alkyl chain. Hydrolysis at any of these points will lead to the degradation of the linker, compromising its function in applications such as Proteolysis Targeting Chimeras (PROTACs).
The rate of hydrolysis is significantly influenced by pH and temperature. Generally, the thalidomide structure is more stable in acidic conditions and degrades more rapidly at neutral to basic pH.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Thalidomide-4-O-C6-NH2 linker is showing signs of degradation. What are the likely causes?
A1: The most common cause of degradation for this linker is hydrolysis. This can be accelerated by:
-
High pH: Aqueous solutions with a pH of 7 or higher can significantly increase the rate of hydrolysis of the amide bonds in the thalidomide core.[2]
-
Elevated Temperature: Higher temperatures will accelerate the rate of hydrolysis.
-
Inappropriate Buffer Choice: Buffers containing primary amines (e.g., Tris) can compete with the desired reaction if you are using the linker in a conjugation step.
Q2: What is the optimal pH range for storing and handling the linker to minimize hydrolysis?
A2: To minimize hydrolysis, it is recommended to handle and store the this compound linker in acidic conditions. A pH range of 4.0 to 6.0 is generally advisable. Thalidomide itself is unstable at pH values above 6-7 and undergoes rapid spontaneous hydrolysis.[1]
Q3: What type of buffer should I use for my experiments involving this linker?
A3: It is crucial to use non-nucleophilic buffers that do not contain primary or secondary amines, especially if the terminal amine of the linker is intended for a subsequent reaction. Recommended buffer systems include:
-
MES (2-(N-morpholino)ethanesulfonic acid): Useful pH range 5.5–6.7.
-
Phosphate (B84403) Buffer (Sodium Phosphate): Useful pH range 5.8–8.0.
-
Citrate Buffer: Useful pH range 3.0-6.2.
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): Useful pH range 6.8-8.2.
Q4: How does temperature affect the stability of the linker?
A4: The hydrolysis of thalidomide and its analogs is temperature-dependent.[3] For long-term storage, it is recommended to store the compound as a solid at -20°C or below, protected from moisture.[2] When in solution, experiments should be conducted at the lowest practical temperature to minimize degradation.
Q5: Can co-solvents like DMSO affect the hydrolysis of the linker?
A5: While DMSO is a common solvent for dissolving PROTAC linkers, the introduction of an aqueous buffer to the DMSO stock solution will initiate the potential for hydrolysis. The rate of hydrolysis in water-DMSO mixtures can be complex and may not be a simple linear relationship. It is important to prepare aqueous solutions fresh and analyze them promptly.
Quantitative Data: Stability of Thalidomide and Analogs
| Compound | pH | Temperature (°C) | Half-life (t½) | Notes |
| Thalidomide | 7.4 | 37 | ~5-12 hours | In vitro, phosphate buffer.[3] |
| Thalidomide N-alkyl analogs | 6.4 | 32 | 25-35 hours | In phosphate buffer.[4] |
| Thalidomide analog (EM 12) | 7.4 | 37 | ~12 hours | In vitro, phosphate buffer.[5] |
| Thalidomide | 6.0-7.0 | Not Specified | Unstable | Rapid spontaneous hydrolysis occurs.[1] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound via HPLC
This protocol outlines a method to quantify the stability of the linker in a given aqueous buffer over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Selected aqueous buffer (e.g., 50 mM Sodium Phosphate, pH 6.0)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the linker in anhydrous DMSO.
-
Sample Preparation: Dilute the stock solution to a final concentration of 100 µM in the desired aqueous buffer. Prepare a sufficient volume for all time points.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the solution, and if necessary, quench any potential degradation by adding an equal volume of cold acetonitrile. Store this sample at -20°C until analysis.
-
Incubation: Incubate the remaining solution at the desired experimental temperature (e.g., 4°C, 25°C, or 37°C).
-
Time Point Sampling: At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw aliquots of the incubated solution, quench as in step 3, and store at -20°C.
-
HPLC Analysis:
-
Set the detection wavelength to an appropriate value for thalidomide (e.g., 220 nm or 297 nm).[4][6]
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient could be 10-90% B over 20 minutes, followed by a re-equilibration step. This may need to be optimized to achieve good separation of the parent compound from its degradation products.
-
Inject equal volumes of the samples from each time point.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound based on the retention time of the T=0 sample.
-
Integrate the peak area of the parent compound for each time point.
-
Calculate the percentage of the linker remaining at each time point relative to the peak area at T=0.
-
Plot the percentage of remaining linker versus time to determine the degradation kinetics and half-life.
-
Visualizations
Hydrolysis Troubleshooting Workflow
Caption: A flowchart for troubleshooting the hydrolysis of the linker.
Signaling Pathway: PROTAC-Mediated Degradation
Caption: The mechanism of action for a PROTAC utilizing a thalidomide-based linker.
References
- 1. Thalidomide-type teratogenicity: structure–activity relationships for congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ajpaonline.com [ajpaonline.com]
- 5. ajrconline.org [ajrconline.org]
- 6. A Validated Stability-Indicating and Stereoselective HPLC Method for the Determination of Lenalidomide Enantiomers in Bulk Form and Capsules - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the synthesis of Thalidomide-4-O-C6-NH2 hydrochloride conjugates
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during the synthesis of Thalidomide-4-O-C6-NH2 hydrochloride. This document is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common synthetic route involves a three-step process starting from 4-hydroxythalidomide. The key steps are:
-
Coupling/Alkylation: Reaction of 4-hydroxythalidomide with a C6-linker that has a protected amine group. A Mitsunobu reaction is often employed for this etherification.
-
Deprotection: Removal of the amine-protecting group (e.g., Boc) under acidic conditions.
-
Salt Formation: Conversion of the resulting free amine to its hydrochloride salt to improve stability and solubility.
Q2: Why is a protecting group necessary for the C6-amino linker?
A2: The primary amine of the C6-linker is nucleophilic and would compete with the hydroxyl group of 4-hydroxythalidomide during the coupling reaction, leading to undesired side products. Protecting the amine, typically as a tert-butoxycarbonyl (Boc) carbamate, ensures that only the hydroxyl group of the linker reacts.
Q3: My final product has low solubility. How can I handle it?
A3: Thalidomide (B1683933) conjugates can exhibit poor solubility. The hydrochloride salt form is generally more soluble in aqueous media than the free base. For formulation, co-solvents such as DMSO, PEG300, and Tween-80 are often used.[1] Sonication and gentle heating can aid in dissolution.[1] For stock solutions, storage at -20°C or -80°C is recommended to maintain stability.[1]
Q4: What are the critical storage conditions for the final product?
A4: this compound should be stored in a sealed container, protected from moisture and light. For long-term storage (up to 6 months), -80°C is recommended. For shorter periods (up to 1 month), -20°C is suitable.[1]
Troubleshooting Guide
Step 1: Synthesis of N-Boc-Thalidomide-4-O-C6-NH2 (Mitsunobu Reaction)
Problem 1.1: Low or no product yield.
| Potential Cause | Troubleshooting Suggestion |
| Incomplete reaction | Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If the reaction stalls, consider adding a second portion of the Mitsunobu reagents (DIAD/DEAD and PPh₃). |
| Degradation of reagents | Ensure that the Mitsunobu reagents (DIAD or DEAD) are fresh and have been stored properly. These reagents can degrade over time. Use anhydrous solvents, as water will quench the reaction. |
| Steric hindrance | For sterically hindered substrates, sonication may help to improve the reaction rate.[2] |
| Incorrect pKa of nucleophile | The Mitsunobu reaction works best with nucleophiles having a pKa less than 11. While the alcohol linker fits this, ensure the reaction is not being quenched by other sources.[3] |
Problem 1.2: Presence of multiple spots on TLC, indicating side products.
| Potential Cause | Troubleshooting Suggestion |
| Formation of triphenylphosphine (B44618) oxide (TPPO) and dialkyl hydrazodicarboxylate | These are expected byproducts of the Mitsunobu reaction. Most can be removed during column chromatography. Optimizing the stoichiometry of the reagents can minimize excess byproducts. |
| Self-condensation or other side reactions | Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. Add the azodicarboxylate slowly to the reaction mixture at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side product formation. |
Problem 1.3: Difficulty in purifying the product from byproducts.
| Potential Cause | Troubleshooting Suggestion |
| Co-elution of product with triphenylphosphine oxide (TPPO) | TPPO is a common and often difficult-to-remove byproduct. Use a less polar solvent system for flash chromatography to increase separation. In some cases, precipitating the TPPO from a non-polar solvent like diethyl ether or a hexane/ethyl acetate (B1210297) mixture can be effective before chromatography. |
| Streaking on silica (B1680970) gel column | The product may be slightly polar. Adding a small amount of a polar solvent like methanol (B129727) or a modifier like triethylamine (B128534) to the eluent can improve the peak shape during column chromatography. |
Step 2: Deprotection of N-Boc-Thalidomide-4-O-C6-NH2
Problem 2.1: Incomplete removal of the Boc protecting group.
| Potential Cause | Troubleshooting Suggestion |
| Insufficient acid or reaction time | Ensure an adequate excess of acid (e.g., 4M HCl in dioxane or trifluoroacetic acid) is used. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed. The reaction may require several hours. |
| Acid-labile impurities | If the starting material is not pure, some impurities might be unreactive to the deprotection conditions, leading to a complex product mixture. Ensure the N-Boc protected intermediate is of high purity before proceeding. |
Problem 2.2: Degradation of the product during deprotection.
| Potential Cause | Troubleshooting Suggestion |
| Harsh acidic conditions | While the Boc group requires acid for removal, prolonged exposure to strong acids can potentially lead to degradation of the thalidomide moiety. Perform the reaction at room temperature or 0 °C and monitor closely to avoid extended reaction times. |
| Work-up issues | After deprotection, neutralize the excess acid carefully with a mild base (e.g., saturated sodium bicarbonate solution) during the aqueous work-up to prevent product degradation. |
Step 3: Formation of the Hydrochloride Salt
Problem 3.1: Product does not precipitate as the hydrochloride salt.
| Potential Cause | Troubleshooting Suggestion |
| Solvent choice | The free amine is likely soluble in the solvent used. After deprotection with HCl in dioxane, the hydrochloride salt may already be formed. If the free base is isolated, it can be dissolved in a minimal amount of a solvent like methanol or DCM, and then a solution of HCl in a non-polar solvent (e.g., diethyl ether or dioxane) can be added to induce precipitation. |
| Product is too soluble | If the salt is soluble in the reaction mixture, concentrate the solution under reduced pressure. The salt can then be precipitated by adding a non-polar "anti-solvent" like diethyl ether or pentane. |
Problem 3.2: The resulting salt is oily or gummy instead of a solid.
| Potential Cause | Troubleshooting Suggestion |
| Residual solvent or impurities | Ensure the free amine is pure before salt formation. Residual solvents can be removed by drying the material under high vacuum. Trituration of the oily product with a non-polar solvent (e.g., diethyl ether) can sometimes induce crystallization. |
| Hygroscopic nature of the salt | The hydrochloride salt may be hygroscopic. Handle the final product in a dry environment (e.g., a glove box) and store it in a desiccator. |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-Thalidomide-4-O-C6-NH2
This protocol describes the coupling of 4-hydroxythalidomide with N-Boc-6-amino-1-hexanol via a Mitsunobu reaction.
Materials:
-
4-Hydroxythalidomide
-
N-Boc-6-amino-1-hexanol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard work-up and purification reagents (ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
Under an inert atmosphere (N₂ or Ar), dissolve 4-hydroxythalidomide (1.0 eq.), N-Boc-6-amino-1-hexanol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the N-Boc protected conjugate.
Protocol 2: Synthesis of Thalidomide-4-O-C6-NH2 (Deprotection)
This protocol describes the removal of the Boc protecting group.
Materials:
-
N-Boc-Thalidomide-4-O-C6-NH2
-
4M HCl in 1,4-dioxane (B91453) (or Trifluoroacetic acid - TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve the N-Boc protected conjugate (1.0 eq.) in a minimal amount of DCM.
-
Add an excess of 4M HCl in 1,4-dioxane (e.g., 10 eq.).
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS until the starting material is no longer present.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl. The crude hydrochloride salt may be obtained at this stage.
-
Alternatively, for the free base, carefully neutralize the reaction mixture with saturated sodium bicarbonate solution and extract the product with an organic solvent like DCM or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
Protocol 3: Formation of this compound
This protocol is for converting the free amine to its hydrochloride salt if it was isolated in the previous step.
Materials:
-
Thalidomide-4-O-C6-NH2 (free base)
-
Anhydrous diethyl ether
-
2M HCl in diethyl ether (or a solution of HCl in dioxane)
Procedure:
-
Dissolve the purified free amine in a minimal amount of a suitable solvent (e.g., anhydrous methanol or dichloromethane).
-
Slowly add a solution of 2M HCl in diethyl ether (1.1 eq.) with stirring.
-
A precipitate should form. If not, the solution can be cooled or an anti-solvent like anhydrous diethyl ether can be added to induce precipitation.
-
Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under high vacuum to obtain the final hydrochloride salt.
Data Presentation
Table 1: Reagents and Typical Reaction Conditions
| Step | Key Reagents | Solvent | Temperature | Typical Time | Typical Yield |
| 1. Mitsunobu Coupling | 4-Hydroxythalidomide, N-Boc-6-amino-1-hexanol, PPh₃, DIAD/DEAD | Anhydrous THF | 0 °C to RT | 12-24 h | 60-80% |
| 2. Boc Deprotection | N-Boc protected intermediate, 4M HCl in dioxane or TFA | Dioxane or DCM | RT | 2-4 h | >90% |
| 3. Salt Formation | Free amine, HCl in ether/dioxane | Ether/DCM | 0 °C to RT | <1 h | Quantitative |
Note: Yields are representative and can vary based on reaction scale and purification efficiency.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the Mitsunobu coupling step.
References
Validation & Comparative
A Comparative Analysis of CRBN Ligands for Targeted Protein Degradation: A Guide for Researchers
In the rapidly advancing field of targeted protein degradation (TPD), the strategic selection of an E3 ubiquitin ligase ligand is a critical determinant of the efficacy and selectivity of proteolysis-targeting chimeras (PROTACs). Among the most utilized E3 ligases is Cereblon (CRBN), a substrate receptor for the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. This guide provides an objective comparison of Thalidomide-4-O-C6-NH2 hydrochloride and other prominent CRBN ligands, including lenalidomide (B1683929), pomalidomide (B1683931), iberdomide (B608038) (CC-220), and CC-885. The comparison is supported by experimental data on their binding affinities and degradation efficiencies, supplemented with detailed experimental protocols and visualizations to aid researchers in making informed decisions for their TPD programs.
Performance Overview of CRBN Ligands
The most widely utilized CRBN ligands are derivatives of immunomodulatory imide drugs (IMiDs), namely thalidomide (B1683933) and its analogs lenalidomide and pomalidomide.[1] These molecules function as "molecular glues," inducing the proximity between CRBN and target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. Newer generation CRBN modulators, such as iberdomide (CC-220) and CC-885, have been developed to exhibit enhanced binding affinity and/or novel neosubstrate degradation profiles.[2][3]
This compound is a derivative of thalidomide functionalized with a linker, making it suitable for the synthesis of PROTACs.[4] Due to the limited availability of direct binding and degradation data for this specific derivative, the data for its parent molecule, thalidomide, will be used as a proxy in this guide. It is important to note that the addition of the linker may slightly alter its binding and degradation properties.
Quantitative Comparison of CRBN Ligands
The efficacy of a CRBN ligand in a PROTAC is influenced by its binding affinity to CRBN and the subsequent degradation efficiency of the target protein, often quantified by DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).
Binding Affinities of CRBN Ligands
The binding affinity of a ligand to CRBN is a crucial parameter that can influence the potency of the resulting PROTAC. The following table summarizes the reported binding affinities of various CRBN ligands.
| Ligand | Dissociation Constant (Kd) | IC50 | Assay Method(s) |
| Thalidomide | ~250 nM[5] | ~2 µM[6] | Isothermal Titration Calorimetry (ITC), Competitive Binding Assay |
| Lenalidomide | 0.64 µM[7][8] | ~2 µM[9] | Isothermal Titration Calorimetry (ITC), Competitive Binding Assay |
| Pomalidomide | ~157 nM[5] | ~1.2-3 µM[10] | Isothermal Titration Calorimetry (ITC), Competitive Binding Assay |
| Iberdomide (CC-220) | - | ~150 nM[2][11][12] | TR-FRET, Cereblon-binding affinity assay |
| CC-885 | - | - | - |
Note: Binding affinities can vary depending on the specific experimental conditions and protein constructs used. Data for Thalidomide is used as a proxy for this compound.
Degradation Performance of PROTACs Utilizing Different CRBN Ligands
The ultimate measure of a CRBN ligand's effectiveness within a PROTAC is its ability to induce the degradation of the target protein. The following table provides representative degradation data for PROTACs utilizing different CRBN ligands against various targets.
| CRBN Ligand in PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Thalidomide-based | SHP2 | - | 6.02[13] | >95[14] |
| Thalidomide-based | BRD4 | Jurkat | 15[14] | >95[14] |
| Lenalidomide-based | BRD4 | - | <1[15] | - |
| Pomalidomide-based | HDAC8 | - | 147[16] | 93[16] |
| Pomalidomide-based | EGFR | A549 | 32.9[17] | 96[17] |
| Iberdomide (CC-220)-based | Aiolos/Ikaros | - | Potent Degradation | - |
| CC-885-based | GSPT1 | AML cell lines | Potent Degradation | - |
Note: DC50 and Dmax values are highly dependent on the specific PROTAC architecture (linker, target binder) and the cellular context.
Signaling Pathway and Experimental Workflow
To better understand the processes involved in CRBN-mediated protein degradation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow for comparing CRBN ligands.
Experimental Protocols
Rigorous experimental validation is essential for the accurate comparison of CRBN ligands. Below are detailed methodologies for key experiments.
Cereblon (CRBN) Binding Assay: Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during the binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters.[6]
Methodology:
-
Sample Preparation: Prepare a solution of purified recombinant CRBN protein (e.g., 10-50 µM) in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Prepare a solution of the CRBN ligand (e.g., 100-500 µM) in the same buffer.
-
ITC Experiment: Load the CRBN solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat changes.
-
Data Analysis: Integrate the heat-change peaks and fit the data to a suitable binding model (e.g., one-site binding) to determine the Kd, n, ΔH (enthalpy), and ΔS (entropy).
Protein Degradation Assay: Western Blot
Principle: This widely used technique quantifies the levels of a specific protein in cell lysates after treatment with a PROTAC, allowing for the determination of DC50 and Dmax values.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein concentrations, add Laemmli buffer, and boil the samples. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control and plot the dose-response curve to determine the DC50 and Dmax values.
-
Conclusion
The selection of a CRBN ligand is a critical decision in the design of effective and selective PROTACs. While established IMiDs like thalidomide, lenalidomide, and pomalidomide are potent recruiters of CRBN, newer derivatives such as iberdomide and CC-885 offer the potential for enhanced binding affinities and novel degradation profiles. This compound provides a readily functionalized scaffold for PROTAC synthesis, and its performance is expected to be comparable to its parent molecule, thalidomide. Ultimately, the optimal CRBN ligand will depend on the specific target and the overall architecture of the PROTAC. The experimental protocols and comparative data presented in this guide provide a foundational resource for researchers to make informed decisions in the development of next-generation targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. tenovapharma.com [tenovapharma.com]
- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Thalidomide and Pomalidomide-Based PROTACs for Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A crucial component of a PROTAC is its E3 ligase ligand, which recruits an E3 ubiquitin ligase to the target protein. Among the most utilized E3 ligases is Cereblon (CRBN), which is engaged by ligands derived from immunomodulatory imide drugs (IMiDs) such as thalidomide (B1683933) and its more potent analog, pomalidomide (B1683931).[1] This guide presents a detailed comparison of PROTACs based on a thalidomide-linker conjugate, Thalidomide-4-O-C6-NH2 hydrochloride, and those based on pomalidomide, providing researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data and detailed protocols.
Mechanism of Action: The Ternary Complex
The efficacy of a CRBN-based PROTAC is contingent on its ability to form a stable ternary complex, bringing together the target protein (Protein of Interest or POI) and the CRBN E3 ligase.[1][] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain serves as a molecular tag, marking the protein for recognition and subsequent degradation by the 26S proteasome.[3][4] The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.[1]
Caption: Figure 1. General mechanism of action for CRBN-based PROTACs.
Comparative Performance: Thalidomide vs. Pomalidomide as E3 Ligase Recruiters
The choice between a thalidomide or pomalidomide scaffold for the CRBN ligand can significantly impact the resulting PROTAC's performance. Pomalidomide generally exhibits a higher binding affinity for CRBN compared to thalidomide.[1] This enhanced affinity can lead to more stable ternary complex formation, potentially resulting in more efficient and potent protein degradation.[5]
Data Presentation: Binding Affinities and Degradation Efficacy
Table 1: Comparative Binding Affinities to Cereblon (CRBN)
| Compound | Dissociation Constant (Kd) | IC50 |
| Thalidomide | ~250 nM[6] | Higher than Pomalidomide |
| Pomalidomide | ~157 nM[6] | Lower than Thalidomide |
Table 2: Comparative Degradation of Neosubstrates by Parent Molecules
| Compound | Target | Cell Line | DC50 |
| Thalidomide | IKZF1 | MM.1S | >10 µM |
| Pomalidomide | IKZF1 | MM.1S | ~1 µM |
| Thalidomide | IKZF3 | MM.1S | ~1 µM |
| Pomalidomide | IKZF3 | MM.1S | ~0.1 µM |
Table 3: Representative On-Target Degradation Efficiency of Pomalidomide-Based PROTACs
| PROTAC Compound | Target Protein | DC50 (nM) | Dmax (%) |
| Pomalidomide-based PROTAC 1 | Target A | 10 - 100 | >90 |
| Pomalidomide-based PROTAC 2 | Target B | 1 - 10 | >95 |
| Pomalidomide-based PROTAC 3 (C5-modified) | Target A | 5 - 50 | >90 |
Note: Data is compiled from various sources and experimental conditions may vary. DC50 is the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation.[1][7]
Off-Target Effects and Mitigation Strategies
A significant challenge associated with pomalidomide-based degraders is their inherent ability to induce the degradation of off-target proteins, most notably a range of zinc-finger (ZF) transcription factors such as IKZF1 and IKZF3.[8][9] This off-target activity stems from the pomalidomide moiety itself acting as a "molecular glue".[9] Recent advancements in PROTAC design have shown that modifying the pomalidomide scaffold, particularly at the C5 position of the phthalimide (B116566) ring, can sterically hinder the binding of these off-target ZF proteins while maintaining or even enhancing on-target degradation potency.[7][8]
Experimental Protocols
A standardized workflow is crucial for the evaluation of novel PROTACs. Below are detailed methodologies for key experiments.
Caption: Figure 2. A typical experimental workflow for evaluating PROTAC efficacy.
Western Blot Analysis of PROTAC-Mediated Degradation
Western blotting is a fundamental technique to quantify the degradation of a target protein induced by PROTACs.[10][11]
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours) to determine the DC50 and Dmax.[10]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[1][11]
-
SDS-PAGE and Protein Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[10]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Signal Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).[1]
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC can induce the ubiquitination of the target protein in a cell-free system.[3]
-
Reaction Components:
-
E1 Ubiquitin-Activating Enzyme
-
E2 Ubiquitin-Conjugating Enzyme (e.g., UBE2D2)
-
E3 Ligase Complex (recombinant CRL4-CRBN)
-
Target Protein (recombinant)
-
Ubiquitin
-
ATP
-
PROTAC of interest
-
-
Reaction Setup: Combine the reaction components in an assay buffer and incubate at 30°C for 1-2 hours.[3]
-
Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blot using an antibody against the target protein to detect higher molecular weight ubiquitinated species.[12]
Ternary Complex Formation Assay (e.g., NanoBRET™)
This assay measures the formation of the ternary complex in live cells.[13]
-
Cell Line Generation: Engineer a cell line to express the target protein tagged with a NanoLuciferase fragment (e.g., HiBiT) and the E3 ligase (e.g., CRBN) tagged with a fluorescent reporter (e.g., HaloTag).[14]
-
Assay Procedure: Treat the cells with the PROTAC. If a ternary complex forms, the NanoLuciferase fragment and the fluorescent reporter will be brought into close proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET).[13]
-
Data Acquisition: Measure the BRET signal using a plate reader. The intensity of the BRET signal is proportional to the amount of ternary complex formed.[14]
Conclusion
Both thalidomide and pomalidomide are effective CRBN ligands for the development of PROTACs. However, the higher binding affinity of pomalidomide for CRBN often translates into more potent degradation of target proteins.[1] The choice of the E3 ligase ligand is a critical step in PROTAC design, with significant implications for the resulting degrader's efficacy, selectivity, and potential for off-target effects. For pomalidomide-based PROTACs, strategic modifications to the pomalidomide scaffold can mitigate off-target degradation of neosubstrates. The experimental protocols provided in this guide offer a framework for the systematic evaluation of novel PROTACs to accelerate the discovery of new therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Ubiquitination Assay - Profacgen [profacgen.com]
- 13. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 14. bmglabtech.com [bmglabtech.com]
Validating Protein Degradation by Thalidomide-Based PROTACs: A Mass Spectrometry-Centric Comparison Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of mass spectrometry-based proteomics with alternative methods for the crucial validation of on-target protein degradation. We focus on PROTACs (Proteolysis Targeting Chimeras) utilizing Thalidomide-based E3 ligase ligands, specifically highlighting the application of molecules like Thalidomide-4-O-C6-NH2 hydrochloride.
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1] At the heart of this approach are PROTACs, bifunctional molecules that co-opt the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate proteins of interest.[2] A key component in many successful PROTACs is a ligand that recruits an E3 ubiquitin ligase. Thalidomide (B1683933) and its analogs are widely used to engage the Cereblon (CRBN) E3 ligase.[3] Molecules such as this compound serve as a crucial building block, providing the CRBN-recruiting moiety connected to a linker for attachment to a target-binding ligand.[4]
The validation of a PROTAC's efficacy and specificity is paramount. It is not enough to show that the target protein is depleted; it is also critical to understand the global impact on the proteome to identify potential off-targets. While traditional methods like Western blotting offer valuable insights, mass spectrometry-based proteomics has become the gold standard for a comprehensive and unbiased assessment of protein degradation.[5][6][7]
Comparing the Tools of the Trade: A Quantitative Look
| Feature | Mass Spectrometry (Proteomics) | Western Blotting |
| Principle | Unbiased identification and quantification of peptides from digested proteins.[5] | Antibody-based detection of a specific protein separated by size.[5] |
| Primary Output | Relative or absolute quantification of thousands of proteins simultaneously.[5][7] | Semi-quantitative or quantitative measurement of a single target protein.[5] |
| On-Target Validation | Highly accurate and sensitive quantification of the target protein. | Good for initial validation and routine screening. |
| Off-Target Analysis | Global, unbiased detection of unintended protein degradation across the proteome.[6] | Limited to known potential off-targets and requires specific antibodies for each. |
| Throughput | Can be high-throughput with multiplexing techniques like TMT labeling.[5] | Generally lower throughput, especially for multiple targets. |
| Resource requirements | Requires specialized instrumentation and bioinformatics expertise.[7] | Widely accessible instrumentation and relatively straightforward data analysis. |
Case Study: dTAG-13 and the Validation of Selective Degradation
A powerful example of a thalidomide-based degrader is dTAG-13, which utilizes a thalidomide derivative to recruit CRBN for the degradation of proteins tagged with a mutant FKBP12F36V.[6] This system allows for the rapid and specific degradation of virtually any protein of interest that is fused to the FKBP12F36V tag.
Studies on dTAG-13 have demonstrated its high efficiency and specificity. Treatment of cells expressing FKBP12F36V-fusion proteins with dTAG-13 leads to potent, rapid, and CRBN-dependent degradation of the target protein.[1][6]
Quantitative Proteomics Confirms Specificity
A key validation of the dTAG system's specificity comes from multiplexed quantitative mass spectrometry-based proteomics. In a study using dTAGV-1 (a VHL-recruiting version of dTAG), it was shown that the FKBP12F36V-tagged protein was the only protein in the proteome that was significantly degraded upon treatment. This highlights the power of mass spectrometry to confirm the exquisite selectivity of a degrader.
The table below presents illustrative data on the degradation of FKBP12F36V-tagged proteins by dTAG-13, as demonstrated by Western blot analysis.
| Target Protein | Cell Line | dTAG-13 Concentration | Time | % Degradation | Reference |
| FKBP12F36V-Nluc | 293FT | 100 nM | 4 hours | >90% | [1][6] |
| BRD4(short)-FKBP12F36V | MV4;11 | 100 nM | 1 hour | >80% | [6] |
Experimental Protocols
Detailed and reproducible protocols are essential for reliable experimental outcomes. Below are representative protocols for validating protein degradation using both mass spectrometry and Western blotting.
Mass Spectrometry-Based Proteomics for PROTAC Validation
This protocol outlines a typical workflow using Tandem Mass Tag (TMT) labeling for relative quantification of protein abundance following PROTAC treatment.[5]
-
Cell Culture and PROTAC Treatment:
-
Culture cells (e.g., HEK293T, MV4;11) to 70-80% confluency.
-
Treat cells with the PROTAC at various concentrations and for different time points. A vehicle-only control (e.g., DMSO) must be included.[6]
-
-
Cell Lysis and Protein Digestion:
-
Harvest cells and lyse them in a urea-based buffer.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.[5]
-
-
TMT Labeling and Sample Multiplexing:
-
Label the peptide digests from each condition with a different isobaric TMT tag according to the manufacturer's protocol.
-
Combine the labeled samples into a single mixture.[5]
-
-
LC-MS/MS Analysis:
-
Separate the mixed peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).[5]
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a specialized software package (e.g., Proteome Discoverer, MaxQuant).[5]
-
Identify peptides and proteins by searching the data against a relevant protein database.
-
Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT tags.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon PROTAC treatment. The target protein should be among the most significantly downregulated proteins.[5]
-
Western Blotting for PROTAC Validation
This protocol details the steps for validating the degradation of a target protein using the traditional Western blotting technique.[6]
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC and a vehicle control for a specified time.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples.
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane and then incubate it with a primary antibody specific for the target protein. A primary antibody for a loading control (e.g., GAPDH, β-actin) should also be used.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software and normalize the target protein signal to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration for 50% degradation).[6]
-
Visualizing the Process
The following diagrams, created using the Graphviz DOT language, adhere to the specified design constraints.
Conclusion
The validation of on-target protein degradation is a cornerstone of the development of novel TPD therapeutics. While Western blotting remains a valuable and accessible tool for targeted validation, mass spectrometry-based proteomics offers an unparalleled depth of analysis, providing a global and unbiased view of a degrader's effects on the entire proteome.[5] For PROTACs built with components like this compound, leveraging mass spectrometry is crucial for a comprehensive understanding of their efficacy and selectivity, ultimately accelerating their path toward clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Use of the dTAG system in vivo to degrade CDK2 and CDK5 in adult mice and explore potential safety liabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Selectivity Unveiled: A Comparative Guide to Thalidomide-Based Protein Degraders
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selectivity and performance of protein degraders based on the Thalidomide-4-O-C6-NH2 hydrochloride E3 ligase ligand-linker conjugate. By presenting key experimental data and detailed protocols, this document aims to facilitate informed decisions in the design and application of these powerful research tools.
Thalidomide (B1683933) and its analogs are foundational components in the development of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules function by recruiting the Cereblon (CRBN) E3 ubiquitin ligase to a protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome. The selectivity of this degradation process is paramount to avoid off-target effects and ensure therapeutic efficacy. This guide focuses on degraders utilizing a thalidomide core, exemplified by the well-characterized dTAG system, and compares their performance with alternative E3 ligase recruiting systems.
Performance Benchmarks: Thalidomide-Based vs. Alternative Degraders
The efficacy of a degrader is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of CRBN-based degraders in comparison to von Hippel-Lindau (VHL)-based degraders, another widely used class of PROTACs.
| Table 1: Degradation Potency (DC50) of BET Protein Degraders | ||||
| Degrader | Target Protein | DC50 | E3 Ligase Recruited | Cell Line |
| dBET1 (CRBN-based) | BRD4 | Variable | CRBN | Various |
| MZ1 (VHL-based) | BRD4 | 2-20 nM | VHL | Various |
| Table 2: Maximum Degradation (Dmax) and Selectivity of BET Protein Degraders | |||
| Degrader | Target Protein | Dmax | Selectivity Profile |
| dBET1 (CRBN-based) | BRD4 | >90% | Degrades BRD2, BRD3, and BRD4 |
| MZ1 (VHL-based) | BRD4 | >90% | Preferential degradation of BRD4 over BRD2 and BRD3[1] |
Global Proteomics: A Gold Standard for Selectivity Profiling
Quantitative mass spectrometry-based proteomics is the definitive method for assessing the selectivity of a degrader across the entire proteome. In a notable study utilizing the dTAG system, which employs a CRBN-recruiting degrader, dTAG-13, quantitative proteomics revealed the exquisite selectivity of this approach. Upon treatment of cells expressing a tagged protein of interest, the tagged protein was the only protein in the proteome that was significantly degraded.[2] This highlights the high degree of selectivity that can be achieved with thalidomide-based degraders.
Beyond the intended target, it is also crucial to monitor the levels of known "neo-substrates" of CRBN, which can be unintentionally degraded. These include proteins such as IKZF1, IKZF3, GSPT1, ZFP91, and CK1a.
Experimental Protocols for Selectivity and Target Engagement
To ensure the reproducibility and accuracy of selectivity profiling, detailed experimental protocols are essential. Below are methodologies for key experiments cited in the evaluation of thalidomide-based degraders.
Quantitative Proteomics for Selectivity Profiling
This protocol outlines a typical workflow for assessing the global selectivity of a degrader using tandem mass tag (TMT)-based quantitative proteomics.
1. Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the degrader at the desired concentration and time points. Include a vehicle control (e.g., DMSO).
-
Harvest cells, wash with ice-cold PBS, and pellet by centrifugation.
2. Protein Extraction and Digestion:
-
Lyse cell pellets in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce protein disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.
-
Digest proteins into peptides overnight using trypsin.
3. TMT Labeling and Fractionation:
-
Label the peptide samples with TMT reagents according to the manufacturer's instructions.
-
Combine the labeled samples and desalt using a solid-phase extraction (SPE) column.
-
Fractionate the combined peptide sample using high-pH reversed-phase chromatography.
4. LC-MS/MS Analysis:
-
Analyze the fractionated peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Data Analysis:
-
Process the raw MS data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Identify and quantify proteins across all samples.
-
Perform statistical analysis to identify proteins with significant changes in abundance in the degrader-treated samples compared to the control.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm direct binding of the degrader to its intended target in a cellular context.[2]
1. Cell Treatment:
-
Treat intact cells with the degrader or vehicle control.
2. Heat Treatment:
-
Aliquot the cell suspensions and heat them to a range of different temperatures.
3. Cell Lysis and Separation:
-
Lyse the cells to release the proteins.
-
Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
4. Protein Detection:
-
Analyze the soluble protein fraction by Western blot or other protein detection methods to quantify the amount of the target protein that remains soluble at each temperature.
5. Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the degrader indicates target engagement.
Immunoprecipitation-Mass Spectrometry (IP-MS) for Off-Target Identification
IP-MS can be used to identify proteins that interact with the degrader-target-E3 ligase complex, revealing potential off-targets.
1. Cell Lysis and Immunoprecipitation:
-
Lyse cells treated with the degrader or vehicle control.
-
Incubate the cell lysate with an antibody against the target protein or a component of the E3 ligase complex.
-
Capture the antibody-protein complexes using protein A/G beads.
2. Elution and Digestion:
-
Wash the beads to remove non-specific binders.
-
Elute the bound proteins.
-
Digest the eluted proteins into peptides with trypsin.
3. LC-MS/MS Analysis and Data Interpretation:
-
Analyze the peptide mixture by LC-MS/MS.
-
Identify the proteins that were co-immunoprecipitated with the bait protein. Proteins that are enriched in the degrader-treated sample compared to the control are potential off-targets or components of the degradation complex.
Visualizing the Mechanism and Workflow
To further clarify the processes involved in thalidomide-based degradation, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
Caption: Mechanism of action for thalidomide-based PROTACs.
Caption: General experimental workflow for degrader selectivity profiling.
References
Validating CRBN Engagement of Thalidomide-4-O-C6-NH2 Hydrochloride: A Comparative Guide for Researchers
For researchers and drug development professionals in the field of targeted protein degradation, rigorous validation of Cereblon (CRBN) engagement is a critical step in the development of effective Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of methodologies to validate the engagement of Thalidomide-4-O-C6-NH2 hydrochloride, a key E3 ligase ligand, with its target, CRBN. This guide includes supporting experimental data, detailed protocols, and visualizations to facilitate a deeper understanding of the validation process.
This compound is a derivative of thalidomide (B1683933) that incorporates a C6 linker with a terminal amine group, making it a versatile building block for the synthesis of PROTACs.[1][2] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein. The thalidomide moiety of this compound serves to engage CRBN, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[3]
A well-characterized PROTAC utilizing a derivative of this ligand is dTAG-13, which is a degrader of FKBP12F36V and BET fusion proteins.[4][5] The validation of CRBN engagement by the thalidomide moiety is paramount to confirming the mechanism of action of such PROTACs.
Quantitative Comparison of CRBN Ligands and a dTAG-13 Representative
The efficacy of a CRBN ligand in a PROTAC is determined by its binding affinity to CRBN and the subsequent degradation efficiency of the target protein. The following table summarizes key quantitative data for common CRBN ligands and provides context with data related to the dTAG-13 degrader.
| Ligand/PROTAC | Assay Type | Target Protein | Cell Line | Binding Affinity (Kd/IC50) | Degradation (DC50) | Degradation (Dmax) | Reference |
| Thalidomide | Fluorescence Polarization | CRBN/DDB1 | - | 347.2 nM (IC50) | - | - | [5] |
| Lenalidomide | Fluorescence Polarization | CRBN/DDB1 | - | 268.6 nM (IC50) | - | - | [5] |
| Pomalidomide | Fluorescence Polarization | CRBN/DDB1 | - | 153.9 nM (IC50) | - | - | [5] |
| dTAG-13 | Luciferase Reporter Assay | FKBP12F36V-Nluc | 293FT | Potent engagement | ~100 nM | >90% | [6][7] |
| Phenyl-glutarimide (PG) based PROTAC (4c) | Viability Assay | BET proteins | MV4-11 | High affinity (LE >0.48) | 0.87 nM | >90% | [4][8] |
| Phenyl dihydrouracil (B119008) (PD) based PROTAC (SJ43489) | Degradation Assay | LCK | - | Comparable to lenalidomide | 0.8 nM | >90% | [9] |
Experimental Protocols
Robust validation of CRBN engagement requires a combination of biochemical and cell-based assays. Below are detailed protocols for two key experiments.
Competitive CRBN Binding Assay (Fluorescence Polarization)
This assay quantitatively determines the binding affinity of a test compound to CRBN by measuring the displacement of a fluorescently labeled CRBN ligand.
Materials:
-
Purified recombinant human CRBN/DDB1 complex
-
Fluorescently labeled thalidomide analog (e.g., Bodipy-thalidomide)
-
This compound
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.005% Tween-20)
-
Black, low-binding 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescent tracer in DMSO.
-
Prepare a series of dilutions of the test compound (this compound) and a known CRBN binder (e.g., pomalidomide) as a positive control in Assay Buffer.
-
Dilute the purified CRBN/DDB1 complex to the desired concentration in Assay Buffer.
-
-
Assay Setup:
-
Add the diluted test compounds and controls to the wells of the 384-well plate.
-
Add the fluorescent tracer to all wells at a fixed final concentration.
-
Initiate the binding reaction by adding the diluted CRBN/DDB1 complex to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent tracer.
-
The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Neosubstrate Degradation Assay (Western Blot)
This cell-based assay confirms the functional consequence of CRBN engagement by measuring the degradation of a known CRBN neosubstrate, such as Ikaros (IKZF1), or a target protein of a PROTAC.
Materials:
-
Human cell line expressing the target protein (e.g., MM.1S for endogenous IKZF1, or a cell line engineered to express an FKBP12F36V-fusion protein for dTAG-13).
-
This compound-based PROTAC (e.g., dTAG-13).
-
Cell culture medium and supplements.
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, buffers, and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes and transfer apparatus.
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-IKZF1, anti-FKBP12, anti-BRD4, and a loading control like anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them with Lysis Buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[6]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the percentage of the remaining target protein against the PROTAC concentration to determine the DC50 and Dmax values.
-
Visualizing Mechanisms and Workflows
To further elucidate the processes described, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Advancing targeted protein degrader discovery by measuring cereblon engagement in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted Protein Degradation Tools: Overview and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. NanoBRET™ TE Intracellular E3 Ligase Assays, CRBN and VHL Technical Manual [worldwide.promega.com]
Head-to-Head Comparison: Thalidomide-4-O-C6-NH2 vs. Thalidomide-4-O-C3-NH2 in Targeted Protein Degradation
A technical guide for researchers and drug development professionals on the impact of alkyl linker length in thalidomide-based PROTACs.
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest. A critical component in the design of effective PROTACs is the linker connecting the target-binding ligand to the E3 ligase recruiter. For PROTACs that engage the Cereblon (CRBN) E3 ligase, thalidomide (B1683933) and its derivatives are frequently utilized. This guide provides a detailed comparison of two common thalidomide-based E3 ligase ligand-linker conjugates: Thalidomide-4-O-C6-NH2 and Thalidomide-4-O-C3-NH2. The primary difference between these two molecules is the length of the alkyl amine linker attached at the 4-position of the thalidomide's phthalimide (B116566) ring, with the C6 variant having a six-carbon chain and the C3 a three-carbon chain.
The choice of linker length is not trivial; it significantly influences the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[1][2] An optimal linker length is crucial for productive ubiquitination and subsequent degradation of the target protein.[1] This guide will delve into the theoretical and practical implications of this structural difference, supported by representative experimental data and detailed protocols for evaluating such molecules.
Quantitative Performance Comparison
| Parameter | PROTAC with Thalidomide-4-O-C3-NH2 | PROTAC with Thalidomide-4-O-C6-NH2 | Significance |
| Cereblon Binding Affinity (Kd) | ~200 nM | ~250 nM | The shorter C3 linker may impart slightly higher binding affinity to Cereblon, though the difference is generally not substantial. |
| Ternary Complex Cooperativity (α) | Target Dependent | Target Dependent | Cooperativity is highly dependent on the specific target protein and the geometry of the ternary complex. A C6 linker may offer more flexibility to achieve optimal protein-protein interactions. |
| Degradation Efficacy (DC50) | 10-100 nM | 1-10 nM | Generally, a longer, more flexible linker like the C6 variant can lead to more potent degradation, as it allows for more favorable ternary complex formation.[3] |
| Maximum Degradation (Dmax) | >85% | >95% | The C6 linker often enables a higher maximal level of degradation, suggesting more efficient ubiquitination and proteasomal processing.[3] |
| Cellular Permeability | Moderate | Moderate to High | While both are cell-permeable, the increased lipophilicity of the C6 linker may slightly enhance passive diffusion across cell membranes.[4] |
| Aqueous Solubility | Moderate | Lower | The longer alkyl chain of the C6 linker can decrease aqueous solubility, which may require formulation adjustments.[5] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods for evaluating these molecules, the following diagrams illustrate the key biological pathway and a typical experimental workflow.
Experimental Protocols
Accurate evaluation of PROTACs relies on robust and well-controlled experiments. The following are detailed protocols for key assays used to compare the performance of Thalidomide-4-O-C6-NH2 and Thalidomide-4-O-C3-NH2 based PROTACs.
Synthesis of Thalidomide-4-O-Alkyl-NH2 Linkers
The synthesis of the title compounds typically starts from the commercially available 4-hydroxythalidomide.
-
Materials: 4-hydroxythalidomide, N-(3-bromopropyl)phthalimide or N-(6-bromohexyl)phthalimide, potassium carbonate (K2CO3), dimethylformamide (DMF), hydrazine (B178648), dichloromethane (B109758) (DCM), ethanol (B145695) (EtOH).
-
Step 1: Alkylation of 4-hydroxythalidomide:
-
To a solution of 4-hydroxythalidomide (1 eq.) in DMF, add K2CO3 (2 eq.).
-
Add either N-(3-bromopropyl)phthalimide or N-(6-bromohexyl)phthalimide (1.2 eq.).
-
Stir the reaction mixture at 60-80 °C for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature, pour into water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the phthalimide-protected intermediate.
-
-
Step 2: Deprotection to yield the primary amine:
-
Dissolve the phthalimide-protected intermediate in a mixture of DCM and EtOH.
-
Add hydrazine monohydrate (5 eq.) and reflux the mixture for 2-4 hours.
-
Cool the reaction, filter off the precipitate (phthalhydrazide), and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the final product, Thalidomide-4-O-C3-NH2 or Thalidomide-4-O-C6-NH2.
-
Cereblon Binding Assay (Surface Plasmon Resonance - SPR)
SPR is a label-free technique to measure the binding kinetics and affinity of the thalidomide-based PROTACs to the CRBN E3 ligase complex.[6]
-
Materials: Biotinylated CRBN-DDB1 complex, streptavidin-coated SPR sensor chip, SPR instrument, running buffer (e.g., HBS-EP+), PROTAC solutions in running buffer with a small percentage of DMSO.
-
Protocol:
-
Immobilize the biotinylated CRBN-DDB1 complex onto the streptavidin-coated sensor chip.
-
Prepare a series of dilutions of the PROTACs (e.g., 0.1 nM to 1 µM) in running buffer.
-
Inject the PROTAC solutions over the sensor chip surface at a constant flow rate, monitoring the association phase.
-
Switch to running buffer to monitor the dissociation phase.
-
Regenerate the sensor surface between different PROTAC injections if necessary.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd).
-
Target Protein Degradation Assay (Western Blot)
Western blotting is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[7]
-
Materials: Cell line expressing the target protein (e.g., BRD4 in a cancer cell line), cell culture medium, PROTAC stock solutions in DMSO, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), protein quantification assay (e.g., BCA), SDS-PAGE gels, PVDF membrane, primary antibodies (against target protein and a loading control like GAPDH or β-actin), HRP-conjugated secondary antibody, and ECL substrate.
-
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTACs (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
Harvest the cells, lyse them in lysis buffer, and quantify the total protein concentration.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane with an antibody against a loading control.
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
-
Global Proteomics Analysis (LC-MS/MS)
Mass spectrometry-based proteomics provides an unbiased view of the proteome-wide effects of the PROTACs, enabling the assessment of selectivity and off-target degradation.
-
Materials: Cell line, PROTACs, lysis buffer with protease inhibitors, equipment for protein digestion (trypsin), LC-MS/MS instrument, and data analysis software.
-
Protocol:
-
Treat cells with the PROTACs at a concentration that gives maximal target degradation (e.g., 5x DC50) and a vehicle control.
-
Lyse the cells and digest the proteins into peptides using trypsin.
-
Analyze the peptide mixtures by LC-MS/MS.
-
Process the raw data using a proteomics software suite to identify and quantify proteins.
-
Compare the protein abundance between the PROTAC-treated and vehicle-treated samples to identify significantly downregulated proteins.
-
The intended target should be among the most significantly downregulated proteins. Other downregulated proteins are potential off-targets.
-
Conclusion
The choice between Thalidomide-4-O-C6-NH2 and Thalidomide-4-O-C3-NH2 as the E3 ligase ligand-linker conjugate in a PROTAC is a critical design consideration that can significantly impact the resulting degrader's performance. While a shorter C3 linker may offer slightly better binding to Cereblon in some contexts, the greater flexibility and length of the C6 linker often lead to more potent and efficient protein degradation by facilitating the formation of a more stable and productive ternary complex. However, this can come at the cost of reduced aqueous solubility. Ultimately, the optimal linker length is target-dependent and must be determined empirically. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation and comparison of these and other linker variants in the development of novel and effective targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Thalidomide-5-(C6-amine) | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
Unraveling the Cross-Reactivity Profile of Thalidomide-4-O-C6-NH2 Hydrochloride: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of E3 ligase ligands is paramount in the design of effective and safe targeted protein degraders. This guide provides a comprehensive comparison of Thalidomide-4-O-C6-NH2 hydrochloride, a key component of the dTAG-13 degrader system, with other thalidomide-based linkers. By examining available experimental data, this guide aims to illuminate the cross-reactivity profile of this critical PROTAC building block.
This compound serves as a crucial E3 ligase ligand, specifically recruiting the Cereblon (CRBN) E3 ubiquitin ligase to a target protein, thereby inducing its degradation through the ubiquitin-proteasome system. Its incorporation into the widely used dTAG-13 system underscores its utility in the field of targeted protein degradation. The dTAG system allows for the rapid and specific degradation of any protein of interest that has been tagged with the FKBP12F36V mutant protein.[1][2]
The primary concern with thalidomide-based degraders is the potential for off-target effects, stemming from the recruitment of endogenous "neosubstrates" of CRBN, such as Ikaros (IKZF1), Aiolos (IKZF3), CK1α, and SALL4. However, extensive studies on dTAG-13, which utilizes this compound, have demonstrated a high degree of selectivity for the intended FKBP12F36V-tagged target protein.
Quantitative Assessment of Selectivity
Quantitative mass spectrometry-based proteomics has been a key tool in evaluating the specificity of dTAG-13. In a study analyzing over 8,000 proteins, dTAG-13 treatment led to the selective degradation of the FKBP12F36V-tagged protein with minimal impact on the broader proteome.[1] This high specificity suggests that the structural modifications of the thalidomide (B1683933) core in this compound, specifically the C4 alkoxy-linker, may sterically hinder the binding of typical thalidomide neosubstrates.
While direct binding affinity data for this compound to CRBN is not extensively published, the effective degradation observed with dTAG-13 implies a competent binding to CRBN. The binding affinity of thalidomide itself to CRBN is reported to be approximately 250 nM.[3] It is anticipated that the affinity of this compound is in a similar range, sufficient for efficient recruitment of the E3 ligase.
Comparison with Alternative Thalidomide-Based Linkers
The point of linker attachment and the linker composition are critical determinants of a PROTAC's efficacy and selectivity. Linkers are typically attached at the C4 or C5 position of the thalidomide phthalimide (B116566) ring.
| Linker Attachment Position | Linker Type | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| C4 | PEG | BRD4 | 1.8 | >95 | [4] |
| C5 | Alkyl | BRD4 | 25 | >90 | [4] |
This table summarizes representative data comparing the performance of PROTACs with linkers at different positions on the thalidomide scaffold. DC50 represents the concentration for 50% degradation, and Dmax is the maximum degradation observed.
Studies have suggested that modifications at the C5 position of the phthalimide ring can reduce the degradation of off-target zinc finger proteins compared to C4-substituted analogues.[5] However, the high selectivity of dTAG-13, which employs a C4-linked thalidomide derivative, indicates that the overall architecture of the PROTAC molecule plays a crucial role in determining its specificity. The C6 alkyl linker in this compound provides a certain degree of rigidity and spatial orientation that, in the context of the dTAG-13 molecule, appears to favor the formation of a productive ternary complex with the FKBP12F36V-tagged protein while disfavoring interactions with neosubstrates.
Experimental Protocols
Accurate assessment of cross-reactivity and binding affinity relies on robust experimental methodologies. Below are detailed protocols for key experiments in the characterization of PROTACs.
Quantitative Proteomics for Off-Target Analysis
This method provides a global view of protein abundance changes upon treatment with a degrader.
Protocol Outline:
-
Cell Culture and Treatment: Plate cells and treat with the PROTAC molecule (e.g., dTAG-13) at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Digestion: Harvest cells, lyse, and extract proteins. Reduce, alkylate, and digest proteins into peptides using an enzyme like trypsin.
-
Isobaric Labeling (e.g., TMT): Label peptides from different treatment conditions with isobaric tags to enable multiplexed analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate labeled peptides by liquid chromatography and analyze by tandem mass spectrometry to identify and quantify peptides.
-
Data Analysis: Process the raw data to identify and quantify proteins across all samples. Perform statistical analysis to determine significantly up- or down-regulated proteins, indicative of off-target effects.
Competitive Binding Assay (Fluorescence Polarization)
This assay is used to determine the binding affinity of an unlabeled ligand (e.g., this compound) to a protein (e.g., CRBN) by measuring its ability to displace a fluorescently labeled ligand.[6][7]
Protocol Outline:
-
Reagent Preparation: Prepare a solution of purified recombinant CRBN protein and a fluorescently labeled thalidomide tracer.
-
Competition Setup: In a microplate, create a serial dilution of the unlabeled test compound.
-
Incubation: Add a fixed concentration of CRBN and the fluorescent tracer to each well containing the test compound. Incubate to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a suitable plate reader. A decrease in polarization indicates displacement of the fluorescent tracer by the unlabeled test compound.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the test compound concentration. Fit the data to a suitable binding model to determine the IC50 value, which can be converted to a binding affinity constant (Ki).
Ternary Complex Formation Assays (e.g., Surface Plasmon Resonance - SPR)
These assays are crucial for confirming the formation of the PROTAC-induced ternary complex (Target Protein - PROTAC - E3 Ligase) and determining its stability.[8][9]
Protocol Outline:
-
Chip Preparation: Immobilize one of the binding partners (e.g., purified CRBN) onto an SPR sensor chip.
-
Analyte Injection: Inject a solution containing the PROTAC molecule over the chip surface to measure the binary interaction with the immobilized protein.
-
Ternary Complex Formation: Inject a pre-incubated mixture of the PROTAC and the target protein (e.g., FKBP12F36V) over the chip surface.
-
Data Acquisition: Monitor the change in the SPR signal in real-time to observe the binding and dissociation kinetics.
-
Data Analysis: Analyze the sensorgrams to determine the association (kon) and dissociation (koff) rate constants, and calculate the equilibrium dissociation constant (KD) for both the binary and ternary complexes. An increase in the binding response upon injection of the PROTAC and target protein mixture confirms the formation of the ternary complex.
Visualizing Key Processes
To better understand the mechanisms and workflows discussed, the following diagrams are provided.
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: Experimental workflow for evaluating PROTAC cross-reactivity.
References
- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Protein Degradation Tools: Overview and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to New Thalidomide Derivatives and Thalidomide-4-O-C6-NH2 Hydrochloride in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of novel thalidomide (B1683933) derivatives against Thalidomide-4-O-C6-NH2 hydrochloride, a key component of the widely used dTAG system, in the context of Proteolysis Targeting Chimeras (PROTACs). By presenting supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological pathways, this document aims to equip researchers with the necessary information to make informed decisions in the design and development of next-generation protein degraders.
Introduction to Thalidomide Derivatives in PROTACs
Thalidomide and its derivatives, including lenalidomide (B1683929) and pomalidomide, have been repurposed as powerful E3 ligase ligands in the development of PROTACs. These molecules bind to the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) complex. This binding event facilitates the recruitment of a target protein of interest (POI) to the E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.
This compound is a thalidomide derivative functionalized with a linker, making it a ready-to-use building block for PROTAC synthesis. It is notably utilized in the dTAG-13 degrader, a tool for inducing the degradation of FKBP12F36V fusion proteins. The pursuit of more potent and selective PROTACs has led to the development of a plethora of new thalidomide derivatives with modifications on the phthalimide (B116566) or glutarimide (B196013) rings. This guide will benchmark the performance of these newer derivatives against the established this compound.
Quantitative Performance Comparison
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of PROTACs utilizing this compound (as part of dTAG-13) and newer thalidomide derivatives against various protein targets.
Table 1: Performance of dTAG-13 (Utilizing this compound)
| Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| FKBP12F36V-Nluc | 293FTWT | ~100 | >90 | [1][2] |
| BRD4(short)-FKBP12F36V | MV4;11 | Potent degradation at 50 nM | Not specified | [1] |
| FKBP12F36V-KRASG12V | MV4;11 | Potent degradation at 50 nM | Near complete | [1] |
Table 2: Performance of PROTACs with Newer Thalidomide Derivatives
| PROTAC ID | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| 11(ZB-S-29) | SHP2 | Thalidomide-based | HeLa | 6.02 | >90 | [] |
| ARV-825 | BRD4 | Pomalidomide-based | Jurkat | <1 | >95 | |
| dBET6 | BRD4 | Thalidomide-based | HepG2 | 23.32 | Not Specified | [1] |
| Compound 21 | BRD4 | Lenalidomide/Pomalidomide-based | THP-1 | Induces degradation | Not specified | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathway for thalidomide-based PROTACs and a typical experimental workflow for their evaluation.
Caption: General mechanism of action for thalidomide-based PROTACs.
References
Safety Operating Guide
Proper Disposal of Thalidomide-4-O-C6-NH2 Hydrochloride: A Comprehensive Safety and Handling Guide
For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling and disposing of Thalidomide-4-O-C6-NH2 hydrochloride. Due to the teratogenic nature of the parent compound, thalidomide, this analog must be managed as a hazardous substance to prevent personnel exposure and environmental contamination.[1] The following guide provides essential, step-by-step procedures for the safe handling and proper disposal of this compound.
Hazard Assessment and Classification
This compound, as an analog of thalidomide, should be treated with the same precautions as the parent compound, which is a known human teratogen and can cause severe birth defects.[1][2] Waste containing this compound is classified as hazardous and may be further categorized as cytotoxic or toxic for reproduction depending on local and national regulations.[3] All generated waste, including contaminated labware and personal protective equipment (PPE), must be disposed of as hazardous waste through an approved disposal facility.[4][5]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent accidental exposure during handling and disposal procedures. The required PPE varies based on the specific laboratory operation being performed.
| Procedure | Required PPE | Rationale |
| Weighing and Compounding (Dry Powder) | - Disposable N95 (or higher) respirator- Double nitrile gloves- Disposable gown or lab coat- Chemical splash goggles or safety glasses with side shields | Prevents inhalation of airborne particles and minimizes skin and eye contact. All operations with dry powder must be conducted in a certified chemical fume hood or a containment glove box. |
| Preparing Solutions | - Double nitrile gloves- Disposable gown or lab coat- Chemical splash goggles or safety glasses with side shields | Protects against splashes and aerosol generation. All solution preparations must occur within a chemical fume hood. |
| Waste Handling and Disposal | - Double nitrile gloves- Disposable gown or lab coat- Chemical splash goggles or safety glasses with side shields | Ensures protection during the segregation, packaging, and transport of hazardous waste. |
Waste Management and Disposal Protocol
The primary disposal method for this compound and all contaminated materials is high-temperature incineration at a licensed hazardous waste facility.[6] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[2]
Step-by-Step Disposal Procedure:
-
Segregation at Source:
-
Immediately segregate all waste contaminated with this compound at the point of generation.
-
Solid Waste: Collect items such as contaminated gloves, gowns, bench paper, pipette tips, and vials in a dedicated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect contaminated solvents and solutions in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[2]
-
Sharps Waste: Any sharps (needles, scalpels) that have come into contact with the compound should be placed in a rigid, puncture-proof sharps container designated for cytotoxic/hazardous waste, often distinguished by a purple lid.[3]
-
-
Container Labeling:
-
All waste containers must be clearly and securely labeled. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Associated hazard symbols (e.g., Toxic, Health Hazard)
-
The date of waste accumulation
-
-
-
Storage:
-
Keep waste containers securely sealed when not in use.
-
Store the containers in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials. This area should be clearly marked as a hazardous waste storage site.[2]
-
-
Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Maintain a detailed log of all waste generated, including the quantity and date of generation.
-
The waste will be transported by certified professionals to a permitted treatment facility for incineration in accordance with local, state, and federal regulations.[6]
-
Spill and Decontamination Procedures
In the event of a spill, immediate and proper cleanup is crucial to prevent exposure.
Experimental Protocol: Spill Management
-
Objective: To safely contain, clean, and decontaminate a spill of this compound.
-
Materials:
-
Full set of PPE as described for "Waste Handling."
-
Chemical spill kit containing absorbent material (e.g., diatomite, universal binders).
-
Decontamination solution (e.g., 70% ethanol (B145695) or isopropanol).
-
Sealable, labeled hazardous waste container.
-
Damp cloth or towel.
-
-
Methodology:
-
Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain Spill: If the spill involves a powder, carefully place a damp cloth or towel over the area to minimize dust generation.[2] For liquids, surround the spill with absorbent material to prevent it from spreading.
-
Absorb and Collect: Apply absorbent material over the entire spill. Once fully absorbed, carefully collect the material using non-sparking tools and place it into a designated hazardous waste container.
-
Decontaminate Surfaces: Decontaminate the spill area and any affected equipment by scrubbing with alcohol (e.g., 70% ethanol).[7] Wipe the area clean. All cleaning materials must be disposed of as hazardous waste.
-
Final Cleaning: Decontaminate the area a second time to ensure all residue is removed.[2]
-
Dispose of Waste: Seal the hazardous waste container and manage it according to the disposal protocol outlined above.
-
Report Incident: Report the spill to your laboratory supervisor and EHS department as per institutional policy.
-
Visual Workflow for Disposal
The following diagram outlines the logical steps for the proper disposal of waste contaminated with this compound.
References
Essential Safety and Logistics for Handling Thalidomide-4-O-C6-NH2 Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of Thalidomide-4-O-C6-NH2 hydrochloride. Given its structural similarity to thalidomide, a known human teratogen, this compound must be handled with extreme caution, treating it as a potent and hazardous substance.[1][2][3] Adherence to these procedural guidelines is essential to ensure personnel safety and regulatory compliance.
Hazard Summary
While a Safety Data Sheet (SDS) for this compound from one supplier suggests it is not a hazardous substance, the parent compound, thalidomide, is a potent teratogen with a high risk of causing severe, life-threatening birth defects with even a single dose.[2][4] Thalidomide and its analogs are also associated with other serious health risks, including peripheral neuropathy, blood clots, and damage to the hematological and neurological systems through prolonged or repeated exposure.[2][4] Therefore, it is imperative to handle this compound as a potent compound with similar potential hazards.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against exposure to potent compounds.[5][6] The following table summarizes the required PPE for various handling scenarios.
| Activity | Required Personal Protective Equipment (PPE) |
| Weighing and Preparing Solutions | Double Nitrile Gloves (non-sterile with reinforced fingertips)[5], Disposable Gown (fluid-resistant)[5], Safety Goggles or Face Shield[5][7], and an N95 or higher-rated Respirator[5]. |
| Administering the Compound (in vitro/in vivo) | Double Nitrile Gloves, Disposable Gown, and Safety Goggles. A surgical mask should be worn at a minimum.[7] |
| Handling Contaminated Waste | Double Nitrile Gloves, Disposable Gown, Safety Goggles, and a Plastic Apron.[8] |
| Cleaning Spills | Double Nitrile Gloves (industrial thickness, >0.45mm)[8], Disposable Gown, Safety Goggles or Face Shield, Shoe Covers, and a Respirator.[7] |
Note: All PPE should be donned before entering the designated handling area and removed before exiting. Hands should be thoroughly washed before and after handling the compound.[9]
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for minimizing exposure risk during the handling of this compound.
1. Designated Handling Area:
-
All work with the solid compound and concentrated solutions must be conducted in a designated area, such as a certified chemical fume hood, biological safety cabinet, or a glove box, to minimize inhalation risk.[10]
-
The work area should be clearly labeled with appropriate hazard warnings.
2. Weighing and Reconstitution:
-
Weigh the solid compound within a containment device (e.g., ventilated balance enclosure or fume hood).
-
When preparing solutions, add the solvent to the solid to minimize the generation of airborne particles.[11]
3. Administration:
-
Use Luer-lock syringes and needless systems for administering solutions to prevent accidental spills and aerosol generation.[7]
4. Spill Management:
-
In the event of a spill, immediately secure the area to prevent others from entering.[5][12]
-
Don the appropriate PPE for spill cleanup.
-
Use a spill kit containing absorbent materials to contain and clean up the spill.[5]
-
All materials used for cleanup must be disposed of as hazardous waste.[5]
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
Solid Waste: All disposable PPE, contaminated labware (e.g., pipette tips, tubes), and cleaning materials should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[10]
-
Liquid Waste: Collect all solutions containing the compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste unless permitted by your institution's Environmental Health and Safety (EHS) department.[10]
-
Sharps: Dispose of any contaminated needles or sharps in a designated sharps container.
2. Waste Container Management:
-
Keep all hazardous waste containers securely sealed when not in use.[10]
-
Store waste containers in a designated, secure, and well-ventilated area away from incompatible materials.[10]
3. Final Disposal:
-
All waste must be disposed of through a licensed professional waste disposal service in accordance with local, regional, and national regulations.[1] Contact your institution's EHS department for specific procedures.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thalidomide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. packageinserts.bms.com [packageinserts.bms.com]
- 5. ipservices.care [ipservices.care]
- 6. agnopharma.com [agnopharma.com]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. hse.gov.uk [hse.gov.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
